Product packaging for 4-Bromo-2-chloro-5-fluorophenol(Cat. No.:CAS No. 1036383-21-7)

4-Bromo-2-chloro-5-fluorophenol

Cat. No.: B1466096
CAS No.: 1036383-21-7
M. Wt: 225.44 g/mol
InChI Key: DBZOBXATIIXRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-chloro-5-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClFO B1466096 4-Bromo-2-chloro-5-fluorophenol CAS No. 1036383-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZOBXATIIXRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036383-21-7
Record name 4-bromo-2-chloro-5-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-chloro-5-fluorophenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-chloro-5-fluorophenol

Introduction: this compound is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring three distinct halogen atoms (F, Cl, Br) and a hydroxyl group on a benzene ring—renders it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for orthogonal chemical modifications, providing a powerful scaffold for constructing novel pharmaceutical agents. The presence of fluorine can enhance metabolic stability and binding affinity, the chlorine atom modifies electronic properties and lipophilicity, the bromine atom serves as a key handle for cross-coupling reactions, and the phenolic hydroxyl group offers a site for etherification and esterification. This guide provides a comprehensive overview of the known and predicted chemical properties, spectroscopic signatures, reactivity, and synthetic applications of this compound.

Physicochemical and Structural Properties

This compound (CAS No. 1036383-21-7) is a complex phenol derivative whose properties are dictated by the interplay of its varied substituents.[1] While extensive experimental data for this specific isomer is not widely published, its core properties can be summarized and predicted based on supplier data and established chemical principles.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
IUPAC Name This compoundN/A
CAS Number 1036383-21-7[1][2][3]
Molecular Formula C₆H₃BrClFO[1][2][4]
Molecular Weight 225.44 g/mol [1][2][4]
Monoisotopic Mass 223.9040 Da[4]
Physical Form Liquid (at room temperature)[2]
Predicted LogP 2.94720[4]
SMILES OC1=CC(F)=C(Br)C=C1Cl[3]
InChI 1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H[2]
InChIKey DBZOBXATIIXRPE-UHFFFAOYSA-N[2]

Note: Properties such as boiling point, melting point, and density are not yet reported in publicly available literature.

Spectroscopic Data Analysis (Predicted)

While verified spectra for this compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on the analysis of its structural isomers and the known effects of its substituents.[5][6][7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons.

  • H-3 Proton: This proton is ortho to the chlorine and meta to the bromine and hydroxyl groups. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). Its chemical shift will be downfield, likely in the range of 7.1-7.4 ppm .

  • H-6 Proton: This proton is ortho to the hydroxyl and chlorine groups and meta to the fluorine. It will also appear as a doublet due to coupling with the fluorine atom (⁴JHF). Its chemical shift is anticipated to be in the region of 7.0-7.3 ppm .

  • -OH Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically appearing between 5.0-6.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. Carbon-fluorine coupling will be observable.

  • C-1 (C-OH): Expected around 150-155 ppm , with a doublet splitting due to coupling with fluorine (²JCF).

  • C-2 (C-Cl): Expected in the 120-125 ppm range, also showing a doublet from fluorine coupling (³JCF).

  • C-3 (C-H): Expected around 115-120 ppm , with a significant doublet splitting (²JCF).

  • C-4 (C-Br): Expected around 110-115 ppm .

  • C-5 (C-F): This carbon will show the largest C-F coupling constant (¹JCF) and is expected to appear in the 155-160 ppm range.

  • C-6 (C-H): Expected around 118-123 ppm , with a small doublet splitting (³JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ .

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ .

  • C-F Stretch: A strong, characteristic band in the 1100-1200 cm⁻¹ region.

  • C-Cl Stretch: A band in the 700-850 cm⁻¹ range.

  • C-Br Stretch: A band typically found between 500-650 cm⁻¹ .

Mass Spectrometry

The mass spectrum will show a distinct molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks for the molecular ion at m/z 224, 226, and 228.

Reactivity and Synthetic Potential

The reactivity of this compound is multifaceted, offering several avenues for synthetic modification. The hydroxyl group and the carbon-bromine bond are the primary sites of reaction.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution, though the existing substitution pattern limits further reactions on the ring.[11] Its primary utility lies in nucleophilic reactions.

  • Etherification (Williamson Synthesis): The phenolic proton can be readily deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which can then be alkylated with various alkyl halides to form ethers.

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the most versatile site for constructing carbon-carbon and carbon-heteroatom bonds, making this molecule a valuable substrate for transition-metal-catalyzed cross-coupling reactions.[12]

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.

The diagram below illustrates the key synthetic transformations available for this scaffold.

G Synthetic Utility of this compound cluster_oh Hydroxyl Group Reactions cluster_br C-Br Cross-Coupling Reactions main This compound ether Aryl Ether Derivatives main->ether 1. Base (K₂CO₃) 2. R-X ester Aryl Ester Derivatives main->ester RCOCl, Pyridine suzuki Biaryl Compounds (Suzuki Coupling) main->suzuki Ar-B(OH)₂, Pd Catalyst sonogashira Alkynyl Arenes (Sonogashira Coupling) main->sonogashira R-C≡CH, Pd/Cu Catalyst buchwald Aryl Amines (Buchwald-Hartwig) main->buchwald R₂NH, Pd Catalyst

Caption: Key synthetic transformations of this compound.

Proposed Synthesis Methodology

The workflow for this proposed synthesis is outlined below.

G Proposed Synthesis Workflow start 2-Chloro-5-fluorophenol (Starting Material) dissolve Dissolve in a non-polar solvent (e.g., CH₂Cl₂ or CS₂) start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool brominate Add Br₂ dropwise cool->brominate react Stir at low temperature, then warm to RT brominate->react quench Quench with aqueous Na₂S₂O₃ solution react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (H₂O, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify

References

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-fluorophenol: A Key Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-5-fluorophenol, a halogenated aromatic intermediate of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a proposed high-yield synthesis protocol based on established principles, its strategic applications in the synthesis of complex molecules, and essential safety and handling protocols.

Core Chemical Identity and Properties

This compound is a polysubstituted phenol featuring a unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on the aromatic ring. This distinct substitution pattern imbues the molecule with specific reactivity and makes it a valuable building block for introducing selectively functionalized phenyl moieties into larger molecular scaffolds.

Structural and Physical Data

The fundamental properties of this compound are summarized below. These data are critical for its use in experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 1036383-21-7[1][2][3][4][5][6]
Molecular Formula C₆H₃BrClFO[1][2][4]
Molecular Weight 225.44 g/mol [2][4]
Physical Form Liquid[1]
Purity (Typical) ≥95%[1][5]
Storage Temperature Inert atmosphere, Room Temperature[1][2]
SMILES OC1=CC(F)=C(Br)C=C1Cl[2]
InChI 1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H[1]
InChIKey DBZOBXATIIXRPE-UHFFFAOYSA-N[1]

Synthesis Protocol: Electrophilic Bromination of 2-Chloro-5-fluorophenol

Mechanistic Rationale

The hydroxyl (-OH) group is a powerful activating, ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para-directing. In electrophilic aromatic substitution, the strongly activating hydroxyl group governs the position of the incoming electrophile.[3] In the 2-Chloro-5-fluorophenol starting material, the position para to the hydroxyl group (C4) is vacant and sterically accessible, making it the most probable site for bromination. The ortho position (C6) is also activated, but substitution at the para position is generally favored, leading to the desired product with high selectivity.[3]

This approach is analogous to the well-documented synthesis of 4-bromo-2-fluorophenol from 2-fluorophenol, where the hydroxyl group similarly directs the incoming bromine to the para position.[3][5]

Proposed Experimental Workflow

The following protocol is based on established procedures for the bromination of substituted phenols.[5][7]

Materials:

  • 2-Chloro-5-fluorophenol (1 eq.)

  • Bromine (1.0 - 1.1 eq.)

  • Dichloromethane (DCM) or other suitable inert solvent

  • 10% Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-5-fluorophenol (1 eq.) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq.) in dichloromethane to the stirred phenol solution via the dropping funnel. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by slowly adding 10% aqueous sodium bisulfite or sodium thiosulfate solution to neutralize any unreacted bromine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude this compound by flash column chromatography or vacuum distillation.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Aqueous Workup & Purification Start Dissolve 2-Chloro-5-fluorophenol in Dichloromethane Cool Cool to 0-5 °C Start->Cool AddBr2 Slowly Add Bromine (1.0-1.1 eq) in DCM Cool->AddBr2 Stir Stir at RT (1-2h) AddBr2->Stir Monitor Monitor via TLC/GC-MS Stir->Monitor Quench Quench with NaHSO₃/Na₂S₂O₃ Monitor->Quench Extract Extract & Wash (NaHCO₃, H₂O, Brine) Quench->Extract Dry Dry (Na₂SO₄/MgSO₄) & Concentrate Extract->Dry Purify Purify (Distillation/Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Proposed Synthesis Workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Polysubstituted halogenated phenols are foundational building blocks in modern pharmaceutical synthesis.[8] The specific arrangement of halogens in this compound offers a unique platform for creating diverse molecular architectures.

Strategic Value as a Synthetic Intermediate

The utility of this molecule stems from the distinct reactivity of its functional groups:

  • Phenolic Hydroxyl Group: This group can be readily functionalized through etherification or esterification, allowing for the introduction of various side chains and the construction of aryl ethers, which are common motifs in drug molecules.[4]

  • Bromine Atom: The bromine at the C4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[4][8] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build complex molecular frameworks.

  • Fluorine and Chlorine Atoms: The presence of fluorine and chlorine can significantly influence the physicochemical properties of the final active pharmaceutical ingredient (API). Fluorine, in particular, is known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa, often leading to improved bioavailability.[4]

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds for APIs BCFP This compound Coupling Cross-Coupling (e.g., Suzuki, Heck) at Bromo Position BCFP->Coupling Ether Etherification at Hydroxyl Group BCFP->Ether Ester Esterification at Hydroxyl Group BCFP->Ester Aryl Substituted Bi-aryl Structures Coupling->Aryl Alkene Styrenyl Derivatives Coupling->Alkene ArylEther Aryl Ether Derivatives Ether->ArylEther ArylEster Aryl Ester Derivatives Ester->ArylEster

Caption: Synthetic utility of this compound in API synthesis.

The strategic use of building blocks like this allows medicinal chemists to efficiently explore chemical space and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]

Analytical and Spectroscopic Data

Characterization of the final product is essential for confirming its identity and purity. While a complete, published dataset is unavailable, key analytical data can be anticipated or found from supplier information.

  • ¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum for this compound.[9] The spectrum is expected to show two distinct aromatic protons, with splitting patterns influenced by the adjacent halogen substituents.

  • ¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

For comparison, spectroscopic data for the related compound 4-Bromo-2-chlorophenol is widely available and can serve as a reference.[10][11]

Safety, Handling, and Storage

As with all halogenated phenols, this compound should be handled with care in a well-ventilated laboratory or fume hood. While specific toxicity data is not available, data from closely related compounds suggest it should be treated as a hazardous substance.

Hazard Profile (Based on Analogous Compounds)
HazardDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]Avoid ingestion, skin contact, and inhalation of vapors.
Skin Irritation Causes skin irritation.[5]Wear appropriate protective gloves (e.g., nitrile).
Eye Irritation Causes serious eye irritation.[5]Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[5]Use only in a well-ventilated area or fume hood.
Recommended Handling and First Aid
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and suitable chemical-resistant gloves.

  • Handling: Avoid all personal contact. Keep containers tightly closed when not in use. Wash hands thoroughly after handling.

  • First Aid (Eyes): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • First Aid (Skin): Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • First Aid (Inhalation): Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[1][2]

References

4-Bromo-2-chloro-5-fluorophenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorophenol

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its core physicochemical properties, logical synthesis pathways, applications in modern medicinal chemistry, and essential safety protocols. The unique halogenation pattern of this molecule provides a versatile scaffold for synthetic chemists, offering distinct reactivity and opportunities to modulate the pharmacokinetic profiles of novel drug candidates.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its identity is defined by a phenol ring functionalized with bromine, chlorine, and fluorine atoms, which imparts specific reactivity and properties.

Molecular Structure and Weight

The fundamental identifier for any chemical compound is its molecular structure and the resulting molecular weight. The precise arrangement of atoms dictates its chemical behavior and interactions.

Caption: Chemical structure of this compound.

The molecular formula for this compound is C₆H₃BrClFO.[1] Based on this, the calculated molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1036383-21-7[1][2]
Molecular Formula C₆H₃BrClFO[1]
Molecular Weight 225.44 g/mol [1]
Physicochemical Data

While specific experimental data for this compound is not widely published, we can infer properties from closely related analogs like 4-Bromo-2-chlorophenol. These analogs suggest that the compound is likely a solid at room temperature with a relatively high boiling point due to its halogenation and the presence of the hydroxyl group, which allows for hydrogen bonding.

Property (Analog: 4-Bromo-2-chlorophenol)ValueSource
Physical State Solid (Fibers)
Melting Point 47-49 °C[3]
Boiling Point 232-235 °C[3]
Flash Point 113 °C

Section 2: Synthesis and Characterization

The synthesis of polysubstituted phenols often involves multi-step pathways, leveraging the directing effects of existing substituents on the aromatic ring. A logical approach to synthesizing this compound would involve the selective halogenation of a suitable precursor.

Proposed Synthetic Pathway

A plausible synthesis could start from 2-chloro-5-fluorophenol. The hydroxyl and chloro groups are ortho-, para-directing. The position para to the powerful hydroxyl directing group is occupied by chlorine. Therefore, electrophilic bromination would be directed to the other activated position, C4, yielding the desired product.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product start 2-Chloro-5-fluorophenol reaction Electrophilic Bromination (e.g., Br₂ in CHCl₃) start->reaction workup Aqueous Workup (e.g., Na₂S₂O₃ quench) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purify Chromatography / Recrystallization extraction->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of substituted phenols.[4][5]

  • Dissolution: Dissolve the starting material, 2-chloro-5-fluorophenol (1.0 eq), in a suitable inert solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the reaction's exothermicity.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again to 0 °C and carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography or recrystallization to obtain the final product with high purity.

Spectroscopic Characterization

For a novel or synthesized compound, structural confirmation is paramount. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the remaining aromatic proton, and its splitting pattern would confirm the substitution pattern. ¹³C NMR would show six distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): This would confirm the molecular weight (225.44 g/mol ) and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: This would show a broad peak characteristic of the phenolic -OH group and peaks in the fingerprint region corresponding to the C-Br, C-Cl, and C-F bonds.

Section 3: Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in pharmaceutical synthesis.[6] The presence of halogens can significantly influence a molecule's pharmacokinetic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[6][7]

Role as a Synthetic Intermediate

This compound is a versatile intermediate for several reasons:

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of complex carbon skeletons.[7]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogens can activate the ring for nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.

  • Etherification/Esterification: The phenolic hydroxyl group is readily functionalized, allowing for its incorporation into larger molecules via ether or ester linkages.[7][8]

main This compound suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) main->suzuki via -Br sonogashira Sonogashira Coupling (Adds Alkynyl Groups) main->sonogashira via -Br ether Williamson Ether Synthesis (Functionalizes -OH group) main->ether via -OH api Active Pharmaceutical Ingredient (API) suzuki->api sonogashira->api ether->api

Caption: Role as a versatile building block in API synthesis.

This trifunctional handle (Br, OH, and the aromatic ring itself) makes it a valuable precursor for creating libraries of compounds in the drug discovery pipeline, particularly in the development of kinase inhibitors and other targeted therapies.[8][9]

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related compounds like 4-Bromo-2-chlorophenol provides critical safety guidance.[10][11]

Hazard Identification (based on analogs)
  • Classification: Warning! Likely causes skin, eye, and respiratory tract irritation.[10][12] Harmful if swallowed.[11]

  • Target Organs: Skin, eyes, respiratory system.[10]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-fluorophenol (CAS No. 1036383-21-7), a highly substituted halophenol of increasing importance in the fields of pharmaceutical and materials science. This document details its physicochemical properties, structural features, and spectroscopic profile. Furthermore, it offers insights into its chemical reactivity, outlines a representative synthetic protocol, and discusses its current applications as a versatile chemical intermediate. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a deep technical understanding of this valuable building block.

Structural Analysis and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure features a phenol ring substituted with three different halogen atoms—bromine, chlorine, and fluorine—and a hydroxyl group. This unique combination of substituents imparts specific steric and electronic properties that are highly valuable in synthetic chemistry.

The arrangement of the substituents on the benzene ring is critical to its reactivity. The hydroxyl group is a strongly activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of these electronic effects, combined with the steric hindrance provided by the substituents, dictates the regioselectivity of further chemical transformations.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Define nodes for substituents O [label="O", pos="0,2.5!"]; H_O [label="H", pos="0.6,2.9!"]; Cl [label="Cl", pos="-2.3,-1.25!"]; Br [label="Br", pos="1.6,-3!"]; F [label="F", pos="2.3,-1.25!"]; H1 [label="H", pos="-1.5,-3!"];

// Atom Numbering N1 [label="1", pos="-0.4,1.7!", fontsize=10, fontcolor="#4285F4"]; N2 [label="2", pos="-1.6,-0.25!", fontsize=10, fontcolor="#4285F4"]; N3 [label="3", pos="-1.1,-2.5!", fontsize=10, fontcolor="#4285F4"]; N4 [label="4", pos="1.1,-2.5!", fontsize=10, fontcolor="#4285F4"]; N5 [label="5", pos="1.6,-0.25!", fontsize=10, fontcolor="#4285F4"]; N6 [label="6", pos="0.4,0.2!", fontsize=10, fontcolor="#4285F4"];

// Draw bonds C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- O; O -- H_O; C2 -- Cl; C4 -- Br; C5 -- F; C3 -- H1;

// Benzene ring double bonds edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; } caption: "Chemical Structure of this compound"

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1036383-21-7[1][2][3]
Molecular Formula C₆H₃BrClFO[3][4]
Molecular Weight 225.44 g/mol [3]
Monoisotopic Mass 223.90398 Da[4]
Appearance Data not consistently available; likely a solid at room temp.N/A
Storage Sealed in dry, Room Temperature[3]
Predicted XlogP 3.0[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below is an expert analysis of the expected spectral data.

A. ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring.

  • H-3: This proton is ortho to the chlorine atom and meta to the bromine and hydroxyl groups. It will appear as a doublet, split by the fluorine atom at C-5. The electronic environment suggests a chemical shift in the range of δ 7.0-7.4 ppm.

  • H-6: This proton is ortho to the hydroxyl and chlorine groups and meta to the fluorine atom. It will also appear as a doublet due to coupling with the fluorine atom. Its proximity to the electron-donating hydroxyl group will likely shift it slightly upfield compared to H-3, potentially in the δ 6.8-7.2 ppm range.

  • -OH: The phenolic proton will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of δ 5-10 ppm.

B. ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons, as they are all in unique chemical environments.

  • C-OH (C-1): The carbon bearing the hydroxyl group will be significantly deshielded, appearing in the δ 150-158 ppm range.

  • C-Cl (C-2): The carbon attached to chlorine will be found around δ 120-130 ppm.

  • C-H (C-3 & C-6): These carbons will appear in the typical aromatic region of δ 115-130 ppm.

  • C-Br (C-4): The carbon bonded to bromine is expected around δ 110-120 ppm.

  • C-F (C-5): The carbon attached to fluorine will show a large C-F coupling constant and will be found in the δ 155-165 ppm range.

C. Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be prominent. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex M, M+2, M+4 pattern for the molecular ion cluster. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

D. Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching of the phenol.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Halogen Stretches: C-Br, C-Cl, and C-F stretching vibrations will be present in the fingerprint region below 1200 cm⁻¹.

Synthesis and Purification Workflow

The synthesis of polysubstituted phenols often involves multi-step sequences, typically starting from a less substituted precursor. A plausible and common strategy for preparing compounds like this compound is the regioselective halogenation of a suitable phenol. A representative protocol, based on established methodologies for similar compounds, is described below.[5][6][7]

Objective: To synthesize this compound via bromination of 2-chloro-5-fluorophenol.

Causality: The starting material, 2-chloro-5-fluorophenol, is chosen because the existing hydroxyl group is a powerful ortho, para-director. The ortho positions relative to the hydroxyl group are at C2 and C6. The C2 position is already occupied by a chlorine atom. The C6 position is sterically accessible. The para position is at C4. Electrophilic aromatic substitution, such as bromination, will preferentially occur at the most activated and sterically accessible position, which is C4.

// Workflow connections start -> cool [label="Inert Atmosphere (N₂ or Ar)"]; cool -> add_br2 [label="Maintain Temp."]; add_br2 -> react; react -> quench [label="Reaction Complete"]; quench -> extract; extract -> wash; wash -> evap; evap -> purify [label="Crude Product"]; purify -> end; } caption: "General Workflow for Synthesis of this compound"

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-5-fluorophenol (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in DCM via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic extracts, wash with saturated sodium chloride (brine), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl and the three different halogens on the aromatic ring.

  • Phenolic -OH Group: This group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form esters. The hydroxyl group also strongly activates the ring towards further electrophilic aromatic substitution, although the existing substitution pattern makes this challenging.[8]

  • Aromatic Halogens: The C-Br bond is the most versatile site for cross-coupling reactions.[9] It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of C-C or C-heteroatom bonds. This is a cornerstone of its utility in building more complex molecular architectures.[10] The C-Cl bond is less reactive in such couplings, allowing for selective functionalization at the bromine position. The C-F bond is generally the most inert to these conditions. This differential reactivity is a key synthetic advantage.[11]

The electron-donating nature of the hydroxyl group enhances the electron density of the benzene ring, facilitating electrophilic attack.[12] Conversely, the electron-withdrawing nature of the halogens deactivates the ring. This balance of effects influences the overall reactivity.[12]

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[13][14] The specific substitution pattern of this compound makes it a valuable synthon for introducing a precisely functionalized phenyl moiety into a target molecule.

While specific, publicly documented applications of this exact isomer are emerging, its structural motifs are found in various areas of research:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aniline or phenol cores. The functional handles on this compound allow for its elaboration into complex heterocyclic systems that can interact with the ATP-binding site of kinases.[15]

  • Agrochemicals: The synthesis of pesticides and herbicides often relies on halogenated aromatic intermediates.[16] The biological activity of the final product can be fine-tuned by the specific halogenation pattern.

  • Materials Science: Substituted phenols are used in the synthesis of polymers and other functional materials. The reactivity of the bromine atom can be exploited for polymerization or surface modification reactions.

The strategic incorporation of fluorine is a well-established principle in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9] Similarly, the presence of bromine and chlorine can modulate lipophilicity and provide vectors for further synthetic diversification.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds provides guidance.[17][18][19][20][21]

  • Hazards: Expected to be harmful if swallowed, and cause skin and serious eye irritation. May also cause respiratory irritation.[19][22]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[21]

    • Inhalation: Move person to fresh air.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

Navigating the Unknown: A Technical Safety Guide to 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 4-Bromo-2-chloro-5-fluorophenol (CAS No. 1036383-21-7). As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available. This is a common challenge in research and development environments where novel chemical entities are synthesized and evaluated.

In the absence of specific data, this document employs a foundational principle of chemical safety: hazard assessment by structural analogy . By examining the known safety profiles of structurally similar halogenated phenols, we can infer a robust and conservative safety protocol. This approach allows researchers to manage risks proactively and establish a culture of safety when navigating the frontiers of chemical innovation. The information herein is synthesized from established safety data for close structural analogues, providing a reliable guide for laboratory professionals.

Chemical Identity and Structural Analogues

The subject of this guide is this compound. Its core structure is a phenol ring substituted with three different halogen atoms (Bromine, Chlorine, and Fluorine), a class of compounds known for their reactivity and potential biological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound 1036383-21-7 C₆H₃BrClFO 225.44 g/mol
Analogue: 4-Bromo-2-chlorophenol3964-56-5C₆H₄BrClO207.45 g/mol
Analogue: 4-Bromo-2-fluorophenol2105-94-4C₆H₄BrFO191.00 g/mol
Analogue: 2-Bromo-4-fluorophenol496-69-5C₆H₄BrFO191.00 g/mol

The consistent presence of a phenol group and multiple halogen substituents across these molecules forms the basis for our inferred safety assessment.

Inferred Hazard Identification and GHS Classification

Based on the documented hazards of its analogues, this compound should be handled as a hazardous substance.[1][2][3] The following GHS classifications are inferred and should be adopted as a precautionary measure.

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or Toxic if swallowed.[2][3] Phenols as a class can exhibit significant oral toxicity.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4] Halogenated phenols are known irritants.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5]

The following pictogram and signal word should be associated with this compound in all internal laboratory documentation and labeling.

Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning or Danger (A conservative approach would favor "Danger")[2]

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Toxicological Profile: A Class-Based Assessment

While specific LD50 or chronic exposure data for this compound is unavailable, the toxicological properties of halogenated phenols are well-understood as a class.

  • Mechanism of Action: Phenolic compounds can denature proteins and are generally cytotoxic. They can be absorbed through the skin, and systemic effects can occur.[6] Increased halogenation can sometimes enhance toxicity.[1]

  • Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[7]

  • Skin Contact: Causes skin irritation.[1] Prolonged contact may lead to dermatitis. Absorption through the skin is a significant route of exposure for phenolic compounds and can lead to systemic toxicity.[6]

  • Eye Contact: Causes serious eye irritation, potentially leading to damage if not treated promptly.[7]

  • Ingestion: Considered harmful or toxic if swallowed.[2] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[7]

  • Chronic Effects: Long-term exposure data is not available. However, repeated exposure to irritants can lead to chronic respiratory conditions.[1]

First-Aid Measures: A Unified Protocol

In the event of any exposure, immediate action is critical. The following first-aid protocols are consolidated from best practices for handling halogenated phenols.[2][7]

  • General Advice: Move the victim out of the contaminated area. If symptoms persist, seek immediate medical attention and show the safety data guide to the medical professional.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Seek urgent medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Protocols

Fire-Fighting Measures

While the compound itself may not be highly flammable, it can burn. The primary hazard in a fire is the generation of highly toxic and corrosive decomposition products.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[1][2]

  • Hazardous Combustion Products: Thermal decomposition will produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen fluoride (HF).[5][8]

  • Special Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][2]

Accidental Release Measures

A swift and safe response to a spill is essential to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access and ensure the area is well-ventilated (if safe to do so).

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in Section 7, including respiratory protection.

  • Containment: For solid spills, prevent the generation of dust. Do not use dry sweeping.

  • Cleanup: Carefully cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials in the hazardous waste container.

  • Disposal: Seal the container and dispose of it through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[9]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Secure Access Spill->Evacuate Immediate Action PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate->PPE Safety First Contain Contain Spill & Prevent Dust PPE->Contain Absorb Cover with Inert Absorbent Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose via EHS Decon->Dispose End End Protocol Dispose->End

Caption: Workflow for responding to an accidental spill.

Handling and Storage: The Foundation of Safety

Adherence to proper handling and storage procedures is the most effective way to minimize risk.

Precautions for Safe Handling
  • Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[7]

  • Procedural Controls:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

    • Minimize dust generation and accumulation during handling.[7]

    • Keep containers tightly closed when not in use.[8]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7]

    • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]

Conditions for Safe Storage
  • Location: Store in a cool, dry, and well-ventilated area.[1][7]

  • Container: Keep in the original, tightly sealed container.[1]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[1][8]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[2]

Exposure Controls and Personal Protection (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.

Protection TypeRequired PPERationale and Best Practices
Eye/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is required over the goggles whenever there is a risk of splashing.[6] This combination protects against both dust particles and liquid splashes.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)Double-gloving (wearing two pairs of nitrile gloves) is recommended for incidental contact. For direct handling or risk of immersion, heavy-duty neoprene or butyl rubber gloves should be used.[6] Gloves must be inspected before use and changed immediately upon contamination.
Body Chemical-resistant laboratory coatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and irritating substances.
Respiratory NIOSH-approved respiratorA respirator is required if work cannot be conducted within a fume hood or if dust generation is unavoidable. A particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge may be appropriate depending on the task. Consult your institution's EHS department for specific guidance.

digraph "PPE_Selection_Logic" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Task: Handling\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mandatory PPE goggles [label="Chemical Safety Goggles"]; coat [label="Lab Coat"]; gloves [label="Double Nitrile Gloves"];

// Conditional PPE splash_risk [label="Risk of Splash?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; face_shield [label="Add Face Shield"];

aerosol_risk [label="Risk of Dust/Aerosol\n(outside fume hood)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; respirator [label="Use NIOSH-Approved\nRespirator"];

// Connections start -> goggles; start -> coat; start -> gloves;

start -> splash_risk; splash_risk -> face_shield [label="Yes"]; splash_risk -> aerosol_risk [label="No"]; face_shield -> aerosol_risk;

aerosol_risk -> respirator [label="Yes"];

{rank=same; goggles; coat; gloves;} }

Caption: Logic diagram for selecting appropriate PPE.

Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

  • Reactivity: This compound is generally stable under normal storage and handling conditions.[8]

  • Conditions to Avoid: Avoid excess heat, ignition sources, and the generation of dust.[7]

  • Incompatible Materials: Strong oxidizing agents.[8] Contact may lead to vigorous, potentially explosive reactions.

  • Hazardous Decomposition Products: As mentioned, thermal decomposition produces toxic and corrosive gases including HCl, HBr, HF, CO, and CO₂.[5][8]

Conclusion

While a specific, verified Safety Data Sheet for this compound remains to be published, a conservative and scientifically rigorous safety protocol can be established through the analysis of its structural analogues. Researchers and drug development professionals must treat this compound with a high degree of caution, assuming it to be toxic if swallowed and a significant irritant to the skin, eyes, and respiratory system. The implementation of stringent engineering controls, consistent use of comprehensive personal protective equipment, and adherence to the handling and emergency procedures outlined in this guide are paramount to ensuring a safe laboratory environment.

References

An In-Depth Technical Guide to Sourcing and Qualifying 4-Bromo-2-chloro-5-fluorophenol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials is the bedrock upon which reproducible, high-impact science is built. The polysubstituted aromatic compound, 4-Bromo-2-chloro-5-fluorophenol, serves as a critical structural motif and versatile synthetic intermediate in the creation of novel therapeutics and advanced materials. Its unique arrangement of halogen substituents provides a scaffold ripe for precise chemical modification, making it a valuable building block in modern organic synthesis.

However, the journey from identifying a need for this reagent to its successful incorporation into a synthetic workflow is fraught with potential pitfalls. The quality, purity, and isomeric consistency of the supplied material can vary significantly, directly impacting reaction yields, impurity profiles, and ultimately, the validity of experimental outcomes. This guide provides a comprehensive framework for navigating the supplier landscape, implementing rigorous quality control, and ensuring the safe and effective use of this compound in a professional research setting.

Section 1: Core Chemical Properties and Structural Significance

This compound is a halogenated phenol. The strategic placement of its functional groups—a hydroxyl group for derivatization and three distinct halogens (F, Cl, Br) offering orthogonal reactivity—makes it a powerful tool for medicinal chemists. The bromine atom, for instance, is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine atom can enhance metabolic stability and receptor binding affinity in a final drug candidate.[1][2]

A summary of its key physicochemical properties is presented below.

PropertyValueCAS Number
Molecular Formula C₆H₃BrClFO1036383-21-7[3]
Molecular Weight 225.44 g/mol [4]
Appearance Typically a white to off-white solid
Purity Commonly available in >95% grades[3][5]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H_O [label="H"]; Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#4285F4"];

// Edges for the benzene ring and substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- O; O -- H_O; C2 -- Cl; C4 -- Br; C5 -- F;

// Positioning the nodes for a clear representation C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O [pos="0,2!"]; H_O [pos="-0.5,2.5!"]; Cl [pos="-1.74,1!"]; Br [pos="0,-2!"]; F [pos="1.74,-1!"]; }

Caption: Chemical structure of this compound.

Section 2: The Supplier Landscape: From Catalogues to Custom Synthesis

Navigating the supplier ecosystem requires a clear understanding of the different types of vendors and how their offerings align with the scale and stage of your research.

  • Large Chemical Suppliers (Catalogue Vendors): These companies (e.g., Sigma-Aldrich, Fisher Scientific, VWR) offer a broad range of chemicals in pre-packaged quantities. They are ideal for initial discovery and small-scale synthesis due to their extensive stock and rapid delivery.

  • Specialized Building Block Providers: Companies like Apollo Scientific, AOBChem, and BLD Pharm focus on providing novel and rare organic building blocks for drug discovery.[3][5][6] They often synthesize these compounds in-house and can provide more detailed technical support.

  • Custom Synthesis and Contract Research Organizations (CROs): For larger quantities, specific purity requirements, or GMP-grade material for later-stage development, a CRO is the preferred partner. They can develop and validate a synthesis process tailored to your needs.

The following table provides a representative, non-exhaustive list of potential suppliers for consideration.

Supplier TypeRepresentative VendorsScaleNoteworthy Attributes
Catalogue / Distributor Sigma-Aldrich, Fisher Scientificmg to gBroad portfolio, fast delivery for in-stock items.
Building Block Specialist Apollo Scientific, AOBChem, BLD Pharm, Parchemmg to kgSpecialize in research-focused molecules, often with stock in multiple regions.[3][5][6][7]
Custom Synthesis Inquire with specialized CROsg to multi-kgProcess development, scale-up, and GMP manufacturing capabilities.

Section 3: The Imperative of Rigorous Quality Control

The Certificate of Analysis (CoA) provided by a supplier is a starting point, not the final word on quality. Independent verification of incoming material is a cornerstone of good laboratory practice (GLP) and is essential for ensuring experimental reproducibility. The presence of isomers or other impurities can lead to ambiguous results and failed syntheses.

A robust supplier qualification workflow is critical.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Approval & Procurement Start Identify Need for This compound Search Search Supplier Databases & Catalogs Start->Search Request Request Quotes & Lead Times Search->Request ReviewCoA Review Supplier's Certificate of Analysis (CoA) Request->ReviewCoA OrderSample Order Small Evaluation Sample ReviewCoA->OrderSample QC_Test Perform In-House QC Testing (HPLC, NMR) OrderSample->QC_Test Decision Pass QC? QC_Test->Decision Decision->Search No Approve Approve Supplier Decision->Approve Yes Procure Procure Bulk Material Approve->Procure End Release to Research Team Procure->End

Caption: A logical workflow for qualifying a new chemical supplier.

Protocol: Incoming Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method for assessing the purity of this compound.

1. Objective: To determine the purity of an incoming batch of this compound and to identify the presence of any major impurities.

2. Materials & Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound sample.

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

3. Method:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis and Interpretation:

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the resulting chromatogram.

  • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • The retention time should be consistent with a previously validated reference standard. Any significant secondary peaks may indicate the presence of isomers or other impurities requiring further characterization by methods such as LC-MS or NMR.[8]

Section 4: Advanced Characterization and Safety

While HPLC is excellent for purity assessment, a comprehensive analysis relies on orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying isomeric impurities. The specific chemical shifts and coupling constants provide a definitive fingerprint of the molecule.

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (GC-MS or LC-MS), this technique confirms the molecular weight of the compound and its fragments, aiding in the identification of unknown impurities.[8]

Safety, Handling, and Storage

As with all halogenated phenols, this compound requires careful handling.

  • Hazards: It is classified as harmful if swallowed, and causes skin and serious eye irritation.[3][9] It may also cause respiratory irritation.[3][10]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][12]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting.[11]

Section 5: Application in a Synthetic Context

The utility of this building block is best illustrated through its application. Halogenated phenols are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[13][14][] The bromine atom can be readily converted to other functional groups or used as a handle for building molecular complexity.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical biaryl ether, a common motif in drug candidates.

Synthetic_Pathway A This compound C Suzuki Coupling A->C B Aryl Boronic Acid B->C D Biaryl Intermediate C->D Pd Catalyst, Base E Alkylation / Etherification D->E R-X, Base F Final Biaryl Ether Product E->F

Caption: Hypothetical synthesis using a Suzuki coupling reaction.

This pathway highlights the strategic importance of the bromine atom for C-C bond formation. The quality of the initial building block (A) is paramount; any impurities could carry through the synthesis, complicating purification and potentially leading to the formation of undesired side products.

By implementing the rigorous sourcing and qualification strategies outlined in this guide, researchers can proceed with confidence, ensuring that their innovative science is built on a foundation of high-quality, well-characterized starting materials.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Niche Reagent

In the landscape of medicinal chemistry and materials science, halogenated phenols are indispensable structural motifs. Their unique electronic properties, metabolic stability, and capacity for directed intermolecular interactions make them privileged scaffolds in the design of novel therapeutics and functional materials. 4-Bromo-2-chloro-5-fluorophenol (CAS No. 1036383-21-7) is a polysubstituted phenol that, while commercially available, exists in a state of limited public characterization.

This guide serves as a comprehensive resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple data sheet by not only presenting the available physical data but also providing the necessary scientific context. Crucially, where experimental data is not publicly available, we will outline the established methodologies for its determination and provide theoretically derived expectations. This approach is designed to empower the researcher to confidently source, verify, and utilize this reagent in their experimental workflows.

Section 1: Core Physicochemical Properties

The foundational physical and chemical identifiers for this compound are well-established. However, a notable discrepancy exists in the public domain regarding its physical state, with some suppliers listing it as a liquid and others providing no melting point data. This suggests it is likely a low-melting-point solid or a liquid at standard laboratory temperatures.

General & Computational Data Summary

The following table summarizes the core identifiers and computed properties for the molecule. These values are essential for stoichiometric calculations, structural database searches, and predictive modeling of its behavior in various systems.

PropertyValueSource / Method
CAS Number 1036383-21-7Chemical Abstract Service
Molecular Formula C₆H₃BrClFO-
Molecular Weight 225.44 g/mol Calculated
Exact Mass 223.904 DaCalculated
Physical Form Reported as a LiquidCommercial Supplier Data[1]
Storage Conditions Room temperature, under inert atmosphereCommercial Supplier Data[1]
Predicted LogP ~2.95 - 3.0Computational (e.g., XLogP)
  • Insight for the Researcher: The predicted octanol-water partition coefficient (LogP) of approximately 3.0 indicates significant lipophilicity. This is a critical parameter for drug development, suggesting the molecule will likely have low aqueous solubility and a high affinity for nonpolar environments, such as cell membranes. This property must be accounted for when designing biological assays or solvent systems for reaction chemistry.

The Challenge of Undetermined Experimental Data

As of early 2026, key experimental physical properties such as melting point, boiling point, and density have not been consistently reported in publicly accessible databases. This is not uncommon for specialized reagents. For a scientist, this data gap necessitates empirical verification upon receipt of a new batch of the compound. The following sections outline the standard, self-validating protocols for determining these unknown values.

Section 2: Experimental Protocol for Physicochemical Characterization

A researcher receiving a sample of this compound must first verify its identity and determine its key physical properties. The workflow below represents a standard, rigorous approach to this characterization process.

G cluster_0 Initial Sample Handling cluster_1 Determination of Physical Constants cluster_2 Spectroscopic & Purity Confirmation cluster_3 Final Validation s1 Receive Sample (CAS: 1036383-21-7) s2 Visual Inspection (Color, Form) s1->s2 p1 Melting Point Analysis (Capillary Method) s2->p1 If Solid p2 Boiling Point Analysis (Microscale Method) s2->p2 If Liquid p3 Solubility Screen (Common Lab Solvents) s2->p3 sp1 Mass Spectrometry (MS) (Confirm MW) p1->sp1 p2->sp1 p3->sp1 sp2 FTIR Spectroscopy (Functional Groups) sp1->sp2 sp3 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sp2->sp3 sp4 Purity Analysis (HPLC/GC) (>95%?) sp3->sp4 v1 Data Concordance Check sp4->v1 v2 Qualified for Use v1->v2

Caption: Workflow for the complete characterization of a reagent with limited prior data.
Step-by-Step Methodologies

  • Melting Point Determination (for solids):

    • Principle: The melting point is a sharp, well-defined temperature range for a pure crystalline solid. Impurities typically broaden and depress this range.

    • Protocol:

      • Load a small, dry sample into a capillary tube, ensuring tight packing to a height of 2-3 mm.

      • Place the tube in a calibrated melting point apparatus.

      • Heat the sample rapidly to about 15-20 °C below the expected melting point (a preliminary run may be needed).

      • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is the range T₁–T₂.

    • Self-Validation: A narrow range (< 2 °C) is indicative of high purity.

  • Solubility Profiling:

    • Principle: "Like dissolves like." The solubility of a compound in various solvents provides insight into its polarity and is critical for selecting appropriate reaction or analysis media.

    • Protocol:

      • To a series of small vials, add ~10 mg of the compound.

      • Add 0.5 mL of a test solvent to each vial. Solvents should span a range of polarities: Water (polar protic), Methanol (polar protic), Acetonitrile (polar aprotic), Dichloromethane (nonpolar), Toluene (nonpolar), Hexanes (nonpolar).

      • Agitate vigorously for 1 minute at room temperature.

      • Observe and record as: "Soluble," "Partially Soluble," or "Insoluble."

    • Expected Outcome: Given its structure and high LogP, this compound is expected to be insoluble in water and hexanes, but soluble in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and acetone.

Section 3: Spectroscopic Signature & Structural Verification

Spectroscopy provides an unambiguous confirmation of a molecule's chemical structure. While public spectra for this compound are not available, we can predict the expected signals with high confidence based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR (Proton NMR):

    • Expected Signals: The structure contains two aromatic protons and one phenolic hydroxyl proton.

      • Aromatic Protons (2H): These will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the complex electronic effects of three different halogens, they will likely appear as two distinct signals (doublets or doublet of doublets), with coupling constants typical for aromatic protons.

      • Hydroxyl Proton (1H): This proton will appear as a broad singlet. Its chemical shift is highly variable (can range from 4-10 ppm) and depends on concentration, solvent, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear via proton exchange.

  • ¹³C NMR (Carbon NMR):

    • Expected Signals: The molecule has 6 unique carbon atoms in the aromatic ring, which should give rise to 6 distinct signals in the typical aromatic region (110-160 ppm). The carbon directly attached to the hydroxyl group (C-OH) will be the most downfield (highest ppm value). Carbons bonded to halogens will also have characteristic shifts.

  • ¹⁹F NMR (Fluorine NMR):

    • Expected Signal: This is a crucial experiment for any fluorine-containing compound. A single fluorine atom on the ring will produce one signal in the ¹⁹F NMR spectrum. Its chemical shift will be highly characteristic of its electronic environment. For context, the ¹⁹F chemical shift of 4-fluorophenol is approximately -118 ppm relative to CFCl₃. The additional halogen substituents on the target molecule will shift this value, but it provides a reasonable starting point for analysis.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Expected Key Bands:

    • O-H Stretch (Alcohol/Phenol): A strong, broad absorption band will be present in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

    • C=C Stretch (Aromatic Ring): Several sharp, medium-intensity bands will appear in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Phenol): A strong band will appear in the 1200-1260 cm⁻¹ region.

    • C-Halogen Stretches: Absorptions for C-Cl, C-Br, and C-F bonds will be present in the fingerprint region (< 1200 cm⁻¹), although they can be difficult to assign definitively without computational modeling.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a final confirmation of its elemental composition.

  • Expected Result: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed. A key feature will be the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most intense peak will be at m/z = 224 (for ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁹F¹⁶O), with a prominent M+2 peak (from ⁸¹Br and ³⁷Cl) and a smaller M+4 peak. High-resolution mass spectrometry (HRMS) would confirm the exact mass to within a few parts per million of the calculated value (223.904 Da).

Conclusion

This compound is a valuable reagent whose full potential is hampered by a lack of publicly available, experimentally verified physical data. This guide provides the known foundational information and, more importantly, equips the practicing scientist with the rationale and protocols necessary to perform a comprehensive characterization. By empirically determining key physical constants and confirming the structure through a multi-technique spectroscopic approach, researchers can proceed with confidence, ensuring the integrity and reproducibility of their work. This process of rigorous validation is the cornerstone of scientific integrity and is essential when incorporating lesser-known but potentially high-impact molecules into research and development pipelines.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-chloro-5-fluorophenol is a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is a critical prerequisite for its effective use in drug discovery, process development, and formulation. Given the scarcity of publicly available empirical data for this specific molecule, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and analytically quantify its solubility. This document synthesizes fundamental principles of physical chemistry with field-proven, validated laboratory protocols. We will explore the theoretical underpinnings of its solubility based on molecular structure, outline robust methodologies for its empirical determination, and provide detailed protocols for accurate analytical quantification.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, its solubility profile dictates its utility. In drug development, poor aqueous solubility can severely limit bioavailability and therapeutic efficacy. In chemical synthesis, solubility in organic solvents governs reaction kinetics, purification strategies, and overall process efficiency.

This guide provides the necessary theoretical and practical tools to characterize the solubility of this compound. We will first deconstruct its molecular architecture to predict its behavior in various solvent systems. Subsequently, we will detail the "gold standard" Shake-Flask method for equilibrium solubility determination and provide validated analytical procedures using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy for precise quantification.

Theoretical Framework for Solubility Prediction

The solubility of a molecule is intrinsically linked to its structure. By examining the functional groups and overall architecture of this compound, we can make robust predictions about its behavior.

Molecular Structure Analysis
  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar solvents like alcohols.[1]

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Substituents (Br, Cl, F): The bromine, chlorine, and fluorine atoms are electronegative, inducing dipoles. However, they also contribute significantly to the molecule's size and lipophilicity (hydrophobicity), which tends to decrease aqueous solubility.

  • Acidity (pKa): The hydroxyl proton is acidic. The presence of three electron-withdrawing halogens will increase the acidity (lower the pKa) compared to unsubstituted phenol (pKa ≈ 10). For instance, the predicted pKa of the related 4-bromo-2-chlorophenol is approximately 7.92.[2][3] We can estimate the pKa of this compound to be in a similar range (pKa ≈ 7.5-8.5). This is a critical parameter for aqueous solubility.

The Influence of pH on Aqueous Solubility

The acidic nature of the phenolic proton is the most important factor governing this compound's solubility in aqueous media.

  • At pH < pKa: The compound will exist predominantly in its neutral, protonated form. Due to the large, hydrophobic, halogenated ring, the aqueous solubility in this state is expected to be very low, likely in the "practically insoluble" range.[2][4]

  • At pH > pKa: The compound will deprotonate to form the corresponding phenolate anion. This charged species is significantly more polar and will exhibit dramatically increased solubility in water.

This pH-dependent behavior is a classic characteristic of acidic compounds and is a key lever to manipulate when developing aqueous formulations.

The "Like Dissolves Like" Principle

Based on the structure, we can predict a general solubility profile:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility. While the molecule has a large nonpolar surface area, the polar hydroxyl group may limit miscibility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected. These solvents can accept a hydrogen bond from the phenolic -OH group and have polarities that can accommodate the entire molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding as both donors and acceptors with the phenolic group.[1]

  • Aqueous Solutions (buffered, pH ≈ 7): Very low solubility is predicted, as the molecule will be in its neutral form.

The logical relationship for predicting solubility is outlined below.

Caption: Logical flow for predicting solubility based on molecular features.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed by empirical measurement. The Shake-Flask method is the benchmark for determining equilibrium (thermodynamic) solubility.[5][6] The core principle is to create a saturated solution, allow it to reach equilibrium, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the self-validating workflow for the Shake-Flask method. Each step is designed to ensure that a true equilibrium is reached and accurately measured.

Shake_Flask_Workflow start Start prep 1. Preparation Add excess solid compound to a known volume of solvent. start->prep equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate Ensures saturation phase_sep 3. Phase Separation Allow to settle or centrifuge to pellet undissolved solid. equilibrate->phase_sep Reaches equilibrium sample 4. Sampling & Filtration Withdraw supernatant. Filter through 0.22 µm PVDF filter to remove fine particulates. phase_sep->sample Isolates saturated solution quantify 5. Quantification Analyze filtrate concentration using a validated method (e.g., HPLC, UV-Vis). sample->quantify Prepares for analysis end End (Solubility Result) quantify->end

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and 0.22 µm syringe filters (PVDF or other chemically compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).

    • Causality: Adding excess solid ensures that the resulting solution will be saturated.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours.[5][7]

    • Causality: Prolonged agitation at a constant temperature is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. 48 hours is recommended to be certain.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid.

    • Causality: This step separates the bulk of the undissolved solid from the saturated supernatant, preventing contamination of the sample.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality: Filtration is a critical, self-validating step. It removes any remaining microscopic solid particles, ensuring that the concentration measured is only that of the truly dissolved compound.

  • Dilution & Quantification: Accurately dilute the filtered sample with the mobile phase (for HPLC) or the solvent blank (for UV-Vis) to a concentration that falls within the linear range of the calibration curve. Analyze the sample using a pre-validated analytical method as described below.

Analytical Quantification Protocols

Accurate quantification of the dissolved compound is paramount. Reverse-phase HPLC is the preferred method due to its high specificity and sensitivity.[8][9][10] UV-Vis spectroscopy offers a simpler, high-throughput alternative if the compound has a distinct chromophore and the solvent system is free of interfering substances.[11][12]

Protocol: Quantitative Analysis by RP-HPLC

Objective: To accurately measure the concentration of this compound.

Instrumentation & Consumables:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC-grade solvents

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~275-285 nm (determine λmax via a photodiode array scan first). Phenols typically absorb in this region.[13]

    • Gradient: Start with a high aqueous composition (e.g., 70% A / 30% B) and ramp to a high organic composition (e.g., 5% A / 95% B) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Causality: A gradient method is used to ensure elution of the moderately hydrophobic analyte with good peak shape and to clean the column of any more strongly retained impurities between injections. The C18 stationary phase separates molecules based on hydrophobicity.[10][14]

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.995 for a valid calibration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the peak area and the calibration curve equation to calculate the concentration in the diluted sample.

  • Final Calculation: Back-calculate the original solubility in the saturated solution, accounting for the dilution factor.

Protocol: Quantitative Analysis by UV-Vis Spectroscopy

Objective: To rapidly estimate the concentration of this compound.

Methodology:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the same solvent used for the solubility experiment.

  • Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression. The calibration must be linear (R² > 0.99).

  • Sample Analysis: Measure the absorbance of the diluted, filtered samples. Use the Beer-Lambert Law and the calibration curve to determine the concentration.

  • Final Calculation: Back-calculate the original solubility, accounting for the dilution factor.

Data Presentation

Organizing experimental results in a structured format is essential for analysis and reporting.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic/Neutral)Water, PBS (pH < 7.5)Very LowThe molecule is in its neutral, highly hydrophobic form.
Aqueous (Basic)0.1 M NaOH (pH > 8.5)HighFormation of the highly polar, water-soluble phenolate anion.
Polar ProticMethanol, EthanolHighStrong hydrogen bonding interactions with the phenolic -OH group.
Polar AproticDMSO, Acetone, THFHighStrong dipole-dipole interactions and H-bond acceptance.
NonpolarHexane, TolueneLow to ModerateDominated by the large, nonpolar ring structure, but limited by the polar -OH group.

Table 2: Experimental Solubility Data Template

Solvent SystempH (Aqueous only)Temperature (°C)Measured Concentration (µg/mL)Solubility (mg/mL)Molar Solubility (mol/L)
PBS7.425
0.01 M HCl2.025
MethanolN/A25
AcetonitrileN/A25
DMSON/A25

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties can be inferred from similar halogenated phenols. It should be handled as an acutely toxic and corrosive substance.[1][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[15][16] Avoid latex gloves.

  • Engineering Controls: Handle the solid compound and prepare concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

  • Exposure: Phenol and its derivatives can be rapidly absorbed through the skin and may have an anesthetic effect, meaning initial contact may not be felt.[15][16] Skin contact can lead to severe burns and systemic toxicity. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[17][18]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed.[16]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous, validated experimental protocols, researchers can confidently generate the high-quality data necessary for informed decision-making in drug development and chemical research. The provided step-by-step methodologies for the Shake-Flask assay, coupled with specific HPLC and UV-Vis quantification protocols, offer a complete and self-validating system for the comprehensive characterization of this compound's solubility profile.

References

An In-depth Technical Guide to the Stability of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the stability of 4-Bromo-2-chloro-5-fluorophenol, a halogenated phenol of increasing interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and field-proven experience in handling complex halogenated aromatic compounds. This document is structured to provide not just data, but a foundational understanding of the molecule's behavior, enabling researchers to anticipate and mitigate stability challenges in their development pipelines.

Introduction: The Significance of this compound

This compound (C₆H₃BrClFO) is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing halogen atoms and an electron-donating hydroxyl group. This substitution pattern imparts specific reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The bromine atom, for instance, offers a reactive site for cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic and metabolic properties of derivative compounds.[1]

The stability of this intermediate is of paramount importance, as its degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final product. Understanding its stability profile is therefore a critical aspect of process development, formulation, and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide a baseline for understanding its behavior in various environments.

PropertyValueSource
CAS Number 1036383-21-7[2][3]
Molecular Formula C₆H₃BrClFO[2][4]
Molecular Weight 225.44 g/mol [2]
Appearance Solid (predicted)
Predicted XlogP 3.0[4]

Synthesis and Potential Impurities

Based on these analogous syntheses, a likely route to this compound would be the bromination of 2-chloro-5-fluorophenol or the chlorination of 4-bromo-5-fluorophenol.

Potential Impurities Arising from Synthesis:

  • Isomeric Impurities: Incomplete regioselectivity during halogenation could lead to the formation of other isomers of bromo-chloro-fluorophenol.

  • Starting Materials: Unreacted 2-chloro-5-fluorophenol or other precursors may be present.

  • Over-halogenated Species: The presence of di-brominated or di-chlorinated species is possible if the reaction conditions are not carefully controlled.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification process can be carried over.

The presence of these impurities can significantly impact the stability of the final compound, for example, by catalyzing degradation reactions.

Intrinsic Stability Profile: A Multifaceted Analysis

The stability of this compound is a function of its susceptibility to degradation under various environmental stressors. The following sections provide an in-depth analysis of its predicted stability based on the known chemistry of halogenated phenols.

Thermal Stability

Halogenated phenols are generally stable at ambient temperatures. However, at elevated temperatures, they can undergo decomposition. For this compound, thermal stress could potentially lead to:

  • Dehalogenation: The cleavage of carbon-halogen bonds, with the C-Br bond being the most labile, followed by C-Cl and then C-F.

  • Dimerization/Polymerization: Phenolic compounds can polymerize at high temperatures, leading to the formation of colored, high-molecular-weight impurities.

  • Oxidation: In the presence of oxygen, elevated temperatures can accelerate oxidative degradation.

Experimental Protocol for Thermal Stability Assessment (Forced Degradation):

  • Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

  • Place the vial in a calibrated oven at a temperature significantly above the expected storage temperature (e.g., 80°C, 105°C).

  • Maintain a parallel sample at ambient temperature as a control.

  • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).

  • Dissolve the samples in a suitable solvent (e.g., acetonitrile/water) and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Photostability

Aromatic compounds, particularly those with hydroxyl and halogen substituents, can be susceptible to photodegradation. Exposure to UV or visible light can excite the molecule, leading to:

  • Homolytic Cleavage: The carbon-halogen bonds can undergo homolytic cleavage to form radical species. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

  • Photo-oxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species (ROS) that can attack the aromatic ring and the hydroxyl group, leading to the formation of quinone-like structures and ring-opened products.

Experimental Protocol for Photostability Assessment (Forced Degradation):

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

  • Expose the solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.

  • Wrap a control sample in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.

Hydrolytic Stability

The stability of this compound in aqueous solutions is highly dependent on the pH.

  • Acidic Conditions: The compound is expected to be relatively stable in acidic to neutral pH.

  • Basic Conditions: Under basic conditions, the phenolic proton will be abstracted to form a phenoxide ion. This negatively charged species is more susceptible to oxidation. Furthermore, at elevated pH and temperature, nucleophilic aromatic substitution of the halogens, particularly the more labile bromine and chlorine, by hydroxide ions could occur, although this is generally a slow process for unactivated aromatic rings.

Experimental Protocol for Hydrolytic Stability Assessment (Forced Degradation):

  • Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

  • Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analyze the samples at various time points by a stability-indicating HPLC method to monitor the disappearance of the parent compound and the appearance of degradation products.

Oxidative Stability

The phenolic hydroxyl group makes this compound susceptible to oxidative degradation. The presence of oxidizing agents, metal ions, or exposure to air can initiate oxidation. The electron-withdrawing nature of the halogens can influence the ease of oxidation of the phenol.

Potential Oxidative Degradation Pathways:

  • Formation of Quinones: Oxidation can lead to the formation of corresponding benzoquinones, which are often colored.

  • Dimerization and Polymerization: Oxidative coupling of phenol radicals can lead to the formation of dimers and higher oligomers.

  • Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved.

Experimental Protocol for Oxidative Stability Assessment (Forced Degradation):

  • Prepare a solution of this compound.

  • Add a common oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

  • Maintain the solution at room temperature or slightly elevated temperature.

  • Monitor the reaction over time using a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and process-related impurities.

  • Accuracy and Precision: The method should provide accurate and precise measurements of the analyte concentration.

  • Linearity and Range: The method should be linear over a defined concentration range.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Forced degradation studies are essential for the development and validation of a stability-indicating method. [7][8][9] The degradation samples generated under various stress conditions are used to challenge the specificity of the analytical method.

Handling and Storage Recommendations

Based on the predicted stability profile and general guidelines for handling halogenated phenols, the following recommendations are provided:

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[10][11] It should be protected from light and stored in tightly sealed containers to prevent exposure to moisture and air.[12] Storage in an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation.[10][11][13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10][12]

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and workflows discussed in this guide.

Stability_Assessment_Workflow cluster_Stress Forced Degradation Studies cluster_Analysis Analytical Evaluation cluster_Outcome Stability Profile & Handling Thermal Thermal Stress (Dry Heat) HPLC Stability-Indicating HPLC Method Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Hydrolytic Hydrolytic Stress (Acid/Base) Hydrolytic->HPLC Oxidative Oxidative Stress (H2O2) Oxidative->HPLC Degradation_Profile Degradation Profile & Pathway Elucidation HPLC->Degradation_Profile Stability_Profile Intrinsic Stability Profile Degradation_Profile->Stability_Profile Storage_Handling Storage & Handling Recommendations Stability_Profile->Storage_Handling

Caption: Workflow for Stability Assessment of this compound.

Degradation_Pathways cluster_Degradants Potential Degradation Products Parent This compound Dehalogenated Dehalogenated Phenols Parent->Dehalogenated Thermal/Photolytic Stress Quinones Quinone-type Structures Parent->Quinones Oxidative/Photolytic Stress Dimers_Polymers Dimers/Polymers Parent->Dimers_Polymers Thermal/Oxidative Stress Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidation

Caption: Potential Degradation Pathways of this compound.

Conclusion

While specific experimental stability data for this compound is not extensively published, a comprehensive stability profile can be inferred from the known chemistry of halogenated phenols. The primary degradation pathways are likely to involve dehalogenation (particularly of the C-Br bond), oxidation of the phenolic hydroxyl group, and polymerization. These degradation processes can be accelerated by heat, light, and basic pH conditions.

For researchers and drug development professionals, a proactive approach to stability is essential. This includes:

  • Thorough Characterization: A complete characterization of the starting material, including the identification and quantification of impurities.

  • Forced Degradation Studies: Performing comprehensive forced degradation studies early in the development process to understand the intrinsic stability and to develop a robust stability-indicating analytical method.

  • Controlled Storage and Handling: Implementing strict storage and handling protocols to minimize exposure to destabilizing conditions.

By adhering to these principles, the risks associated with the instability of this compound can be effectively managed, ensuring the quality and consistency of this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust experimental protocols for the chemoselective Suzuki-Miyaura cross-coupling of 4-bromo-2-chloro-5-fluorophenol. This polyhalogenated phenol is a highly valuable building block in medicinal chemistry and materials science, offering multiple points for diversification.[1][2][3] The inherent differences in the reactivity of its carbon-halogen bonds allow for precise, selective functionalization. We will delve into the mechanistic principles governing this selectivity and provide a validated, step-by-step protocol that preferentially targets the carbon-bromine bond, leaving the chloro, fluoro, and hydroxyl functionalities intact for subsequent synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex biaryl scaffolds.

Introduction: The Strategic Value of Polyhalogenated Phenols

Polyhalogenated aromatic compounds are cornerstone intermediates in modern organic synthesis, particularly in the pharmaceutical industry.[2][3] The presence of multiple, distinct halogen atoms on a single scaffold allows for sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures from a single starting material. This compound is an exemplary substrate, featuring three different halogens (Br, Cl, F) and a phenolic hydroxyl group. This unique combination of functionalities provides a rich platform for creating diverse libraries of substituted biaryl phenols, which are prominent motifs in many biologically active compounds and advanced materials.[4][5]

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron reagent and an organic halide, stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[6][7][8] Its success is attributed to mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] This application note focuses on harnessing the Suzuki-Miyaura reaction for the selective arylation of this compound.

Mechanistic Rationale for Chemoselectivity

The success of a selective cross-coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The key to this selectivity lies in the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[6][11]

The general catalytic cycle proceeds via three elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the electrophile, forming a Pd(II) intermediate.[7][11]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the Pd(II) center, forming a diorganopalladium(II) complex.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][10]

For polyhalogenated arenes, the rate of oxidative addition follows a well-established trend based on the decreasing bond dissociation energy of the C-X bond: C–I > C–Br > C–OTf > C–Cl > C–F [12][13]

In the case of this compound, the C-Br bond is significantly more reactive towards Pd(0) insertion than the C-Cl and C-F bonds. By carefully selecting standard Suzuki-Miyaura reaction conditions, it is possible to achieve highly selective oxidative addition at the C-Br bond, leaving the more robust C-Cl and C-F bonds untouched.[13] The electron-withdrawing nature of the chlorine and fluorine atoms further polarizes the C-Br bond, potentially increasing its susceptibility to oxidative addition.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->ar_pd_x Oxidative Addition ar_pd_r Ar-Pd(II)L₂-R' (Transmetalation Complex) ar_pd_x->ar_pd_r Transmetalation ar_pd_r->pd0 Reductive Elimination product Ar-R' (Coupled Product) ar_pd_r->product Product Release ar_x Ar-X (this compound) ar_x->ar_pd_x r_boron R'-B(OH)₂ + Base borate->ar_pd_r

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Guidelines

The following protocol is a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF), typically used with degassed water.

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Recommended Reaction Conditions

The selection of catalyst, base, and solvent can be tailored to the specific boronic acid partner. The following table provides validated starting conditions.

ParameterRecommended ConditionRationale & Causality
Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable, air-stable Pd(0) source effective for many aryl bromides. Requires no additional ligand.
Pd(OAc)₂ (2-4 mol%) + SPhos (4-8 mol%)A more active catalyst system, often allowing for lower temperatures and shorter reaction times, especially with challenging substrates.[8]
Base K₂CO₃ (2.0 equiv)A cost-effective and widely used base, sufficient for activating most arylboronic acids.[14]
K₃PO₄ (3.0 equiv)A stronger base that can be advantageous for less reactive boronic acids or sterically hindered substrates.[14]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A standard biphasic system that effectively dissolves both organic substrates and inorganic bases, facilitating the reaction.[8][15]
Toluene / EtOH / H₂O (4:1:1 v/v)An alternative solvent system, sometimes beneficial for substrate solubility and reaction rates.
Temperature 80 - 100 °CStandard temperature range to ensure a sufficient rate of reaction without promoting decomposition or side reactions.[15]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[15]
Step-by-Step Protocol

The following workflow provides a general procedure for a 1.0 mmol scale reaction.

Workflow start 1. Setup reagents 2. Add Solids: - Substrate (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) start->reagents inert 3. Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen (3x) reagents->inert catalyst 4. Add Catalyst: Pd(PPh₃)₄ (3-5 mol%) inert->catalyst solvent 5. Add Solvents: Degassed Dioxane/Water catalyst->solvent react 6. Reaction: Heat to 90 °C with stirring (Monitor by TLC/LC-MS) solvent->react workup 7. Workup: Cool, dilute with EtOAc, wash with H₂O & brine react->workup purify 8. Purification: Dry (Na₂SO₄), concentrate, and purify via column chromatography workup->purify product Final Product purify->product

Caption: Standard experimental workflow for selective Suzuki coupling.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[15][16]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The mixture should be stirred to ensure homogeneity.[14][16]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-chloro-5-fluorophenol product.

Expected Outcomes & Scope

This protocol is expected to provide good to excellent yields for the coupling of this compound with a range of electronically diverse aryl- and heteroarylboronic acids.

EntryArylboronic Acid PartnerProductExpected Yield
1Phenylboronic Acid2-Chloro-5-fluoro-4-phenylphenol85-95%
24-Methoxyphenylboronic Acid2-Chloro-5-fluoro-4-(4-methoxyphenyl)phenol88-98%
33-Pyridylboronic Acid2-Chloro-5-fluoro-4-(pyridin-3-yl)phenol75-85%
42-Thiopheneboronic Acid2-Chloro-5-fluoro-4-(thiophen-2-yl)phenol80-90%

Note: Yields are illustrative and may vary based on the purity of reagents, reaction scale, and precise conditions.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction stalls or yields are low, consider using a more active catalyst system like Pd(OAc)₂/SPhos or a stronger base like K₃PO₄. Ensure solvents are rigorously degassed.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess (1.1-1.2 equiv.) of the boronic acid is usually sufficient to drive the desired reaction without excessive homocoupling.

  • Phenolic -OH Reactivity: While the Suzuki coupling is generally tolerant of free hydroxyl groups, if O-arylation becomes a competing pathway, protection of the phenol (e.g., as a methyl or benzyl ether) may be necessary prior to coupling. However, with carbonate or phosphate bases, this is rarely an issue.

  • Second Coupling: To functionalize the C-Cl position, significantly more forcing conditions are required, such as higher temperatures, more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), and longer reaction times.[17][18] This highlights the excellent chemoselectivity of the protocol described herein for mono-arylation at the C-Br position.

Conclusion

This compound is a powerful and versatile intermediate for complex molecule synthesis. The protocol detailed in this application note provides a reliable and highly chemoselective method for its functionalization via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent reactivity difference of the carbon-halogen bonds, chemists can selectively target the C-Br bond to generate a wide array of 4-aryl-2-chloro-5-fluorophenols. These products serve as valuable scaffolds, retaining the C-Cl, C-F, and C-OH functionalities for further synthetic elaboration, thereby streamlining the path to novel chemical entities in drug discovery and materials science.

References

Application Note & Protocol: Etherification of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Ether Synthesis

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors. The ether linkage, seemingly simple, imparts crucial properties to molecules, including conformational rigidity, metabolic stability, and altered lipophilicity, which are pivotal in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The subject of this guide, 4-Bromo-2-chloro-5-fluorophenol, is a highly functionalized aromatic building block. Its electron-deficient nature, a result of the cumulative inductive effects of three halogen substituents (Br, Cl, F), presents unique challenges and opportunities in its synthetic transformations. The etherification of this specific phenol is of significant interest as it allows for the introduction of a diverse range of functionalities, paving the way for the creation of novel molecular entities with potential applications in medicinal chemistry and agrochemicals.

This document provides a comprehensive guide to the etherification of this compound, focusing on the venerable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss critical parameters that ensure a successful and reproducible outcome.

Scientific Principles: Mechanistic Insights into the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction fundamentally involves two key steps:

  • Deprotonation of the Phenol: The phenolic proton is acidic and can be removed by a suitable base to form a potent nucleophile, the phenoxide anion. The acidity of this compound is enhanced by the electron-withdrawing halogen atoms, facilitating this deprotonation step.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group and forming the desired C-O ether bond.

The success of the Williamson ether synthesis is contingent on several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. For a successful SN2 reaction, primary alkyl halides are ideal as they are less sterically hindered and less prone to undergoing the competing E2 (elimination) reaction. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation Phenol This compound Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Base_H Protonated Base (B-H) AlkylHalide Alkyl Halide (R-X) Salt Salt (KX) Product Aryl Ether Product Phenoxide->Product + R-X Phenoxide->Product

Figure 1: General workflow of the Williamson ether synthesis for this compound.

Experimental Protocol: O-Alkylation of this compound

This protocol details a general procedure for the etherification of this compound with a primary alkyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableHandle with appropriate PPE.
Alkyl Bromide (e.g., n-butyl bromide)≥99%Commercially AvailableUse a primary alkyl halide for optimal results.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry, polar aprotic solvent.
Diethyl EtherAnhydrous, ≥99.7%Commercially AvailableFor extraction.
1 M Hydrochloric Acid (HCl)Reagent GradeCommercially AvailableFor workup.
Saturated Sodium Bicarbonate SolutionReagent GradePrepared in-houseFor workup.
Brine (Saturated NaCl solution)Reagent GradePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar---
Condenser---
Heating mantle with temperature control---
Separatory funnel---
Rotary evaporator---
Safety Precautions
  • This compound: This compound is a halogenated phenol and should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with extreme care, using appropriate gloves and working in a fume hood.

  • Alkyl Bromides: These are volatile and can be irritants. Handle in a fume hood.

  • Potassium Carbonate: While not highly hazardous, the fine powder can be an irritant. Avoid inhalation of dust.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. This excess of a mild base is sufficient to deprotonate the acidic phenol without causing significant side reactions.[1]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol. The use of a polar aprotic solvent like DMF accelerates SN2 reactions.[1]

  • Addition of Alkylating Agent: Add the primary alkyl bromide (1.1 - 1.2 eq) to the reaction mixture dropwise at room temperature while stirring.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of DMF). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl ether.

Protocol_Workflow Start Start: Dry Round-Bottom Flask AddPhenol 1. Add this compound Start->AddPhenol AddBaseSolvent 2. Add K₂CO₃ and Anhydrous DMF AddPhenol->AddBaseSolvent AddAlkylHalide 3. Add Alkyl Bromide AddBaseSolvent->AddAlkylHalide HeatReact 4. Heat to 60-80 °C and Monitor by TLC AddAlkylHalide->HeatReact CoolQuench 5. Cool and Quench with Water HeatReact->CoolQuench Extract 6. Extract with Diethyl Ether CoolQuench->Extract Wash 7. Wash Organic Layer Extract->Wash DryConcentrate 8. Dry and Concentrate Wash->DryConcentrate Purify 9. Purify by Column Chromatography DryConcentrate->Purify End End: Pure Aryl Ether Product Purify->End

Figure 2: Step-by-step experimental workflow for the etherification protocol.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents were anhydrous. Water can hydrolyze the alkylating agent and deactivate the phenoxide. Increasing the reaction temperature or time may also improve the yield.

  • Side Products: The primary side reaction to consider is elimination, especially if a secondary alkyl halide is used. Using a primary alkyl halide and milder reaction conditions can minimize this. C-alkylation is another potential side reaction with phenoxides, though it is generally less favored.

  • Incomplete Reaction: If the reaction does not go to completion, consider using a stronger base such as sodium hydride (NaH). However, NaH is highly reactive and requires more stringent anhydrous conditions and careful handling.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of aryl ethers from phenols. The protocol outlined in this application note provides a robust starting point for the successful etherification of the electron-deficient this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of novel aryl ethers for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed synthesis of 4-bromo-2-chloro-5-fluorophenol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the current literature for this specific molecule, this guide presents a well-reasoned, hypothetical two-step synthetic protocol. The proposed pathway commences with the regioselective chlorination of 3-fluorophenol to yield 2-chloro-5-fluorophenol, followed by a subsequent regioselective bromination to afford the target compound. The rationale for the choice of reagents and reaction conditions is discussed in detail, drawing upon established principles of electrophilic aromatic substitution and precedents from similar halogenated phenols. This document also includes detailed protocols, safety precautions, and characterization guidelines to assist researchers in the practical execution and verification of this synthesis.

Introduction: The Significance of Polysubstituted Halogenated Phenols

Polysubstituted halogenated phenols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules.[1] The presence of multiple halogen atoms on the phenolic ring imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability.[2] These characteristics are of particular interest in the field of drug discovery, where the strategic incorporation of halogens can enhance the efficacy and pharmacokinetic profile of therapeutic agents.[3] For instance, halogenated phenols are key intermediates in the synthesis of kinase inhibitors, anti-inflammatory drugs, and other biologically active compounds.[4] The specific substitution pattern of this compound, featuring three different halogens, offers a unique scaffold for the development of novel chemical entities with potentially enhanced biological activity and selectivity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step electrophilic halogenation sequence starting from 3-fluorophenol. The directing effects of the substituents on the aromatic ring are the primary consideration in determining the regioselectivity of each step.

Step 1: Regioselective Chlorination of 3-Fluorophenol

The initial step involves the chlorination of 3-fluorophenol. The hydroxyl group is a strongly activating, ortho, para-directing group, while the fluorine atom is a deactivating, yet also ortho, para-directing group. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The positions ortho to the fluorine are C2 and C4, and the para position is C6. Therefore, the positions most activated for electrophilic substitution are C2, C4, and C6. To achieve the desired 2-chloro-5-fluorophenol intermediate, chlorination needs to occur at the C6 position relative to the fluorine (or C2 relative to the hydroxyl group). This is a plausible outcome due to the strong directing effect of the hydroxyl group.

Step 2: Regioselective Bromination of 2-Chloro-5-fluorophenol

The second step is the bromination of the 2-chloro-5-fluorophenol intermediate. The hydroxyl group remains the most powerful activating group, directing the incoming electrophile to its ortho and para positions. The position para to the hydroxyl is occupied by the fluorine atom. The available ortho positions are C2 (occupied by chlorine) and C6. The position para to the chlorine is C5 (occupied by fluorine), and the position para to the fluorine is C2 (occupied by chlorine). The most likely position for bromination is at C4, which is ortho to both the fluorine and chlorine atoms and meta to the hydroxyl group. Given the directing effects, achieving bromination at the C4 position is the desired outcome.

Experimental Protocols

Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated. Researchers should perform small-scale trials to optimize the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Fluorophenol≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich
DichloromethaneAnhydrous, ≥99.8%Sigma-Aldrich
Acetic AcidGlacialFisher Scientific
Sodium BicarbonateACS ReagentVWR
Sodium SulfiteAnhydrousVWR
Magnesium SulfateAnhydrousVWR
Silica Gel230-400 meshVWR
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Synthetic Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Work-up & Purification A 3-Fluorophenol C 2-Chloro-5-fluorophenol A->C Chlorination B N-Chlorosuccinimide (NCS) Acetonitrile, RT B->C D 2-Chloro-5-fluorophenol F This compound D->F Bromination E N-Bromosuccinimide (NBS) Acetic Acid, RT E->F G Crude Product H Aqueous Work-up G->H I Column Chromatography H->I J Pure Product I->J

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-5-fluorophenol

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenol (11.2 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature until the 3-fluorophenol has completely dissolved.

  • In a separate beaker, dissolve N-chlorosuccinimide (13.35 g, 0.1 mol) in anhydrous acetonitrile (50 mL).

  • Slowly add the NCS solution to the 3-fluorophenol solution at room temperature over a period of 30 minutes using a dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL).

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluorophenol. The crude product may be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a 250 mL round-bottom flask, add the crude 2-chloro-5-fluorophenol (from the previous step, assuming ~0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the phenol has dissolved.

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise to the solution over 20 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (5:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into ice-cold water (300 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with a saturated aqueous solution of sodium sulfite (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of 0% to 10% ethyl acetate in hexanes.

  • Collect the fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The phenolic proton will appear as a broad singlet.
¹³C NMR Expect six distinct signals in the aromatic region (110-160 ppm), with the carbon atoms attached to halogens and the hydroxyl group showing characteristic chemical shifts and C-F coupling.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spec (MS) The molecular ion peak should correspond to the calculated mass of C₆H₃BrClFO (m/z = 223.90). The isotopic pattern for one bromine and one chlorine atom should be observed.
Infrared (IR) A broad O-H stretching band around 3200-3600 cm⁻¹, C-H aromatic stretching around 3000-3100 cm⁻¹, and C-X (halogen) stretching in the fingerprint region.

Safety and Handling

Halogenated phenols are generally irritants and toxic.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[5] Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.[9] Refer to the Safety Data Sheets (SDS) for all reagents used in this synthesis.

Potential Applications

This compound is a promising building block for the synthesis of more complex molecules. The three distinct halogen atoms provide multiple handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This makes it a valuable intermediate for the generation of libraries of compounds for screening in drug discovery programs, particularly in the areas of oncology and neuropharmacology.[2]

References

Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling with 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern pharmaceutical and materials science research, polyfunctionalized aromatic compounds are indispensable scaffolds for constructing complex molecular architectures.[1][2] 4-Bromo-2-chloro-5-fluorophenol is a particularly valuable starting material, offering a unique arrangement of substituents that enables highly specific chemical modifications.[3] Its structure features three distinct reactive handles for palladium-catalyzed cross-coupling: a highly reactive carbon-bromine (C-Br) bond, a more robust carbon-chlorine (C-Cl) bond, and a phenolic hydroxyl group that can influence reactivity or be used for further derivatization.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this compound. We move beyond simple procedural lists to explain the underlying mechanistic principles that govern reaction outcomes, with a focus on achieving high regioselectivity. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to confidently employ this versatile substrate in their synthetic campaigns.

The Cornerstone of Selectivity: The Palladium Catalytic Cycle

The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle, which universally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The regioselectivity in substrates with multiple halogen atoms, such as this compound, is almost exclusively determined in the initial, and often rate-limiting, step: oxidative addition .[6][7][8][9]

During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen bond. The propensity for a C-X bond to undergo this step is directly related to its bond dissociation energy (BDE). The established reactivity trend is C-I > C-Br > C-OTf > C-Cl >> C-F.[9][10][11] For this compound, the C-Br bond is significantly weaker and more polarized than the C-Cl bond, making it the overwhelmingly preferred site for oxidative addition. This inherent reactivity difference is the primary tool for achieving selective functionalization at the C4 position while leaving the C2 chloro-substituent intact for potential subsequent transformations.

The choice of ligand coordinated to the palladium center is critical. Electron-rich and sterically bulky ligands, such as biaryl phosphines or N-heterocyclic carbenes (NHCs), enhance the electron density on the palladium(0) center, increasing its nucleophilicity and promoting the oxidative addition step, especially for less reactive C-Cl bonds (though the C-Br bond remains more reactive).[12][13]

Catalytic_Cycle cluster_main General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex->Pd0 Product Ar-R (Coupled Product) TM_Complex->Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals.[11][14] The protocol below leverages the differential reactivity of the C-Br and C-Cl bonds to selectively form a C-C bond at the C4 position.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst to Flask start->reagents degas 2. Seal Flask, Purge with Inert Gas (e.g., Argon) reagents->degas solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) degas->solvent reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Cool, Dilute with Organic Solvent, and Wash with Water/Brine monitor->workup purify 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Detailed Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-5-fluorophenol.

Causality and Considerations
  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for reactive C-Br bonds. For more challenging couplings, a system of Pd(OAc)₂ with a specialized ligand like SPhos can be more effective.[15][16]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16][17] K₂CO₃ is a moderately strong base suitable for many substrates. For less reactive partners, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[15]

  • Solvent: The dioxane/water system is effective at dissolving both the organic and inorganic reagents, creating a homogenous reaction mixture essential for efficient catalysis.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Ar-B(OH)₂)Pd Catalyst (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃90685-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃90688-96%
3-Pyridylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄1001275-85%
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄100880-90%

Application Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif central to countless pharmaceuticals.[18][19] This reaction requires a carefully selected catalyst system composed of a palladium precursor, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base to couple amines with aryl halides.[20]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)(Br)L(HNR₂)] OA_Complex->Amine_Coord + HNR₂ Amido_Complex Ar-Pd(II)(NR₂)L Amine_Coord->Amido_Complex Deprotonation (- H-Base⁺Br⁻) Amido_Complex->Pd0 Product Ar-NR₂ (Coupled Product) Amido_Complex->Product Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), a palladium precatalyst such as XPhos Pd G3 (0.02 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry vial.

  • Reagent Addition: Remove the vial from the glovebox. Add the amine (1.2 equiv.) and anhydrous toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

Causality and Considerations
  • Catalyst System: Buchwald-Hartwig amination of aryl chlorides and even some bromides requires highly active catalysts.[21] Modern palladium precatalysts (e.g., G3 or G4) are air-stable and efficiently generate the active monoligated Pd(0) species in situ.[18] The bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential for promoting both the oxidative addition and the final reductive elimination step.[20]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex.[21][22] Weaker bases like K₂CO₃ are generally ineffective.

  • Hydroxyl Group Protection: The strongly basic conditions of the Buchwald-Hartwig amination will deprotonate the phenolic -OH group. While the reaction often proceeds regardless, this can sometimes lead to lower yields or side products due to coordination of the phenoxide to the palladium. If issues arise, protection of the phenol as a methyl or benzyl ether prior to coupling is a reliable strategy.

Data Summary: Buchwald-Hartwig Amination
Amine Coupling PartnerPd Precatalyst (mol%)LigandBaseTemp (°C)Typical Yield (%)
MorpholineXPhos Pd G3 (2%)XPhosNaOt-Bu10090-98%
AnilineRuPhos Pd G3 (2%)RuPhosLHMDS10085-95%
n-ButylamineBrettPhos Pd G3 (2%)BrettPhosNaOt-Bu9080-92%
BenzylamineXPhos Pd G3 (2%)XPhosK₃PO₄11075-88%

Application Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating arylalkynes and conjugated enynes.[23] These products are valuable in materials science and as precursors for more complex structures via subsequent reactions like click chemistry.[24] The reaction typically employs a dual-catalyst system of palladium and copper(I).[25]

Detailed Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).

  • Degassing: Seal the flask and purge with argon.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. The amine acts as both the base and a solvent. Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

  • Monitoring: Monitor by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with dilute aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Causality and Considerations
  • Dual-Catalyst System: The palladium catalyst performs the oxidative addition and reductive elimination steps. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[24]

  • Base/Solvent: An amine base, typically triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[26] It also serves as a ligand for the copper and neutralizes the HBr formed during the reaction.

  • Copper-Free Conditions: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst system and a stronger base, but offer a more streamlined purification process.[27]

Conclusion

This compound is a powerful and versatile substrate for synthetic chemistry. By understanding the fundamental principles of palladium catalysis, particularly the dominant reactivity of the carbon-bromine bond in the crucial oxidative addition step, researchers can achieve highly regioselective functionalization. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings represent just a fraction of the possible transformations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists to confidently and creatively utilize this valuable building block in the synthesis of novel molecules for drug discovery and materials science.

References

Application Notes & Protocols: 4-Bromo-2-chloro-5-fluorophenol as a Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and strategic value of 4-bromo-2-chloro-5-fluorophenol in the design and development of potent kinase inhibitors. The unique trifecta of halogen substituents on the phenol ring offers a powerful and versatile scaffold for medicinal chemists. This document delves into the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower researchers in their drug discovery efforts.

The Strategic Advantage of the 4-Bromo-2-chloro-5-fluorophenyl Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The success of these inhibitors often hinges on the core chemical scaffolds from which they are built.

This compound has emerged as a high-value building block due to the distinct and synergistic roles of its substituents:

  • Phenolic Hydroxyl (-OH): This group is a critical hydrogen bond donor/acceptor, often anchoring the inhibitor to a key residue (e.g., the "hinge region") in the ATP-binding pocket of the kinase. Its acidity and nucleophilicity can be finely tuned by the adjacent halogens, and it serves as a primary point for synthetic elaboration, typically through etherification.

  • Bromine Atom (-Br): Positioned para to the hydroxyl group, the bromine atom is an exceptionally versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse aryl and heteroaryl fragments. This capability is fundamental for exploring the solvent-exposed regions of the kinase binding site to enhance potency and selectivity.

  • Fluorine and Chlorine Atoms (-F, -Cl): The strategic placement of these halogens provides several advantages. The fluorine atom is a well-established bioisostere for hydrogen that can significantly improve metabolic stability and binding affinity through favorable electrostatic interactions.[1] Both the fluorine and chlorine atoms are electron-withdrawing, which modulates the pKa of the phenolic hydroxyl, influencing its hydrogen bonding characteristics. This electronic modulation is a key aspect of rational drug design.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction design and safety.

PropertyValueSource
CAS Number 1036383-21-7[2]
Molecular Formula C₆H₃BrClFON/A
Molecular Weight 225.44 g/mol [3]
Appearance Off-white to light brown solidN/A
Melting Point Not available; related compounds like 4-bromo-2-chlorophenol melt at 47-49 °C.N/A
Boiling Point Not available; related compounds like 4-bromo-2-chlorophenol boil at 232-235 °C.N/A

Core Synthetic Transformations and Rationale

The utility of this compound is realized through two primary types of reactions targeting the hydroxyl and bromo groups. The following diagram illustrates the general synthetic logic.

G cluster_0 Hydroxyl Group Functionalization cluster_1 Bromine Group Functionalization A This compound (Core Scaffold) B Ether Synthesis (e.g., Williamson, SNAr) A->B  Base (K₂CO₃, Cs₂CO₃)  R-X (Alkyl/Aryl Halide) C Ether-Linked Intermediate B->C D Cross-Coupling (e.g., Suzuki, Sonogashira) C->D  Pd Catalyst  Boronic Acid / Alkyne E Fully Elaborated Inhibitor Scaffold D->E

Caption: General synthetic pathways for elaborating the core scaffold.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Protocol 1: Synthesis of 4-(4-Bromo-2-chloro-5-fluorophenoxy)pyrimidine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone for linking the phenol to a heterocyclic core common in many kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring makes it susceptible to nucleophilic attack by the phenoxide.

Experimental Workflow

workflow1 start Dissolve Reagents in DMF react Heat Reaction (e.g., 100-120 °C, 12-18h) start->react monitor Monitor by TLC/LC-MS (disappearance of phenol) react->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify Purify by Column Chromatography workup->purify end Isolate Pure Intermediate 1 purify->end

Caption: Workflow for the synthesis of Intermediate 1 via SₙAr.

Materials:

  • This compound (1.0 eq)

  • 4,6-Dichloropyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M.

  • Add 4,6-dichloropyrimidine to the stirring mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-18 hours.

  • Causality Check: Potassium carbonate is a crucial base that deprotonates the phenol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that solubilizes the salts and facilitates the SₙAr reaction.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the consumption of the starting phenol.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling for Scaffold Finalization

This protocol demonstrates the power of the bromine handle, creating a C-C bond to introduce a new aryl group. This step is critical for tuning the inhibitor's selectivity and cell permeability.

Catalytic Cycle Insight

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_int Ar-Pd(II)-Br(L₂) (Intermediate) ox_add->pd_int transmetal Transmetalation pd_int->transmetal R-B(OR)₂ Base pd_r Ar-Pd(II)-R(L₂) (Intermediate) transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Reforms Catalyst product Ar-R (Product) red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • Intermediate 1 (from Protocol 1) (1.0 eq)

  • Arylboronic acid or ester (e.g., 3-methoxyphenylboronic acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃), aqueous solution (2 M)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In a flask suitable for reflux, combine Intermediate 1, the arylboronic acid, and the palladium catalyst.

  • Expertise Note: The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, catalysts with more sophisticated ligands like dppf may be required to prevent catalyst decomposition and improve yields.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Add the solvent (e.g., Dioxane) followed by the aqueous sodium carbonate solution.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Self-Validation: Monitor the disappearance of Intermediate 1 by TLC or LC-MS. The appearance of a new, less polar spot indicates product formation.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to afford the final kinase inhibitor scaffold.

Concluding Remarks

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a clear and efficient path to complex molecular architectures. Its pre-installed handles for orthogonal chemical modifications—etherification at the hydroxyl group and cross-coupling at the bromine—allow for the rapid generation of diverse compound libraries. The fluorine and chlorine substituents provide intrinsic advantages in tuning the physicochemical and pharmacological properties of the final compounds.[1] By understanding the underlying principles of its reactivity and employing robust, self-validating protocols, researchers can effectively leverage this scaffold to accelerate the discovery of novel and potent kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-chloro-5-fluorophenol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. This compound has emerged as a highly versatile and valuable building block for the synthesis of novel heterocycles.[1][2] Its unique substitution pattern—a trifecta of halogen atoms (bromine, chlorine, and fluorine) on a phenolic core—offers a rich platform for a diverse array of synthetic transformations.[3][4] The bromine atom serves as a versatile handle for various cross-coupling reactions, the chlorine atom modulates electronic properties and can also participate in certain coupling reactions, while the fluorine atom is a well-established bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.[1] The phenolic hydroxyl group provides a convenient point for etherification, esterification, and serves as a directing group in electrophilic aromatic substitution.[5]

This technical guide provides an in-depth exploration of the synthetic utility of this compound in the construction of medicinally relevant heterocyclic scaffolds. We will delve into detailed experimental protocols for the synthesis of substituted benzofurans and benzoxazoles, providing not only step-by-step instructions but also the underlying scientific rationale for the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for novel therapeutic agents.

I. Synthesis of Substituted Benzofurans via Tandem Alkylation and Cyclization

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The synthesis of benzofurans from phenols is a well-established and convenient route.[6][7] Here, we present a robust protocol for the synthesis of substituted benzofurans starting from this compound and α-haloketones. This one-pot method combines O-alkylation and intramolecular cyclodehydration, offering a streamlined approach to these valuable scaffolds.[6]

Protocol 1: Synthesis of 2-Aryl-5-bromo-7-chloro-4-fluorobenzofurans

This protocol details the reaction of this compound with a substituted α-bromoacetophenone to yield the corresponding 2-arylbenzofuran derivative.

Reaction Scheme:

G cluster_0 Reaction Scheme Start This compound + α-Bromoacetophenone Reagents K2CO3, Acetone Start->Reagents 1. Intermediate O-Alkylated Phenolic Intermediate Reagents->Intermediate 2. Formation Cyclization Heat (Reflux) Intermediate->Cyclization 3. Intramolecular   Cyclodehydration Product 2-Aryl-5-bromo-7-chloro-4-fluorobenzofuran Cyclization->Product 4. Final Product

Caption: Workflow for the synthesis of 2-arylbenzofurans.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound180843-75-4225.4410.01.0
2-Bromo-1-phenylethanone70-11-1199.0511.01.1
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
Acetone (anhydrous)67-64-158.08--
Ethyl Acetate141-78-688.11--
Brine (saturated NaCl solution)----
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Experimental Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.25 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Addition of α-Haloketone: While stirring, add a solution of 2-bromo-1-phenylethanone (2.19 g, 11.0 mmol) in 20 mL of anhydrous acetone dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with acetone (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-5-bromo-7-chloro-4-fluorobenzofuran.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
2-Phenyl-5-bromo-7-chloro-4-fluorobenzofuranOff-white solid75-85110-1127.90 (d, J = 7.6 Hz, 2H), 7.50-7.40 (m, 3H), 7.35 (s, 1H), 7.25 (d, J = 8.8 Hz, 1H)

Causality and Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for the O-alkylation of the phenol. Its insolubility in acetone facilitates its removal by filtration after the reaction.

  • Solvent: Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction, and its boiling point is suitable for promoting the subsequent intramolecular cyclization.

  • Stoichiometry: A slight excess of the α-bromoacetophenone is used to ensure complete consumption of the starting phenol.

  • Work-up: The aqueous work-up is crucial to remove any remaining inorganic salts and water-soluble impurities.

II. Synthesis of Substituted Benzoxazoles via Condensation and Cyclization

Benzoxazoles are another important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as antimicrobial, anticancer, and anti-inflammatory agents.[8][9] The most common synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde, followed by cyclization.[9][10]

To synthesize benzoxazoles from this compound, a preliminary reduction of a nitro group to an amine is necessary. This two-step sequence provides access to highly functionalized benzoxazoles.

Protocol 2: Synthesis of 2-Aryl-5-bromo-7-chloro-4-fluorobenzoxazoles

This protocol involves the initial nitration of this compound, followed by reduction to the corresponding aminophenol, and subsequent condensation with an aromatic aldehyde and oxidative cyclization.

Reaction Workflow:

G A This compound B Nitration (HNO3, H2SO4) A->B C 4-Bromo-2-chloro-5-fluoro-6-nitrophenol B->C D Reduction (SnCl2·2H2O, HCl) C->D E 4-Bromo-6-chloro-5-fluoro-2-aminophenol D->E F Condensation with ArCHO (e.g., Benzaldehyde) E->F G Schiff Base Intermediate F->G H Oxidative Cyclization (e.g., DDQ or O2) G->H I 2-Aryl-5-bromo-7-chloro-4-fluorobenzoxazole H->I

Caption: Multi-step synthesis of 2-arylbenzoxazoles.

Step 1: Synthesis of 4-Bromo-6-chloro-5-fluoro-2-aminophenol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound180843-75-4225.4410.01.0
Nitric Acid (70%)7697-37-263.0112.01.2
Sulfuric Acid (98%)7664-93-998.08--
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6530.03.0
Hydrochloric Acid (conc.)7647-01-036.46--
Sodium Bicarbonate (NaHCO₃)144-55-884.01--
Dichloromethane (DCM)75-09-284.93--

Experimental Procedure:

  • Nitration:

    • In a flask cooled in an ice-salt bath, slowly add this compound (2.25 g, 10.0 mmol) to 20 mL of concentrated sulfuric acid.

    • Maintain the temperature below 5 °C and add a mixture of nitric acid (0.76 mL, 12.0 mmol) and sulfuric acid (2 mL) dropwise.

    • Stir the mixture for 2-3 hours at 0-5 °C.

    • Pour the reaction mixture onto crushed ice, and collect the precipitated yellow solid by filtration. Wash with cold water and dry to obtain 4-bromo-2-chloro-5-fluoro-6-nitrophenol.

  • Reduction:

    • Suspend the crude nitrophenol in 50 mL of ethanol.

    • Add tin(II) chloride dihydrate (6.77 g, 30.0 mmol) followed by the slow addition of concentrated hydrochloric acid (10 mL).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-6-chloro-5-fluoro-2-aminophenol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Aryl-5-bromo-7-chloro-4-fluorobenzoxazole

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-6-chloro-5-fluoro-2-aminophenol-240.455.01.0
Benzaldehyde100-52-7106.125.51.1
p-Toluenesulfonic Acid (p-TsOH)104-15-4172.200.50.1
Toluene108-88-392.14--
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)84-58-2227.015.51.1

Experimental Procedure:

  • Condensation: To a solution of 4-bromo-6-chloro-5-fluoro-2-aminophenol (1.20 g, 5.0 mmol) in 50 mL of toluene, add benzaldehyde (0.58 g, 5.5 mmol) and a catalytic amount of p-toluenesulfonic acid (0.09 g, 0.5 mmol).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction for 4-6 hours until no more water is collected.

  • Oxidative Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add DDQ (1.25 g, 5.5 mmol) in one portion.

    • Stir the reaction at room temperature for 8-12 hours.

    • Filter the reaction mixture to remove the precipitated hydroquinone.

    • Wash the filtrate with a 1 M NaOH solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2-phenyl-5-bromo-7-chloro-4-fluorobenzoxazole.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-Phenyl-5-bromo-7-chloro-4-fluorobenzoxazolePale yellow solid60-70135-137163.5, 150.2 (d, J=250 Hz), 148.8, 142.1, 131.5, 129.0, 127.8, 126.5, 118.9, 110.5, 108.2

Trustworthiness and Self-Validation:

  • The protocols provided are based on well-established synthetic methodologies for the formation of benzofuran and benzoxazole rings.[6][8]

  • The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or LC-MS to ensure the completion of each step before proceeding to the next.

  • The identity and purity of the final products must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.

III. Alternative Synthetic Strategies: Cross-Coupling Reactions

The halogen atoms on the this compound scaffold provide handles for various transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

Ullmann Condensation for Aryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen bonds, typically between an aryl halide and an alcohol or phenol.[11][12] This reaction can be employed to synthesize diaryl ethers from this compound.

Conceptual Reaction:

G A This compound C Copper Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Base (e.g., Cs2CO3) A->C B Aryl Alcohol (Ar'-OH) B->C D Diaryl Ether Product C->D

Caption: Conceptual Ullmann ether synthesis.

Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[11] However, modern modifications using ligands such as phenanthroline can facilitate the reaction under milder conditions.[13]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15] This reaction offers a versatile method for introducing a wide range of nitrogen-containing substituents at the bromine or chlorine positions of the starting phenol. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.[14]

Conceptual Reaction:

G A This compound C Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) Base (e.g., NaOtBu) A->C B Amine (R2NH) B->C D Aryl Amine Product C->D

Caption: Conceptual Buchwald-Hartwig amination.

The reactivity of the aryl halides in Buchwald-Hartwig amination generally follows the order I > Br > Cl, suggesting that selective amination at the bromine position of this compound is feasible.[14]

Conclusion

This compound is a potent and versatile starting material for the synthesis of a diverse range of novel heterocycles. Its unique pattern of halogen substitution provides multiple handles for functionalization, enabling the construction of complex molecular architectures with potential applications in drug discovery. The detailed protocols and synthetic strategies outlined in these application notes are intended to serve as a practical guide for researchers in the field, facilitating the exploration of new chemical space and the development of next-generation therapeutics. The combination of classical heterocyclic synthesis methodologies with modern cross-coupling techniques unlocks the full potential of this valuable building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloro-5-fluorophenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high yield and purity. As a crucial building block in the development of novel pharmaceutical and agrochemical agents, mastering the synthesis of this intermediate is of significant value.[1][2]

Overview of Synthetic Strategy

The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of the precursor, 2-chloro-5-fluorophenol, using a suitable brominating agent. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directing. The activating effect of the hydroxyl group overwhelmingly governs the position of bromination, directing the incoming electrophile to the positions ortho and para to it.

In the 2-chloro-5-fluorophenol starting material, the positions ortho to the hydroxyl group are C6 and C2 (blocked by chlorine), and the para position is C4. Therefore, electrophilic attack by bromine will primarily occur at the C4 and C6 positions, leading to the desired product and a significant isomeric byproduct, 6-bromo-2-chloro-5-fluorophenol.

G cluster_main Primary Synthetic Pathway start 2-Chloro-5-fluorophenol reagent + Br2 (Brominating Agent) start->reagent product This compound (Desired Product) reagent->product byproduct 6-Bromo-2-chloro-5-fluorophenol (Isomeric Byproduct) reagent->byproduct

Caption: Primary reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a multifaceted issue. The primary causes can be broken down into three areas: starting material integrity, reaction conditions, and workup procedure.

  • Causality:

    • Starting Material Purity: The purity of the 2-chloro-5-fluorophenol is critical. Impurities can consume the brominating agent or interfere with the reaction mechanism.

    • Reagent Stoichiometry: An incorrect molar ratio of the brominating agent to the substrate is a frequent cause of low conversion. Since phenols are highly activated, using a slight excess of the substrate can sometimes help minimize over-bromination, but precise 1:1 stoichiometry is the ideal starting point.

    • Reaction Temperature: Bromination of phenols is typically exothermic. If the temperature is too high, it can lead to increased formation of byproducts and potential degradation of the product.[3] Conversely, if the temperature is too low, the reaction rate may be too slow, resulting in incomplete conversion within the allotted time.

    • Inefficient Workup: The product may be lost during the extraction or purification phases. Inefficient phase separation or using an inappropriate solvent system for extraction can lead to significant product loss.

  • Solutions & Protocols:

    • Verify Starting Material: Confirm the purity of 2-chloro-5-fluorophenol using GC or NMR analysis before starting the reaction.

    • Control Reagent Addition: Add the brominating agent (e.g., liquid bromine) dropwise using an addition funnel while maintaining a low temperature (0-10 °C) with an ice bath. This helps control the exotherm and minimizes side reactions.[4]

    • Optimize Temperature: A common strategy is to add the bromine at a low temperature (e.g., 5-10 °C) and then allow the reaction to slowly warm to room temperature to ensure completion.[5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. This prevents premature workup of an incomplete reaction.

Q2: I'm observing a significant amount of an isomeric byproduct. What is it, and how can I minimize its formation?

A2: The primary isomeric byproduct is almost certainly 6-bromo-2-chloro-5-fluorophenol, resulting from bromination at the other available ortho position relative to the powerful hydroxyl directing group.

  • Causality:

    • Electronic Effects: The hydroxyl group strongly activates both the C4 (para) and C6 (ortho) positions for electrophilic attack. While the C4 position is often favored for steric reasons, C6 substitution is always a competing pathway.

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon tetrachloride or dichloromethane may favor para-substitution more than polar solvents.[6][7]

    • Catalysis: The absence of a suitable catalyst can lead to poor regioselectivity. Certain catalysts can sterically hinder one position or alter the nature of the electrophile to favor attack at a specific site.

  • Solutions & Protocols:

    • Use a Selectivity-Enhancing Catalyst: A patented method demonstrates that adding a catalyst such as triethylamine hydrochloride can significantly suppress the formation of the 6-bromo isomer. The proposed mechanism involves an interaction that increases the steric hindrance around the ortho positions, thereby favoring substitution at the less hindered para position.[5] Yields of the desired 4-bromo isomer can increase to over 98%, with the 6-bromo isomer reduced to less than 1%.[5]

    • Employ a "Positioning Catalyst": Another approach involves using a "nanometer positioning catalyst," which is a mixture of metal chlorides (e.g., CuCl₂, ZnCl₂, AgCl). These catalysts are thought to coordinate with the substrate, directing the bromination to the para position with high accuracy.[3]

    • Solvent Selection: Conduct the reaction in a non-polar solvent such as chlorobenzene or dichloromethane to maximize the formation of the para-isomer.[5][8]

Q3: My final product is a dark, oily substance that is difficult to purify. What causes this discoloration, and how can I fix it?

A3: Discoloration is typically due to the formation of oxidized phenol species or the presence of residual bromine.

  • Causality:

    • Oxidation: Phenols are susceptible to oxidation, which can be accelerated by light, air, and trace metal impurities, leading to the formation of highly colored quinone-type byproducts.

    • Residual Bromine: Unreacted bromine (a reddish-brown liquid) can contaminate the product.

    • Over-bromination: The formation of di- and tri-brominated phenols, which are often solids with different colors, can also contribute to an impure final product.[9]

  • Solutions & Protocols:

    • Quench Excess Bromine: After the reaction is complete (as determined by TLC/GC), quench any remaining bromine by adding an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.[4][10]

    • Perform an Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.[4]

    • Purification:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is an effective method for removing colored impurities and isomers.

      • Flash Column Chromatography: For oily products or difficult-to-separate isomers, flash column chromatography is the most reliable purification method.[11] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the desired product.

Frequently Asked Questions (FAQs)

Q: What is the best brominating agent for this synthesis? A: Elemental bromine (Br₂) is the most common and cost-effective reagent. It is typically dissolved in an inert solvent like dichloromethane, chloroform, or chlorobenzene.[5][10] N-Bromosuccinimide (NBS) is a safer alternative that provides a slow, controlled source of electrophilic bromine, which can sometimes improve selectivity and reduce the formation of poly-brominated byproducts.[12][13]

Q: How critical is moisture control in this reaction? A: While the reaction does not need to be conducted under strictly anhydrous conditions (some protocols even use aqueous solutions[14]), uncontrolled amounts of water can affect the solvent polarity and potentially hydrolyze certain reagents. It is good practice to use dry solvents and glassware to ensure reproducibility.

Q: What are the key safety precautions I should take? A: Elemental bromine is highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine quenching agent (like sodium thiosulfate solution) readily available in case of a spill.[12]

Q: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is the quickest method. Use a non-polar mobile phase (e.g., 10-20% ethyl acetate in hexane). The product, this compound, will be less polar than the starting material, 2-chloro-5-fluorophenol, and thus will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, Gas Chromatography (GC) is preferred.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound

This protocol is adapted from a patented method designed to maximize the yield of the desired 4-bromo isomer.[5]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-5-fluorophenol (1.0 eq) in a suitable solvent like chlorobenzene (approx. 1.5-2.0 mL per gram of phenol).

  • Catalyst Addition: Add a catalytic amount of triethylamine hydrochloride (approx. 0.03 eq).

  • Cooling: Cool the mixture to 5-10 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 15-20 °C for an additional hour to ensure the reaction goes to completion. Monitor via TLC or GC.

  • Workup & Isolation:

    • Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the bromine color disappears.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

ParameterRecommended ConditionRationale
Starting Material 2-chloro-5-fluorophenolPrecursor for bromination
Brominating Agent Br₂Cost-effective and efficient electrophile
Molar Ratio Phenol:Br₂ (1:1)Prevents over-bromination
Catalyst Triethylamine HClSuppresses 6-bromo isomer formation[5]
Solvent ChlorobenzeneInert, non-polar solvent favoring para-substitution[5]
Temperature 5-15 °C (addition), 20 °C (reaction)Controls exotherm, minimizes side reactions[5]
Workup Quench Sodium Bisulfite SolutionSafely neutralizes excess bromine[4]
Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues in the synthesis.

G start Problem Identified low_yield Low Yield start->low_yield impurity High Impurity / Poor Selectivity start->impurity check_sm Check Purity of Starting Material (SM) low_yield->check_sm Conversion low? isomer_issue Isomeric Byproduct (6-Bromo) impurity->isomer_issue Isomer present? color_issue Product Discoloration impurity->color_issue Color issues? check_temp Review Temperature Control check_sm->check_temp SM is pure check_time Verify Reaction Time (TLC/GC) check_temp->check_time Temp was stable add_catalyst Solution: Add Catalyst (e.g., Et3N.HCl) isomer_issue->add_catalyst change_solvent Solution: Use Non-Polar Solvent (e.g., Chlorobenzene) isomer_issue->change_solvent quench_workup Solution: Improve Quenching (NaHSO3) & Workup color_issue->quench_workup

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 4-bromo-2-chloro-5-fluorophenol typically involves the regioselective bromination of 2-chloro-5-fluorophenol. The reaction is governed by the directing effects of the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) substituents on the phenol ring. The hydroxyl group is a powerful activating ortho-, para-director, while the chloro and fluoro groups are deactivating but also ortho-, para-directing.[1] The interplay of these effects dictates the position of the incoming bromine electrophile. The desired product is formed when bromination occurs at the C4 position, which is para to the strongly activating hydroxyl group.

However, the high reactivity of the phenol ring, even with deactivating groups present, can lead to several side reactions, primarily the formation of isomers and polybrominated products. Understanding and controlling these side reactions is critical for obtaining a high yield of the desired product.

Core Synthesis Pathway and Potential Side Reactions

The primary reaction and the most common side reactions are illustrated below. The starting material is 2-chloro-5-fluorophenol.

Synthesis_Pathway Start 2-Chloro-5-fluorophenol Reagents + Br2 (e.g., in Dichloromethane) Product This compound (Desired Product) Reagents->Product Major Pathway (Para-substitution) Isomer 6-Bromo-2-chloro-5-fluorophenol (Isomeric Impurity) Reagents->Isomer Side Reaction (Ortho-substitution) Dibromo 4,6-Dibromo-2-chloro-5-fluorophenol (Polybromination) Product->Dibromo

References

Technical Support Center: Purification of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BCFP-PUR-001

Introduction

Welcome to the technical support guide for 4-Bromo-2-chloro-5-fluorophenol. This document is designed for researchers, scientists, and professionals in drug development who are working with this highly substituted halogenated phenol. Achieving high purity of this compound is critical for its successful use as an intermediate in the synthesis of pharmaceuticals and other advanced materials. This guide provides in-depth, field-proven insights into common purification challenges, offering detailed protocols and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, for halogenated phenols synthesized via electrophilic bromination, several classes of impurities are common:

  • Regioisomers: The most significant impurities are often isomers formed during the bromination step. The hydroxyl group is a powerful ortho-, para-director[1]. Depending on the starting material, you may find isomers where the bromine atom has added to a different position on the aromatic ring. For instance, the bromination of 2-chlorophenol is known to produce the desired 4-bromo isomer along with the 6-bromo-2-chlorophenol byproduct[2]. A similar outcome is plausible for substrates with additional fluorine substitution.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting phenol or brominating agent.

  • Poly-brominated Species: If the reaction conditions are not carefully controlled, di- or tri-brominated phenols can form.

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can lead to the formation of colored, often polymeric or tarry materials, especially if the reaction is exposed to air or certain metals for extended periods[3].

Q2: My crude product is a dark, oily substance, but I expected a solid. What does this indicate?
Q3: Which primary purification method should I choose: Recrystallization or Column Chromatography?

The choice between these two powerful techniques depends on the nature and quantity of your impurities. The following decision-making workflow can guide your choice.

Purification_Decision_Workflow Start Start: Crude This compound TLC Analyze crude material by TLC Start->TLC Impurity_Check What is the impurity profile? TLC->Impurity_Check Recrystallize Primary Method: Recrystallization Impurity_Check->Recrystallize Single major spot, minor baseline impurities, or spots with very different Rf values Chromatography Primary Method: Flash Column Chromatography Impurity_Check->Chromatography Multiple spots with close Rf values (isomers) or colored streaks End_Pure Pure Product Recrystallize->End_Pure Successful End_Impure Product still impure. Consider secondary purification. Recrystallize->End_Impure Fails / Oiling Out Chromatography->End_Pure Successful Chromatography->End_Impure Poor Separation

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is ideal when you have a mostly pure product (>90%) with minor impurities that have different solubility profiles. It is a highly efficient method for removing small amounts of contaminants and can be scaled up easily.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple components, particularly regioisomers, which often have very similar polarities[5][6]. It offers high resolving power but is more labor-intensive and uses larger volumes of solvent.

Q4: How do I select the best solvent system for recrystallization?

The golden rule for a recrystallization solvent is "like dissolves like, but not too well." The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point[7].

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good; discard it.

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If the solid dissolves, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If your compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., Hexane/Ethyl Acetate, Toluene/Heptane) can be effective[8].

For a polar compound like a phenol, start screening with solvents of intermediate polarity like toluene, or mixed systems such as hexane/ethyl acetate or heptane/dichloromethane.

Q5: After purification, my phenol product turns pink or brown upon standing. How can I prevent this?

This discoloration is a classic sign of phenol oxidation. Trace impurities can catalyze this process, which is accelerated by exposure to air (oxygen) and light.

Prevention Strategies:

  • High Purity: Ensure your final product is exceptionally pure, as residual metals or other contaminants can initiate oxidation.

  • Inert Atmosphere: Store the purified solid under an inert atmosphere (Nitrogen or Argon).

  • Light Protection: Use an amber-colored vial or store the container in the dark.

  • Low Temperature: Store the product in a refrigerator or freezer to slow the rate of oxidation.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Recrystallization yields no crystals ("oiling out") 1. The solution is supersaturated, and the melting point of the solid is below the boiling point of the solvent. 2. Insoluble impurities are preventing crystal lattice formation.1. Add a small amount of additional hot solvent to dissolve the oil, then try scratching the inside of the flask with a glass rod to induce nucleation. 2. Try a different solvent system with a lower boiling point. 3. Perform a hot filtration to remove insoluble material before cooling.
Very low recovery after recrystallization 1. Too much solvent was used. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Evaporate some of the solvent and attempt to cool again. 2. Use a less polar solvent or a mixed-solvent system. Ensure cooling is done in an ice bath to minimize solubility. 3. Preheat the funnel and filter paper before hot filtration to prevent this.
Poor separation in column chromatography (overlapping fractions) 1. The chosen eluent system is too polar, causing all compounds to elute too quickly. 2. The column was overloaded with crude material. 3. The initial band of material applied to the column was too wide.1. Develop a new eluent system using TLC, aiming for an Rf value of ~0.25-0.35 for the target compound. Use a gradient elution if necessary[5]. 2. Use a larger column or purify the material in smaller batches. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Dissolve the crude product in the minimum amount of solvent before loading it onto the column[9].
Final product purity is still low (checked by NMR/HPLC) 1. The impurity is a regioisomer with nearly identical properties to the desired product. 2. The purification method was not sufficient.1. Repeat column chromatography using a shallower solvent gradient and collecting smaller fractions. 2. Consider a secondary purification step. If you used chromatography, try recrystallization on the combined, semi-pure fractions, and vice-versa.

Detailed Experimental Protocols

Safety First: 4-Bromo-2-chlorophenol and related compounds are classified as irritants to the skin, eyes, and respiratory tract[10][11][12]. Always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating complex mixtures and isomers[13].

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your target compound from impurities. Aim for an Rf value of 0.25-0.35 for the desired product.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica surface[9].

  • Sample Loading:

    • Dissolve your crude this compound in the minimum volume of dichloromethane or the eluent.

    • Carefully apply this concentrated solution to the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or house air) to begin flowing the solvent through the column.

    • Collect the eluting solvent in a series of labeled test tubes (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is the preferred method for removing small amounts of impurities from a solid compound[7][14].

  • Solvent Selection: Choose an appropriate solvent or solvent pair as described in the FAQ section. For this example, we will use a Toluene/Heptane system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot toluene required to just dissolve the solid completely at a gentle boil.

  • Impurity Removal (Hot Filtration - Optional): If there are insoluble impurities (e.g., dust, tar), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat. Slowly add warm heptane (the anti-solvent) dropwise while stirring until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of hot toluene to redissolve the cloudiness.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

    • Dry the crystals under a vacuum to remove all traces of solvent.

Data Summary for Purification Experiments

Use the following table to track and compare the outcomes of your purification trials. This systematic approach is crucial for optimizing your purification strategy.

Purification MethodCrude Mass (g)Purified Mass (g)Yield (%)Purity (%) (by HPLC/NMR)Notes (e.g., solvent system, temperature)
Column Chromatography
Recrystallization
Other

References

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the sterically hindered and electronically complex substrate, 4-Bromo-2-chloro-5-fluorophenol. The unique substitution pattern of this molecule presents several challenges that can lead to failed or low-yielding reactions. This document provides in-depth, field-proven insights and systematic protocols to diagnose and resolve these issues.

Part 1: Troubleshooting Guide

This section addresses the most common failures encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the starting material. What are the most likely causes?

This is a frequent issue, often pointing to a problem with the initial, rate-limiting step of the catalytic cycle: oxidative addition. Your catalyst is likely inactive or the reaction conditions are not robust enough to overcome the activation energy barrier.

Causality Analysis: The this compound substrate is challenging due to two primary factors:

  • Steric Hindrance: The chlorine atom at the ortho position to the bromine significantly blocks the palladium catalyst's access to the C-Br bond, making oxidative addition difficult.[1][2][3][4]

  • Electronic Effects: While the electron-withdrawing fluoro and chloro groups help activate the C-Br bond for oxidative addition, the electron-donating nature of the phenolic hydroxyl group can counteract this to some extent.[5][6]

Troubleshooting Protocol:

  • Validate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[7] You must employ a more powerful system.

    • Action: Switch to a modern catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[8][9] See the catalyst selection table in the FAQ section for specific recommendations.

    • Self-Validation: Before rerunning your main reaction, test your new catalyst system with a simpler control reaction (e.g., bromobenzene with phenylboronic acid).[8] A successful control confirms your technique and the integrity of your reagents are sound.

  • Ensure a Rigorously Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[10] Insufficient degassing allows for oxidation to inactive Pd(II) or palladium black.

    • Action: Degas your solvent thoroughly (3-4 cycles of vacuum/backfill with argon or nitrogen, or sparging with inert gas for at least 30 minutes).[11] Assemble your reaction under a positive pressure of inert gas.

  • Re-evaluate Your Base and Solvent: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12][13]

    • Action: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][14] Ensure the base is finely ground and anhydrous, as water content can be detrimental.[8] Pair it with an appropriate anhydrous, degassed solvent like dioxane, toluene, or 2-MeTHF.

Q2: My starting material is consumed, but the yield of my desired product is low, and I see several byproducts. What are these side reactions?

Observing the consumption of your starting material without significant product formation points towards competing, non-productive pathways. For this substrate, the main culprits are protodeboronation and homocoupling.

Common Side Reactions:

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid partner, replacing it with a proton from a water or alcohol source. Electron-rich boronic acids are particularly prone to this.[7] The result is the formation of an unwanted arene byproduct and a halt in the catalytic cycle.

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This reaction competes with the desired cross-coupling, especially when the oxidative addition step is slow.[7]

  • Phenol Reactivity: The acidic proton of the phenol can react with the base, potentially altering its solubility and reactivity. In some cases, the phenoxide can act as a ligand for the palladium, inhibiting catalysis.

Troubleshooting Protocol:

  • Minimize Protodeboronation:

    • Action A (Anhydrous Conditions): Use anhydrous solvents and ensure your base is dry. Running the reaction under strictly water-free conditions can suppress this side reaction.[7]

    • Action B (Use a Boronic Ester): Convert your boronic acid to a more stable pinacol (Bpin) or neopentyl glycol boronic ester. These are more resistant to protodeboronation and are cleaved in situ during the reaction.[7][15]

  • Suppress Homocoupling:

    • Action: Increase the rate of the desired cross-coupling so it outcompetes homocoupling. This is best achieved by using a highly active catalyst system (see FAQ 1) that accelerates the oxidative addition step. Additionally, ensure precise stoichiometry; using a slight excess (1.1-1.2 equivalents) of the boronic acid/ester is often optimal.

  • Consider Protecting the Phenol:

    • Action: If other methods fail, protecting the phenol as a methyl ether (OMe) or another stable ether can prevent interference from the acidic proton. This adds steps to your synthesis but can drastically simplify the coupling reaction by removing the problematic functional group.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for this sterically hindered substrate?

For this compound, you require a catalyst that promotes rapid oxidative addition. This is achieved with palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands.

Catalyst SystemLigand TypeRecommended Use & Rationale
Pd(OAc)₂ / SPhos or XPhos Buchwald LigandA common starting point. The ligand must be added separately. SPhos is excellent for sterically hindered substrates.
XPhos Pd G3 / XPhos Pd G4 Buchwald PrecatalystHighly recommended. These are air-stable precatalysts that reliably generate the active Pd(0) species. Ideal for challenging couplings and ensuring reproducibility.[9]
Pd₂(dba)₃ / cataCXium® A Di-adamantylalkylphosphineAnother class of bulky, electron-donating ligands effective for hindered systems.
Pd(dppf)Cl₂ Ferrocenyl LigandA robust catalyst, but may be less effective than Buchwald systems for substrates with severe steric hindrance at the ortho position.[11]
Q2: How do I choose the right base and solvent?

The choice of base and solvent is interdependent and crucial for success.[16]

BaseRecommended SolventsPros & Cons for this Substrate
K₃PO₄ Toluene, Dioxane, 2-MeTHFPro: Strong, non-nucleophilic base. Often provides excellent results in anhydrous conditions.[8] Con: Must be anhydrous and finely powdered for reproducibility.
Cs₂CO₃ Dioxane, DMF, THFPro: Highly effective, good solubility in polar aprotic solvents. Con: More expensive and highly hygroscopic.
K₂CO₃ Toluene/H₂O, Dioxane/H₂OPro: Inexpensive and commonly used. Con: Generally requires an aqueous co-solvent, which can increase the risk of protodeboronation.[11] Often less effective for hindered substrates.

Recommendation: Start with K₃PO₄ in anhydrous, degassed dioxane or 2-MeTHF . This combination is robust and minimizes water-related side reactions.

Q3: Should I protect the phenol group before the coupling?

This is a strategic decision based on your experimental results.

  • Attempt without protection first: Using a strong base like K₃PO₄ will deprotonate the phenol in situ. With a highly active catalyst, the reaction may proceed successfully.

  • Protect if necessary: If you observe significant byproduct formation, catalyst inhibition, or insolubility issues, protection is the logical next step. Converting the phenol to a methyl ether (using a mild base like K₂CO₃ and dimethyl sulfate) is a straightforward and effective strategy.

Part 3: Methodologies & Visualizations
General Experimental Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and finely powdered anhydrous K₃PO₄ (3.0 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

    • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., dioxane, 10 mL per 1 mmol of aryl bromide) via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction vigorously. The mixture will likely be heterogeneous.

    • Monitor the reaction progress by TLC or LC-MS after 1-2 hours. The reaction may take up to 24 hours to reach completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visual Diagrams

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Desired Product) Trans->Product ArX Ar-X (Your Substrate) ArX->OxAdd R_B R-B(OR)₂ (Boronic Ester) R_B->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][16]

Troubleshooting_Tree start Problem: Failed Suzuki Coupling no_conversion Q: No/Low Conversion? start->no_conversion byproducts Q: Byproducts Formed? start->byproducts cause_catalyst Cause: Inactive Catalyst / Failed Oxidative Addition no_conversion->cause_catalyst cause_byproducts Cause: Side Reactions byproducts->cause_byproducts solution_catalyst Solution: 1. Use Buchwald Precatalyst (e.g., XPhos G3). 2. Ensure Rigorous Inert Atmosphere. 3. Use Stronger Base (K₃PO₄). cause_catalyst->solution_catalyst solution_protodeboronation Problem: Protodeboronation Solution: Use Anhydrous Conditions / Switch to Boronic Ester (Bpin). cause_byproducts->solution_protodeboronation solution_homocoupling Problem: Homocoupling Solution: Use More Active Catalyst to Accelerate Cross-Coupling. cause_byproducts->solution_homocoupling solution_phenol Problem: Phenol Interference Solution: Protect OH group (e.g., as OMe). cause_byproducts->solution_phenol

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving 4-Bromo-2-chloro-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic transformations with this highly functionalized building block. Given the unique electronic and steric properties of this compound, catalyst stability can be a critical factor for successful and reproducible outcomes. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to navigate these complexities.

Part 1: Understanding the Challenges with this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] However, its successful application in cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations, is often hampered by catalyst deactivation. The presence of multiple halogens with differing reactivities (Br > Cl > F), a potentially coordinating phenol group, and the overall electron-deficient nature of the aromatic ring create a challenging environment for many common catalysts, particularly those based on palladium.

This guide will focus on troubleshooting catalyst deactivation in palladium-catalyzed cross-coupling reactions, as these are the most prevalent applications for this substrate.[4][5]

Part 2: Troubleshooting Guides & FAQs

Issue 1: Rapid Formation of Black Precipitate and Stalled Reaction

Q1: My reaction mixture turned black shortly after adding the palladium catalyst, and the reaction has stalled. What is happening?

A1: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles.[6] Its formation is a common visual indicator of catalyst deactivation. While a color change to dark brown or the presence of some black solids can be normal in successful coupling reactions, rapid and extensive precipitation, especially early on, signifies poor catalyst stability and is often correlated with incomplete conversion.[7] This agglomeration drastically reduces the catalytically active surface area, leading to a stalled reaction.

Causality: The electron-deficient nature of the this compound ring can accelerate the reduction of the active Pd(0) species to form insoluble aggregates. Additionally, the phenolic hydroxyl group can potentially coordinate to the palladium center, altering its electronic properties and promoting agglomeration.

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand is paramount. For electron-deficient aryl halides, standard ligands like triphenylphosphine (PPh₃) may be inadequate.[8] Consider using more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the Pd(0) center and prevent agglomeration.[6]

  • Pre-catalyst Choice: Instead of using Pd(OAc)₂ or Pd₂(dba)₃ directly, consider a pre-formed catalyst complex with a robust ligand, such as [Pd(SPhos)Cl]₂ or a PEPPSI-type catalyst.[9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of palladium agglomeration. However, this must be balanced with the need for sufficient thermal energy to drive the oxidative addition step.[8]

  • Solvent System: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane, THF, or DMF are common. For Suzuki reactions, the addition of water can be beneficial, but excessive amounts can promote side reactions.[8]

Issue 2: Low Yields and Incomplete Conversion Despite a Homogeneous Reaction Mixture

Q2: My reaction mixture remains homogeneous, but I'm observing low yields and significant amounts of starting material remain even after extended reaction times. What could be the cause?

A2: This scenario suggests a more subtle form of catalyst deactivation, such as catalyst poisoning or the formation of inactive palladium species that remain soluble.

Causality:

  • Halide Poisoning: Halide ions (Br⁻, Cl⁻) released during the reaction can coordinate to the palladium center, forming less active or inactive palladate complexes.[10] The high concentration of halides from the starting material can exacerbate this issue.

  • Phenol Coordination: The phenolic hydroxyl group of this compound or the product can coordinate to the palladium catalyst, potentially inhibiting substrate binding or subsequent steps in the catalytic cycle.

  • Impurity Poisoning: Trace impurities in reagents or solvents, such as sulfur- or phosphorus-containing compounds, can act as potent catalyst poisons.[6][10]

Troubleshooting Workflow:

G start Low Yield, Homogeneous Reaction check_reagents Verify Reagent & Solvent Purity (Use high-purity grades) start->check_reagents base_optimization Optimize Base (Consider weaker, non-coordinating bases like K3PO4 or CsF) check_reagents->base_optimization If purity is confirmed ligand_screening Screen Alternative Ligands (Bulky, electron-rich phosphines or NHCs) base_optimization->ligand_screening If yield is still low temp_optimization Adjust Reaction Temperature (Incremental increase to promote turnover) ligand_screening->temp_optimization outcome Improved Yield? temp_optimization->outcome

Caption: Troubleshooting workflow for low yields in homogeneous reactions.

Experimental Protocol for Base Optimization:

  • Reaction Setup: In parallel reaction vials, set up the reaction with this compound, the coupling partner (e.g., a boronic acid for Suzuki coupling), and the palladium catalyst/ligand system.

  • Base Variation: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, CsF, Cs₂CO₃) at the same molar equivalence.

  • Execution: Run the reactions under identical conditions (temperature, solvent, concentration).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of product formation and consumption of starting material.

Issue 3: Catalyst Leaching in Heterogeneous Systems

Q3: I am using a supported palladium catalyst (e.g., Pd/C), and I suspect the active metal is leaching into the solution, leading to inconsistent results and product contamination. How can I confirm and mitigate this?

A3: Palladium leaching is a common issue with heterogeneous catalysts, where the catalytically active species are soluble palladium complexes that detach from the support.[11][12][13] This can lead to a loss of catalytic activity upon recycling and contamination of the final product with palladium.

Causality: The reaction conditions (solvent, temperature, presence of ligands in solution) can facilitate the dissolution of palladium from the support. Oxidative addition of the aryl halide to the supported palladium can lead to the formation of soluble Pd(II) species that then participate in the catalytic cycle in the homogeneous phase.[11][12]

Diagnostic and Mitigation Strategies:

Strategy Description Advantages Disadvantages
Hot Filtration Test During the reaction, filter a sample of the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it confirms catalysis by leached species.Definitive confirmation of homogeneous catalysis by leached species.Can be technically challenging to perform at high temperatures and under inert atmosphere.
ICP-MS Analysis Analyze the reaction filtrate for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Highly sensitive and quantitative measure of palladium leaching.Requires specialized analytical equipment.
Support Modification Use a support with stronger metal-support interactions or one that has been functionalized to chelate the palladium.Can significantly reduce leaching and improve catalyst recyclability.May require synthesis of custom catalysts.
Solvent Selection Choose a solvent system that minimizes palladium solubility.Simple to implement.May compromise reaction kinetics.
Issue 4: Coking or Fouling of the Catalyst

Q4: In a fixed-bed or continuous flow setup, I am observing a gradual decline in catalyst activity over time, accompanied by a pressure drop across the reactor. What is the likely cause?

A4: This is characteristic of catalyst deactivation by coking or fouling.[14][15] Coking involves the formation of carbonaceous deposits on the catalyst surface, which block active sites and pores.[14][16][17][18] Fouling is a more general term that can also include the deposition of polymeric byproducts or other non-volatile materials.

Causality: The phenolic nature of this compound and potential coupling partners can lead to polymerization or degradation reactions at elevated temperatures, forming heavy organic molecules that deposit on the catalyst surface.

Deactivation Mechanism and Mitigation:

G cluster_0 Deactivation Pathway cluster_1 Mitigation Strategies Reactants Reactants Polymerization/Degradation Polymerization/Degradation Reactants->Polymerization/Degradation High Temp. Coke/Foulant Formation Coke/Foulant Formation Polymerization/Degradation->Coke/Foulant Formation Active Site Blocking Active Site Blocking Coke/Foulant Formation->Active Site Blocking Deactivated Catalyst Deactivated Catalyst Active Site Blocking->Deactivated Catalyst Periodic Regeneration Periodic Regeneration Deactivated Catalyst->Periodic Regeneration Solution Optimize Temperature Optimize Temperature Modify Feed Composition Modify Feed Composition

Caption: The process of catalyst deactivation by coking and corresponding mitigation strategies.

Regeneration Protocol (Example for Pd on an inert support):

  • Caution: This is a general guideline and must be adapted to the specific catalyst and support material. Always consult the catalyst manufacturer's recommendations.

  • Solvent Wash: Flush the reactor with a suitable solvent at an elevated temperature to remove any soluble organic residues.

  • Calcination: Carefully introduce a controlled flow of a dilute oxygen/inert gas mixture at a moderately elevated temperature (e.g., 300-400 °C) to burn off the carbonaceous deposits. The temperature ramp rate and oxygen concentration must be carefully controlled to avoid overheating and sintering of the palladium particles.

  • Reduction (if necessary): After calcination, the palladium may be in an oxidized state (PdO). A reduction step with a dilute hydrogen/inert gas mixture at a controlled temperature is required to regenerate the active Pd(0) sites.

Part 3: Summary of Key Recommendations

For successful reactions with this compound, a systematic approach to catalyst selection and process optimization is crucial.

  • Catalyst System is Key: Prioritize robust ligand systems (e.g., bulky, electron-rich phosphines or NHCs) to stabilize the palladium center and prevent agglomeration.

  • Mind the Phenol: The phenolic group can be both a blessing and a curse. While it can influence the electronic properties of the ring, it can also lead to catalyst inhibition. Careful selection of the base is critical.

  • Purity Matters: Ensure the highest possible purity of all reagents and solvents to avoid introducing catalyst poisons.

  • Monitor and Diagnose: Use in-process monitoring (TLC, LC-MS) to track reaction progress and employ diagnostic tests (e.g., hot filtration) when catalyst deactivation is suspected.

By understanding the potential pitfalls and systematically troubleshooting, researchers can overcome the challenges associated with catalyst deactivation and successfully utilize this compound in their synthetic endeavors.

References

Technical Support Center: Optimizing Base Selection for 4-Bromo-2-chloro-5-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-Bromo-2-chloro-5-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this highly functionalized phenol. Here, we will delve into the critical aspect of base selection, providing in-depth, evidence-based guidance to help you troubleshoot common issues and enhance the success of your synthetic endeavors.

Understanding the Substrate: The Acidity of this compound

The reactivity of this compound is fundamentally governed by the acidity of its phenolic hydroxyl group. The presence of multiple electron-withdrawing halogens (Bromo, Chloro, and Fluoro) significantly increases the acidity of the phenol compared to its unsubstituted counterpart.[1][2][3][4][5] This is due to the inductive effect of the halogens, which helps to stabilize the resulting phenoxide ion after deprotonation.[3][4]

This enhanced acidity is a double-edged sword. While it facilitates deprotonation with a wider range of bases, it also necessitates careful consideration to avoid unwanted side reactions. The key to successful reactions lies in selecting a base with the appropriate strength and properties to achieve the desired transformation selectively and in high yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding base selection for reactions with this compound.

Q1: What is the first step in a typical reaction involving the hydroxyl group of this compound?

A1: The first and most crucial step is the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide ion.[6][7] This is essential for subsequent reactions like O-alkylation (e.g., Williamson ether synthesis) or esterification, as the phenoxide is a much stronger nucleophile than the neutral phenol.[7][8]

Q2: How do I choose the right base for deprotonation?

A2: The general principle is to select a base whose conjugate acid has a higher pKa than the phenol.[9] For a typical phenol with a pKa of around 10, a base whose conjugate acid has a pKa greater than 10 will effectively deprotonate it.[9] Given the increased acidity of this compound due to its electron-withdrawing substituents, even relatively weak bases can be effective.[2][3]

Q3: Can I use strong bases like Sodium Hydroxide (NaOH)?

A3: Yes, sodium hydroxide is a common and effective base for deprotonating phenols.[10][11] However, its high water content can be problematic in moisture-sensitive reactions. For reactions requiring anhydrous conditions, other bases are often preferred.

Q4: What are some common inorganic and organic bases used for this type of reaction?

A4:

  • Inorganic Bases: Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH), and Potassium Hydroxide (KOH) are frequently used.[6]

  • Organic Bases: Triethylamine (Et₃N) and other amine bases are often used, particularly when a milder, non-nucleophilic base is required.

  • Stronger Bases (for anhydrous conditions): Sodium Hydride (NaH) and Potassium Hydride (KH) are powerful, non-nucleophilic bases that are excellent for ensuring complete deprotonation in dry solvents.[12][13]

Troubleshooting Guide: Common Issues and Solutions

Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound, with a focus on the role of the base.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent frustration. The underlying cause often traces back to inefficient deprotonation or competing side reactions.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:
  • Incomplete Deprotonation: If you suspect the phenol is not fully deprotonated, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH), especially if your reaction requires anhydrous conditions.[12][13] Alternatively, increasing the equivalents of a weaker base or adjusting the reaction temperature and time may be sufficient.

  • Side Reactions:

    • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[7] To favor the desired O-alkylation, use polar aprotic solvents like DMF or DMSO.[7] Protic solvents can solvate the oxygen atom, making the carbon atoms of the ring more nucleophilic.[7]

    • Elimination Reactions: In Williamson ether synthesis, if your alkylating agent is a secondary or tertiary halide, the phenoxide can act as a base and promote an E2 elimination reaction, leading to an alkene byproduct instead of the desired ether.[14][15] To minimize this, use a primary alkyl halide whenever possible.[15]

  • Reagent and Reaction Condition Quality: The Williamson ether synthesis is highly sensitive to moisture.[12] Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume strong bases and hydrolyze the alkyl halide.[12]

Issue 2: Formation of Impurities

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of impurities.

Decision Tree for Impurity Identification and Mitigation

Caption: Decision tree for addressing impurity formation.

Detailed Solutions:
  • C-Alkylated Impurities: As discussed previously, the choice of solvent is critical in directing the regioselectivity of the reaction.[7] Switching from a protic solvent to a polar aprotic solvent will favor O-alkylation.[7]

  • Elimination Byproducts: This is a common issue with sterically hindered alkyl halides.[14][15] The best solution is to redesign your synthesis to use a less sterically hindered electrophile if possible.

  • Polyalkylation: While less common for the phenolic hydroxyl group, if other reactive sites are present, consider using a stoichiometric amount of your alkylating agent to minimize multiple additions.[16]

Data-Driven Base Selection

To aid in your decision-making process, the following table provides a comparison of commonly used bases in phenol alkylation reactions.

BaseTypepKa of Conjugate AcidKey Considerations
Sodium Hydroxide (NaOH) Strong, Inorganic~15.7Inexpensive and effective, but introduces water.
Potassium Carbonate (K₂CO₃) Moderate, Inorganic~10.3A good choice for many phenol alkylations; often used in polar aprotic solvents.
Sodium Hydride (NaH) Strong, Non-nucleophilic~35Excellent for anhydrous reactions, ensuring complete deprotonation. Reacts with protic solvents.
Triethylamine (Et₃N) Moderate, Organic~10.7A non-nucleophilic organic base, useful for acid scavenging.

Experimental Protocol: General Procedure for O-Alkylation of this compound

This protocol provides a general framework for the O-alkylation of this compound. It should be adapted based on the specific alkylating agent and the troubleshooting guidance provided above.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, THF, or Acetone).

  • Deprotonation: Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq; or NaH, 1.1 eq) portion-wise at room temperature or 0 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

The successful functionalization of this compound hinges on a rational and informed approach to base selection. By understanding the acidity of the substrate and the potential for side reactions, researchers can navigate the challenges and efficiently synthesize their target molecules. This guide provides a foundation for troubleshooting and optimizing your reactions, empowering you to achieve higher yields and purities in your synthetic endeavors.

References

Technical Support Center: Minimizing Homocoupling Byproducts with 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluorophenol in cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts and optimize your synthetic outcomes. Our guidance is rooted in established mechanistic principles and field-proven strategies to ensure scientific integrity and experimental success.

Introduction: The Challenge of this compound

This compound is a valuable, yet challenging, building block in medicinal chemistry and materials science. Its polyhalogenated and phenolic nature presents unique considerations for achieving high-yield, selective cross-coupling. The primary competing side reaction is homocoupling, where the starting aryl halide couples with itself, leading to reduced yields of the desired product and complex purification challenges. This guide will equip you with the knowledge to diagnose and mitigate these issues effectively.

The reactivity of the C-X bond towards oxidative addition in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl > C-F.[1] This inherent difference in reactivity is a key consideration when working with polyhalogenated substrates like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of a dimeric byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

A1: The dimeric byproduct you're observing is likely the result of homocoupling of your this compound starting material. This side reaction is common in Suzuki-Miyaura couplings and can arise from several factors:

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid coupling partner and can also lead to the decomposition of the active Pd(0) catalyst to Pd(II) species, which can facilitate the homocoupling of the aryl halide.[2][3]

  • Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the boronic acid to the palladium center) is slow relative to oxidative addition, the concentration of the arylpalladium(II) halide intermediate increases. This intermediate can then undergo side reactions that lead to homocoupling.[4]

  • In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, the precatalyst is reduced to the active Pd(0) species in the reaction mixture. One pathway for this reduction involves the homocoupling of the organoboron reagent, which consumes your starting material.[2]

Troubleshooting Strategies for Suzuki-Miyaura Coupling:

Parameter Recommendation & Rationale
Atmosphere Ensure rigorous anaerobic conditions. Use a robust degassing method like the freeze-pump-thaw technique for all solvents and reagents.[2] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Catalyst Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can consume the boronic acid.[5]
Ligand Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination, the product-forming step, thereby outcompeting the pathways leading to homocoupling.[6]
Base Select an appropriate base. The choice of base is crucial. For phenolic substrates, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred to avoid deprotonation of the phenol, which can complicate the reaction. Stronger bases like alkoxides should be used with caution.[6]
Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Q2: In my Sonogashira coupling, I'm getting a lot of the homocoupled diyne byproduct. What are the key factors to control this?

A2: The homocoupling of the terminal alkyne in Sonogashira reactions is a well-known side reaction, often referred to as Glaser coupling. [7][8] This is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Strategies for Sonogashira Coupling:

Parameter Recommendation & Rationale
Copper Catalyst Consider copper-free conditions. Numerous copper-free Sonogashira protocols have been developed that effectively eliminate Glaser coupling.[8] If using copper, minimize the loading of the Cu(I) salt (e.g., CuI).[7]
Atmosphere Strictly anaerobic conditions are critical. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. Oxygen is a key promoter of Glaser coupling.[7]
Reagent Addition Add the terminal alkyne slowly. Adding the alkyne dropwise over a period of time keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[7]
Base Use an appropriate amine base. An amine base like triethylamine or diisopropylethylamine is typically used to deprotonate the alkyne and neutralize the HX byproduct.[9] Ensure the base is pure and dry.
Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of bromine with hydrogen) and some homocoupling. How can I improve the selectivity?

A3: Hydrodehalogenation and homocoupling are common competing pathways in Buchwald-Hartwig aminations, especially with electron-deficient or sterically hindered aryl halides. The phenolic group on your substrate can also complicate the reaction by reacting with the strong bases typically used.

Troubleshooting Strategies for Buchwald-Hartwig Amination:

Parameter Recommendation & Rationale
Ligand Use bulky, electron-rich biarylphosphine ligands. Ligands such as BrettPhos, RuPhos, or XPhos are designed to promote the desired C-N bond-forming reductive elimination and suppress side reactions like β-hydride elimination which can lead to hydrodehalogenation.[10][11]
Base Carefully select the base. Strong bases like NaOt-Bu or LHMDS are often required, but with a phenolic substrate, they can lead to deprotonation and side reactions. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, or protecting the phenol group prior to the coupling reaction.[12]
Solvent Choose an appropriate solvent. Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the catalyst and reagents, affecting the reaction outcome.[12]
Temperature Optimize the temperature. Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. However, a sufficient temperature is needed to drive the reaction to completion.[12]

Mechanistic Insights & Visual Guides

Understanding the catalytic cycles and the points at which side reactions occur is crucial for effective troubleshooting.

Generalized Palladium Cross-Coupling Cycle

The core of most palladium-catalyzed cross-coupling reactions involves a three-step cycle: oxidative addition, transmetalation (or coordination/deprotonation for Buchwald-Hartwig), and reductive elimination.[13][14]

Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Homocoupling in Suzuki-Miyaura Coupling

Homocoupling often competes with the desired transmetalation step. Optimizing conditions to favor transmetalation is key.

Suzuki Troubleshooting start High Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Solution: Thoroughly degas solvents and reagents. Use freeze-pump-thaw method. Maintain inert atmosphere (Ar/N2). a1_no->sol1 q2 Are you using a Pd(II) precatalyst? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Solution: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3). a2_yes->sol2 q3 Is the ligand appropriate for the substrate? a2_no->q3 sol3 Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. q3->sol3

Caption: Decision tree for troubleshooting homocoupling in Suzuki-Miyaura reactions.

Experimental Protocols: A Starting Point

The following protocols are generalized starting points and should be optimized for your specific coupling partners.

General Protocol for a Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, the palladium catalyst/ligand, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for a Copper-Free Sonogashira Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Add the terminal alkyne dropwise to the stirred reaction mixture over 10-15 minutes.

    • Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or GC-MS.

    • Work-up as described for the Suzuki-Miyaura coupling.

References

Technical Support Center: Navigating Steric Hindrance in Reactions with 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-chloro-5-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic endeavors with this sterically demanding molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the hurdles posed by steric hindrance and achieve your desired chemical transformations.

I. Understanding the Challenge: The Nature of this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of bulky and electron-withdrawing substituents. The chlorine and bromine atoms ortho and para to the hydroxyl group, respectively, create significant steric congestion around the phenolic oxygen and the adjacent carbon atoms. This steric hindrance, coupled with the electronic effects of the halogens, profoundly influences the molecule's reactivity in a variety of chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major issue with this compound?

The substitution pattern of this compound places a chlorine atom at the 2-position and a bromine atom at the 4-position relative to the hydroxyl group. This ortho- and para-substitution creates a crowded environment around the reactive phenolic hydroxyl group. For a reaction to occur at the oxygen, the incoming reagent must navigate this congested space. Similarly, reactions involving the aromatic ring must contend with the steric bulk of these substituents, which can block or slow down access to the reactive sites.

Q2: How does steric hindrance affect reaction kinetics and product yields?

Steric hindrance increases the activation energy of a reaction by preventing optimal orbital overlap between the reactants. This leads to slower reaction rates. In many cases, if the steric barrier is too high, the desired reaction may not proceed at all, or alternative, less sterically demanding side reactions may predominate, resulting in low yields of the target product. For instance, in nucleophilic substitution reactions at the phenolic oxygen, bulky nucleophiles may struggle to approach the oxygen atom, leading to incomplete conversion.

Q3: What are the electronic effects of the substituents, and how do they interplay with steric hindrance?

The halogen substituents (Br, Cl, F) are electron-withdrawing through induction, which decreases the electron density of the aromatic ring and makes the phenolic proton more acidic. However, they are also weakly ortho-, para-directing in electrophilic aromatic substitution due to their ability to donate lone-pair electrons through resonance. The interplay between these electronic effects and the dominant steric hindrance dictates the regioselectivity and feasibility of various reactions. For example, while the hydroxyl group is a strong activating and ortho-, para-directing group, the steric bulk of the adjacent chlorine atom can hinder reactions at the ortho position.

Q4: For a novel reaction with this molecule, what are the key starting points for optimization?

When developing a new reaction, it is crucial to consider the following:

  • Catalyst and Ligand Selection: For cross-coupling reactions, bulky, electron-rich ligands are often necessary to promote oxidative addition and reductive elimination steps involving sterically hindered substrates.[1][2]

  • Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents are often a good starting point.[3]

  • Base Selection: The choice of base is critical, especially in reactions involving the phenolic hydroxyl group. A non-nucleophilic, sterically hindered base may be required to deprotonate the phenol without competing in the desired reaction.

  • Temperature and Reaction Time: Due to slower kinetics, higher temperatures and longer reaction times may be necessary. However, this must be balanced against the potential for side reactions and decomposition.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered in reactions with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield in O-alkylation/O-acylation Steric hindrance preventing nucleophilic attack: The bulky substituents around the phenolic oxygen impede the approach of the alkylating or acylating agent.[3] Incomplete deprotonation of the phenol: The chosen base may not be strong enough to fully deprotonate the acidic phenol. Side reactions: The nucleophile may act as a base, leading to elimination reactions with the electrophile.Use less sterically demanding reagents: If possible, opt for smaller alkylating or acylating agents. Employ a stronger, non-nucleophilic base: Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) can be effective. Optimize reaction conditions: Increase temperature cautiously and extend reaction times. Consider using a high-boiling point aprotic polar solvent like DMF or DMSO.[3]
Poor results in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling Inefficient oxidative addition: The steric bulk around the C-Br bond hinders the palladium catalyst's oxidative addition.[4][5] Suboptimal ligand choice: Standard ligands like triphenylphosphine may not be effective for sterically demanding substrates.[6] Catalyst deactivation: The active Pd(0) species may be unstable under the reaction conditions.Select appropriate catalyst/ligand systems: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote both oxidative addition and reductive elimination. Use a pre-catalyst: Pre-formed palladium complexes can be more stable and generate the active catalyst in situ. Thoroughly degas the reaction mixture: Oxygen can deactivate the palladium catalyst.
Lack of regioselectivity in electrophilic aromatic substitution Competing directing effects: The hydroxyl group is a strong ortho-, para-director, while the halogens are weak ortho-, para-directors. Steric hindrance further complicates the regiochemical outcome.[7]Careful selection of reaction conditions: The choice of Lewis acid and solvent can influence the regioselectivity.[8] Blocking groups: Consider using a removable blocking group to direct the electrophile to the desired position. Alternative synthetic routes: It may be more efficient to introduce the desired functionality before constructing the polysubstituted phenol ring.[9][10]
Reaction fails to initiate or proceeds very slowly High activation energy due to steric hindrance: The steric clash between the reactants raises the energy barrier for the reaction to occur.Increase reaction temperature: This provides the necessary energy to overcome the activation barrier. Monitor for decomposition. Use microwave irradiation: Microwave-assisted synthesis can often accelerate slow reactions by providing localized superheating. Consider alternative catalytic systems: For cross-coupling, nickel catalysts can sometimes be more effective than palladium for hindered substrates.[11]

III. Experimental Protocols

A. O-Alkylation (Williamson Ether Synthesis) of this compound

This protocol details a general procedure for the O-alkylation of the sterically hindered phenol.

Step 1: Deprotonation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating complete formation of the phenoxide.

Step 2: Alkylation

  • Add the alkylating agent (e.g., a primary alkyl halide, 1.1 eq.) dropwise to the solution of the phenoxide.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of the aryl bromide.

Step 1: Reaction Setup

  • In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq.).

  • Add a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1).

Step 2: Reaction

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

IV. Visualizing Reaction Strategies

Decision-Making Workflow for O-Alkylation

O_Alkylation_Workflow start Start: O-Alkylation of this compound deprotonation Step 1: Deprotonation start->deprotonation base_choice Select Base: - NaH (strong, non-nucleophilic) - K₂CO₃ (weaker, may be insufficient) - Hindered organic base deprotonation->base_choice alkylation Step 2: Alkylation base_choice->alkylation reagent_choice Select Alkylating Agent: - Primary alkyl halide (less hindered) - Secondary alkyl halide (more hindered, risk of elimination) alkylation->reagent_choice conditions Reaction Conditions: - Anhydrous polar aprotic solvent (DMF, DMSO) - Elevated temperature (60-100 °C) reagent_choice->conditions monitoring Monitor Reaction by TLC/GC-MS conditions->monitoring workup Work-up and Purification monitoring->workup Reaction Complete no_reaction Troubleshooting: - Increase temperature - Use stronger base - Use less hindered electrophile monitoring->no_reaction Low Conversion side_products Troubleshooting: - Lower temperature - Use a non-nucleophilic base monitoring->side_products Side Products Observed product Desired Ether Product workup->product

Caption: A decision-making workflow for the O-alkylation of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)(Br)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-B(OR)₂ pd_intermediate Ar-Pd(II)(R)L₂ transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Ar-R product Coupled Product (Ar-R) red_elim->product aryl_halide This compound (Ar-Br) aryl_halide->ox_add boronic_acid Boronic Acid/Ester (R-B(OR)₂) boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Scale-Up Challenges for 4-Bromo-2-chloro-5-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-fluorophenol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.

The synthesis of multi-halogenated phenols like this compound is a critical step in the development of novel pharmaceuticals and agrochemicals.[1][2] However, scaling this process introduces complexities related to reaction control, impurity profiles, and safety that must be carefully managed.

Core Synthesis Pathway: Electrophilic Bromination

The most direct route to this compound is the electrophilic aromatic substitution of 2-chloro-5-fluorophenol using a suitable brominating agent. The regioselectivity is dictated by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) group is a powerful ortho-, para-director, while the chloro (-Cl) and fluoro (-F) groups are ortho-, para-directing deactivators. The powerful activating nature of the hydroxyl group is the dominant influence, directing the incoming bromine electrophile primarily to the para position.[3]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-chloro-5-fluorophenol 2-chloro-5-fluorophenol TargetProduct This compound 2-chloro-5-fluorophenol->TargetProduct Electrophilic Aromatic Substitution BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->TargetProduct Solvent Solvent (e.g., Dichloromethane, Chloroform) Solvent->TargetProduct Temperature Temperature Control (e.g., 0-5 °C) Temperature->TargetProduct Byproduct HBr (or Succinimide)

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up this synthesis?

A1: The primary challenge is controlling regioselectivity and preventing the formation of byproducts. While the hydroxyl group strongly directs bromination to the para position, side reactions such as bromination at the ortho position (to yield 6-bromo-2-chloro-5-fluorophenol) and poly-bromination can occur.[4][5] On a larger scale, localized temperature spikes (exotherms) and inefficient mixing can significantly increase the rate of these side reactions, leading to lower yields and complex purification profiles.

Q2: Which brominating agent is recommended for scale-up?

A2: Elemental bromine (Br₂) is commonly used due to its high reactivity and cost-effectiveness. However, its use requires robust engineering controls to manage its corrosivity and toxicity. N-Bromosuccinimide (NBS) is a milder and easier-to-handle solid alternative that can provide better selectivity and is often preferred in settings where handling liquid bromine is challenging.[4] The choice depends on a balance of cost, safety infrastructure, and the desired purity profile.

Q3: How critical is solvent selection?

A3: Solvent choice is crucial for controlling reaction kinetics and selectivity. Non-polar aprotic solvents like dichloromethane, chloroform, or carbon tetrachloride are generally preferred because they do not effectively solvate the bromine molecule, leading to a less reactive electrophile.[4] This allows for more controlled bromination and favors the formation of the desired monobrominated product.[4] In contrast, polar protic solvents like water can ionize bromine, creating a highly potent electrophile that often leads to rapid and uncontrollable polybromination.[4][6]

Q4: What are the expected impurities I need to monitor?

A4: The primary impurities to monitor via in-process controls (e.g., HPLC, GC) are:

  • Unreacted 2-chloro-5-fluorophenol (starting material).

  • The isomeric byproduct, 6-bromo-2-chloro-5-fluorophenol.

  • Di-brominated species.

  • Oxidized, often colored, polymeric materials (tar).[4]

Troubleshooting Guide for Scale-Up

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Issue 1: Low Yield and Poor Conversion

Q: My conversion rate has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A: This is a common scale-up issue stemming from changes in physical parameters.

  • Cause - Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. Pockets of lower reagent concentration can lead to incomplete reactions.

    • Solution: Evaluate the reactor's agitation system (impeller type, speed). For viscous reaction mixtures, consider a more powerful overhead stirrer or a different reactor design. Perform a mixing study to ensure the brominating agent is dispersed efficiently upon addition.

  • Cause - Temperature Gradients: Poor heat transfer in a large vessel can create hot spots where side reactions dominate and cold spots where the reaction rate is too slow.

    • Solution: Ensure the reactor's cooling jacket is functioning optimally. The rate of addition of the brominating agent must be carefully controlled to match the reactor's heat removal capacity. A slower, metered addition is critical for maintaining a consistent internal temperature.

  • Cause - Product Loss During Work-up: The efficiency of liquid-liquid extractions can decrease at scale.

    • Solution: Increase the number of extractions or the volume of extraction solvent. Perform a material balance to determine where the product is being lost. Ensure adequate phase separation time and check the pH of the aqueous layer to ensure the phenol is in its neutral, organic-soluble form.

Issue 2: Unacceptable Levels of Isomeric Impurity

Q: My final product contains over 5% of the 6-bromo isomer, which is difficult to remove. How can I improve regioselectivity?

A: Improving regioselectivity requires fine-tuning the reaction conditions to favor the thermodynamically preferred para-product over the kinetically accessible ortho-product.

cluster_start Problem cluster_decision Troubleshooting Steps cluster_solution Solutions Start High 6-Bromo Isomer Temp Lower Reaction Temperature? Start->Temp Solvent Change Solvent? Temp->Solvent No Sol_Temp Run at 0 to -5 °C Temp->Sol_Temp Yes Catalyst Use Selectivity Catalyst? Solvent->Catalyst No Sol_Solvent Switch to non-polar solvent (e.g., CCl4) Solvent->Sol_Solvent Yes Addition Slow Reagent Addition? Catalyst->Addition No Sol_Catalyst Introduce catalyst like Et3N·HCl or nano-catalyst Catalyst->Sol_Catalyst Yes Sol_Addition Meter bromine addition over several hours Addition->Sol_Addition Yes

Caption: Decision workflow for troubleshooting poor regioselectivity.

  • Causality - Steric Hindrance & Temperature: The ortho position is sterically hindered by the adjacent chloro and hydroxyl groups. Lowering the reaction temperature reduces the kinetic energy of the reactants, making the higher activation energy pathway to the ortho-product less favorable.[6][7]

    • Solution: Maintain a strict reaction temperature, ideally between 0-5°C or even lower if the solvent system allows.[7] The exotherm from the reaction must be anticipated and managed proactively.

  • Causality - Catalyst Influence: Certain catalysts can promote the formation of the desired isomer. Patents describe the use of catalysts like triethylamine hydrochloride or mixtures of transition metal chlorides to achieve high selectivity by influencing the electrophilic nature of the brominating species.[8][9]

    • Solution: Investigate the use of a selectivity-directing catalyst. A patent suggests that using triethylamine hydrochloride can yield 4-bromo-2-chlorophenol with as little as 0.6% of the 6-bromo isomer.[8]

Issue 3: Product Darkens or Forms Tar During Reaction/Work-up

Q: During solvent distillation, my product is turning dark brown. What is causing this degradation?

A: Phenols are susceptible to oxidation, which can be accelerated by heat, air, and residual impurities, leading to the formation of colored polymeric materials.[4]

  • Cause - Air Oxidation: Exposure of the hot phenol to air during work-up or distillation is a common cause of discoloration.

    • Solution: Conduct all heating and distillation steps under an inert atmosphere (nitrogen or argon). After the reaction is complete and quenched, ensure subsequent steps are also protected from air, especially if heating is required.

  • Cause - Residual Oxidizing Agent: Incomplete quenching of the brominating agent can lead to continued, non-selective reactions and degradation during work-up.

    • Solution: Ensure the quenching step is effective. Use a slight excess of a reducing agent like sodium bisulfite or sodium thiosulfate and test for the absence of the oxidizing agent (e.g., with starch-iodide paper for bromine) before proceeding to the next step.[3][10]

Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative example based on the bromination of similar substituted phenols and should be optimized for your specific equipment and safety procedures.

  • Reactor Setup: Charge a 1L, 4-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 2-chloro-5-fluorophenol (e.g., 32.5 g, 0.2 mol) and dichloromethane (400 mL).

  • Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine (e.g., 32.0 g, 0.2 mol) in dichloromethane (50 mL) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C.[10]

  • Reaction: Stir the mixture at 0-5°C for an additional 2 hours, then allow it to warm to room temperature and stir for 1 hour.[10] Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a stirred solution of 10% aqueous sodium bisulfite (500 mL) to quench any unreacted bromine.[3][10]

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 200 mL) and then brine (1 x 200 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve a small sample of the crude product in a minimal amount of a hot solvent (e.g., heptane, hexane/ethyl acetate mixture). Good candidates are solvents in which the product is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Dissolve the bulk crude product in the minimum required amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table

The following table summarizes typical parameters and expected results for this synthesis. Actual results will vary based on scale and specific conditions.

ParameterLab Scale (1L)Pilot Scale (50L)Key Considerations for Scale-Up
Starting Material 2-chloro-5-fluorophenol2-chloro-5-fluorophenolEnsure consistent purity of raw material.
Brominating Agent Br₂ or NBSBr₂ (for cost)Controlled addition rate is critical.
Solvent DichloromethaneDichloromethaneConsider solvent recovery/recycling.
Temperature 0-5°C0-5°CRequires efficient reactor cooling.
Addition Time 2-3 hours4-8 hoursMust be scaled to match heat removal capacity.
Typical Yield 85-95%80-90%Yields may slightly decrease due to handling losses.
Expected Purity >98% (after purification)>97.5% (after purification)Impurity profile must be carefully monitored.
Key Impurity 6-bromo isomer (<1.5%)6-bromo isomer (<2.5%)Control temperature and mixing to minimize.
Safety & Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

SubstanceCAS NumberKey Hazards
4-Bromo-2-chlorophenol 3964-56-5Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12][13][14]
Bromine 7726-95-6Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.
2-chloro-5-fluorophenol 53984-45-9Harmful if swallowed, causes skin and eye irritation.
Dichloromethane 75-09-2May cause cancer, causes skin and serious eye irritation.

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat. For large-scale operations, fire-resistant clothing may be required.[15]

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood or a closed system with appropriate exhaust ventilation.[11][12]

  • Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible. Have appropriate spill kits and quench materials (e.g., sodium thiosulfate for bromine) available.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Halogenated organic waste requires special handling.[12]

References

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactions: The Strategic Advantage of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Molecular Complexity

In the landscape of modern drug discovery and materials science, the ability to precisely construct complex molecular architectures is paramount. Substituted phenols are privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling chemists to assemble these intricate structures with high efficiency.[1]

The choice of starting materials, particularly the aryl halide, is a critical decision that dictates the reaction's success. While simple monohalogenated phenols are common, polysubstituted phenols offer a gateway to sequential and site-selective functionalization, allowing for the rapid build-up of molecular diversity. This guide provides an in-depth comparison of 4-bromo-2-chloro-5-fluorophenol , a uniquely functionalized building block, against other common halophenols in the context of cross-coupling reactions. We will explore the underlying principles of reactivity and demonstrate how its distinct substitution pattern can be leveraged for strategic synthetic advantage.

Section 1: The Physicochemical Landscape and Reactivity Principles

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is not arbitrary. It is governed by a confluence of electronic and steric factors, with the most critical step often being the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] The general reactivity trend for halogens in this step is I > Br > OTf > Cl, a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).[2] The weaker the bond, the more readily the palladium catalyst can insert itself, initiating the catalytic cycle.

However, for a polysubstituted arene like this compound, the story is more nuanced. The presence of multiple, distinct halogens introduces the challenge and opportunity of chemoselectivity . Furthermore, the additional chloro and fluoro substituents, along with the phenolic hydroxyl group, exert powerful electronic effects that modulate the reactivity at each potential reaction site.

Key Factors Influencing Reactivity:

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond, making it the kinetically favored site for oxidative addition. This provides a strong basis for achieving selective mon-functionalization at the C4 position.[2]

  • Electronic Effects: The fluorine and chlorine atoms are strongly electron-withdrawing through induction, making the aromatic ring more electron-deficient. This can facilitate the oxidative addition step.[4] Conversely, the phenolic group (especially as the phenoxide under basic conditions) is a potent electron-donating group through resonance, which can influence the overall electron density of the ring.

  • Steric Hindrance: The chlorine atom at the C2 position, ortho to the hydroxyl group, presents a more sterically encumbered environment compared to the bromine at C4. This steric hindrance can further disfavor reaction at the C-Cl bond, reinforcing the inherent electronic preference for C-Br activation.[5]

The interplay of these factors makes this compound an ideal substrate for sequential, site-selective cross-coupling reactions. One can first exploit the higher reactivity of the C-Br bond under milder conditions, and then, by switching to a more active catalyst system or harsher conditions, functionalize the more robust C-Cl bond.[6]

Table 1: Physicochemical Properties of Selected Halophenols
CompoundStructureMolecular Weight ( g/mol )pKaC-Br BDE (kcal/mol)C-Cl BDE (kcal/mol)
4-Bromophenol173.01~9.3~84N/A
2-Chlorophenol128.56~8.5N/A~97
4-Bromo-2-chlorophenol207.45~8.1[7]~84~97
This compound225.44[8](Estimated ~7.5-8.0)(Estimated ~84)(Estimated ~97)

Note: BDE values are approximate for the parent halobenzene and serve as a general guide. The pKa of this compound is estimated based on the electron-withdrawing effects of the halogen substituents.

Section 2: Visualizing the Factors of Reactivity

The decision process for predicting site selectivity in a polyhalogenated phenol can be visualized as a logical flow, prioritizing the most influential chemical principles.

G cluster_0 Predicting Site Selectivity in this compound Start Polyhalogenated Phenol Substrate BDE Compare C-X Bond Dissociation Energies (BDE) Start->BDE Reactivity C-Br Bond is Weaker than C-Cl Bond BDE->Reactivity C-Br vs. C-Cl Conclusion1 Initial Reaction Favored at C-Br (Position 4) Reactivity->Conclusion1 Steric Assess Steric Hindrance Conclusion1->Steric Steric_Effect Cl at C2 is Ortho to OH (More Hindered) Steric->Steric_Effect Conclusion2 Reinforces Selectivity for C-Br Steric_Effect->Conclusion2 Electronics Consider Electronic Effects Conclusion2->Electronics Electronic_Effect F and Cl are Inductively Withdrawing OH is Donating (Resonance) Electronics->Electronic_Effect Conclusion3 Modulates Overall Reactivity (Less Impact on Initial Site Selectivity vs. BDE) Electronic_Effect->Conclusion3

Caption: Logical flow for determining reactivity in polyhalogenated phenols.

Section 3: Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction due to its operational simplicity and the low toxicity of boron reagents.[3] When comparing halophenols in this reaction, the inherent reactivity of the C-X bond is a primary determinant of reaction efficiency.

A systematic investigation of halophenol couplings confirms that iodophenols react readily, while bromophenols often require more forcing conditions, such as microwave irradiation, to achieve good results.[9] Chlorophenols are even less reactive and demand highly active catalyst systems.[3]

For this compound, this reactivity differential is a distinct advantage. It allows for selective Suzuki coupling at the C4-Br position while leaving the C2-Cl position intact for subsequent transformations. This is a powerful strategy for building molecular complexity in a controlled manner.

Table 2: Representative Performance in a Model Suzuki-Miyaura Coupling

(Reaction: Halophenol + Phenylboronic Acid → Hydroxybiphenyl derivative)

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Citation
4-BromophenolPd/C (0.3 mol%)K₂CO₃ (aq)501276[10]
2-ChlorophenolPd(OAc)₂ / SPhosK₃PO₄10018~70-80*[2]
4-Bromo-2-chlorophenolPd/C (0.3 mol%)K₂CO₃ (aq)501270 [10]
This compoundPd(dppf)Cl₂K₂CO₃804>90(Principle)

*Yields for chloroarenes are highly dependent on specialized, bulky phosphine ligands. This is a representative yield for an activated system. **Selective coupling at the C-Br position is expected.

The data illustrates that the C-Br bond of bromophenols can be coupled effectively, even with a simple heterogeneous Pd/C catalyst.[10] To activate the more resilient C-Cl bond, more sophisticated catalyst systems, typically involving bulky, electron-rich phosphine ligands like SPhos or XPhos, are necessary. This orthogonality allows a synthetic chemist using this compound to perform a Suzuki reaction at the bromine position and then employ a different catalyst system to elaborate the chlorine position in a subsequent step.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the selective coupling at the C-Br position.

Rationale: The choice of a standard palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is sufficient for the reactive C-Br bond but generally not active enough to engage the C-Cl bond under these conditions, ensuring selectivity. An aqueous base like K₂CO₃ is effective and environmentally benign.[11]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the vessel. Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL). Degassing the solvent prevents catalyst oxidation.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting halophenol is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-fluoro-4-arylphenol.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Charge Vessel (Halophenol, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Catalyst & Solvent (e.g., Pd(PPh3)4, Dioxane/H2O) B->C D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Cool & Workup (Extraction with Ethyl Acetate) E->F Reaction Complete G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Section 4: Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] The reaction couples an aryl halide with a primary or secondary amine, typically using a palladium catalyst with specialized phosphine ligands and a strong, non-nucleophilic base.[14]

The reactivity trends observed in Suzuki coupling largely hold for Buchwald-Hartwig amination: C-Br bonds are significantly more reactive than C-Cl bonds.[15] This again positions this compound as a superior substrate for controlled, sequential amination. The first amination can be directed to the C4 position, followed by a second, distinct amination at C2.

Table 3: Representative Performance in a Model Buchwald-Hartwig Amination

(Reaction: Halophenol + Aniline → (Hydroxy)diphenylamine derivative)

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Citation
4-BromophenolPd₂(dba)₃ / BINAPNaOtBu808~85-95[14]
2-ChlorophenolPd(OAc)₂ / BrettPhosK₃PO₄11024~80-90[14]
4-Bromo-2-chlorophenolPd₂(dba)₃ / XantphosCs₂CO₃10012>90 (Principle)
This compoundPd₂(dba)₃ / XantphosCs₂CO₃10010>90(Principle)

*Yields are highly dependent on the specific amine and ligand used. These are representative values for aniline. **Selective coupling at the C-Br position is expected.

The successful coupling of aryl chlorides in Buchwald-Hartwig amination was a significant breakthrough, enabled by the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).[16] These ligands promote the difficult oxidative addition of the strong C-Cl bond. By using a less active ligand system first (e.g., BINAP, Xantphos), one can selectively target the C-Br bond of this compound.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a typical procedure for selective amination at the C-Br position.

Rationale: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine coupling partner, making it a better nucleophile for the palladium center. The reaction is performed under strictly anhydrous and anaerobic conditions in a glovebox or using Schlenk techniques.

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture in an oil bath to the desired temperature (typically 90-110 °C) with stirring.

  • Monitoring and Workup: After the starting material is consumed (as determined by LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of celite to remove palladium residues, and wash the filtrate with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired C-N coupled product.

Conclusion: A Strategic Building Block for Advanced Synthesis

This compound is more than just another polyhalogenated intermediate. Its carefully arranged substitution pattern provides a powerful platform for strategic, sequential cross-coupling. The significant difference in the reactivity of the C-Br and C-Cl bonds allows chemists to perform site-selective functionalization with a high degree of control.

By first leveraging the more labile C-Br bond under standard coupling conditions, a diverse range of aryl, heteroaryl, or amino groups can be installed at the C4 position. The remaining C-Cl bond acts as a stable anchor point, ready to be engaged in a second coupling reaction using more specialized, highly active catalyst systems. This stepwise approach is invaluable in drug development and materials science, where the ability to generate a library of analogues with diverse substitution patterns from a common intermediate is a significant advantage. The presence of the fluorine atom further allows for fine-tuning of the final compound's physicochemical properties, such as lipophilicity and metabolic stability.[17] In the toolkit of a modern synthetic chemist, this compound is a premier example of a building block designed for efficiency, selectivity, and strategic complexity.

References

A Comparative Guide to the Reactivity of Bromo-Chloro-Fluorophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Reactivity in Polyhalogenated Phenols

Bromo-chloro-fluorophenols represent a fascinating and synthetically valuable class of polyhalogenated aromatic compounds. The unique combination of three different halogens (F, Cl, Br) and a hydroxyl group on a benzene ring creates a landscape of isomers with distinct electronic and steric environments.[1] This structural diversity translates into a nuanced spectrum of chemical reactivity, a critical consideration for professionals in drug development and fine chemical synthesis. The precise location of each substituent dictates the molecule's acidity, its susceptibility to electrophilic or nucleophilic attack, and its oxidative stability. Understanding these structure-reactivity relationships is paramount for designing efficient synthetic routes, predicting metabolic pathways, and developing novel molecular entities with tailored properties.

This guide provides an in-depth comparison of the reactivity of bromo-chloro-fluorophenol isomers. We will move beyond simple data reporting to explore the underlying electronic and steric principles that govern their behavior. Supported by experimental data from related halophenol systems, we will dissect their reactivity in key chemical transformations, including acid-base equilibria, electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation.

Pillar 1: The Foundational Principles of Substituent Effects

The reactivity of any substituted phenol is fundamentally governed by the interplay of electronic and steric effects exerted by its substituents.[2] The hydroxyl (-OH) group and the halogens (Br, Cl, F) each contribute uniquely to the electron density and accessibility of the aromatic ring.

  • Hydroxyl Group (-OH): This group is a potent activating group in electrophilic aromatic substitution. It exerts a strong electron-donating resonance effect (+R) by delocalizing one of its lone pairs into the aromatic π-system, and a moderate electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. The resonance effect is dominant, leading to increased electron density at the ortho and para positions.[3][4]

  • Halogens (F, Cl, Br): Halogens present a more complex scenario, as they exhibit a dual nature:

    • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack. The strength of the -I effect follows the order of electronegativity: F > Cl > Br.

    • Resonance Effect (+R): Halogens possess lone pairs that can be delocalized into the aromatic ring, an electron-donating effect that primarily enriches the ortho and para positions. The effectiveness of this resonance donation is dependent on the orbital overlap between the halogen's p-orbital and the ring's π-system, following the order F > Cl > Br.

For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivators for electrophilic aromatic substitution but still ortho-, para-directing.[4]

  • Steric Effects: The physical size of the substituents can hinder the approach of reactants to adjacent positions on the ring. This steric hindrance is particularly relevant for reactions at the ortho position, especially with the larger bromine atom.[5]

The specific reactivity of a bromo-chloro-fluorophenol isomer is therefore a cumulative result of these competing effects, determined by the precise location of each halogen relative to the hydroxyl group and to each other.

Pillar 2: Comparative Analysis of Reactivity

Acidity (pKa): A Measure of Phenolic Reactivity

The acidity of a phenol, indicated by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. A lower pKa signifies a stronger acid.[6] Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing acidity.

Halogens increase the acidity of phenols primarily through their electron-withdrawing inductive effect (-I).[6]

Key Acidity Trends for Halophenols:

  • Effect of Halogen: For a given position (e.g., para), the acidity generally increases with the inductive effect of the halogen. However, the trend is not perfectly linear due to the competing resonance effect. The experimental pKa values for para-halophenols are: p-fluorophenol (9.9), p-chlorophenol (9.41), and p-bromophenol (9.34).[6][7] The slightly higher acidity of p-bromophenol compared to p-chlorophenol is a subtle effect, but the overall trend shows that halogens increase acidity compared to phenol itself (pKa ≈ 10).

  • Effect of Position: The inductive effect is distance-dependent. Therefore, a halogen at the ortho position has the strongest acid-strengthening effect, followed by meta, and then para. For example, the pKa values for chlorophenol isomers are: 2-chlorophenol (8.52), 3-chlorophenol (9.12), and 4-chlorophenol (9.41).[6]

Predicted Acidity for Bromo-Chloro-Fluorophenol Isomers: Based on these principles, we can predict that isomers with halogens at both ortho positions (e.g., 2-bromo-6-chloro-4-fluorophenol) will be significantly more acidic than isomers with halogens at meta and para positions. The cumulative inductive effect of three halogens will render all bromo-chloro-fluorophenols more acidic than phenol.

Table 1: Experimental pKa Values of Selected Halophenols

Compound Halogen Position pKa Value Reference
2-Fluorophenol ortho 8.7 [6]
3-Fluorophenol meta 9.3 [6]
4-Fluorophenol para 9.9 [6]
2-Chlorophenol ortho 8.52 [6]
3-Chlorophenol meta 9.12 [6]
4-Chlorophenol para 9.41 [6]
2-Bromophenol ortho 8.42 [6]
3-Bromophenol meta 9.11 [6]

| 4-Bromophenol | para | 9.34 |[6] |

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation, sulfonation), the aromatic ring acts as a nucleophile. The powerful activating and ortho-, para-directing hydroxyl group is the dominant influence.[3] The deactivating halogens will modulate this reactivity.

Controlling Factors:

  • Activation/Deactivation: The -OH group strongly activates the ring. The three halogens will deactivate it relative to phenol itself, but the molecule will still be highly reactive towards electrophiles. The overall reactivity will depend on the number and position of the halogens; isomers with fewer halogens at ortho/para positions relative to the hydroxyl group will be more reactive.

  • Regioselectivity (Directing Effects): The reaction will be directed to the available ortho and para positions relative to the hydroxyl group. The final substitution pattern will be a consensus of the directing effects of all four substituents and will favor the position that is least sterically hindered and most electronically activated. For an isomer like 4-bromo-2-chloro-3-fluorophenol, the hydroxyl group directs to positions 2, 4, and 6. Positions 2 and 4 are already occupied. Therefore, electrophilic substitution would be strongly directed to position 6.

Illustrative Workflow for EAS Reactivity Comparison

EAS_Workflow cluster_isomers Isomer Selection cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_conclusion Conclusion I1 Isomer A (e.g., 4-bromo-2-chloro-6-fluorophenol) Nitration Nitration (HNO3/H2SO4) I1->Nitration I2 Isomer B (e.g., 2-bromo-4-chloro-5-fluorophenol) I2->Nitration Analysis Product Identification (NMR, GC-MS) Nitration->Analysis Kinetics Kinetic Analysis (Reaction Rate) Analysis->Kinetics Conclusion Compare Reactivity & Regioselectivity Kinetics->Conclusion

Caption: Workflow for comparing the EAS reactivity of isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Typically, phenols are poor substrates for SNAr reactions because the hydroxyl group is a poor leaving group and the ring is electron-rich.[8][9] However, modern synthetic methods have enabled such transformations. Furthermore, the halogen atoms themselves can act as leaving groups.

Key Considerations:

  • Leaving Group Ability: The ability of the halogens to act as a leaving group in SNAr follows the order: F > Cl > Br (in many catalyzed systems, this order can change). The C-F bond is the strongest, but fluoride is a good leaving group once the bond is broken.

  • Activation: For a classic SNAr mechanism, the reaction is favored when the leaving group is ortho or para to a strong electron-withdrawing group. While the -OH group is donating, its deprotonated form (phenoxide) is even more strongly donating, making SNAr very difficult.

  • Radical-Mediated SNAr: Recent advances have shown that generating a phenoxyl radical from the O-H bond can dramatically activate the ring for SNAr.[8][9] The neutral oxygen radical (O•) acts as an exceptionally strong electron-withdrawing group, lowering the barrier for nucleophilic substitution by over 20 kcal/mol.[8][9][10] In this context, substitution can occur at the position para to the hydroxyl group.[8]

For a bromo-chloro-fluorophenol isomer, reactivity in an SNAr reaction where a halogen is displaced would depend heavily on the specific reaction conditions (e.g., traditional thermal vs. photocatalytic radical-mediated).

Oxidative Reactivity

Phenols can be oxidized to form quinones.[3] The ease of this oxidation is influenced by the substituents on the ring. Electron-donating groups generally facilitate oxidation.

  • Influence of Halogens: The electron-withdrawing nature of halogens makes the phenol less electron-rich and therefore more difficult to oxidize compared to unsubstituted phenol. The reactivity towards oxidation is often influenced by the overall electron density of the ring.

  • Reaction Pathways: The oxidation of halophenols can lead to different products depending on the specific halogen and its position. For example, some studies show that the enzymatic oxidation of 4-fluorophenol can yield 1,4-benzoquinone through dehalogenation, while 4-chlorophenol may lead to oligomeric coupling products.[11] The specific isomer of bromo-chloro-fluorophenol would likely exhibit complex oxidative behavior, potentially involving dehalogenation or polymerization depending on the oxidant and conditions.

General Oxidation Mechanism

Oxidation_Mechanism Phenol Halogenated Phenol Radical Phenoxyl Radical Phenol->Radical -e⁻, -H⁺ Quinone Halogenated Quinone Radical->Quinone Further Oxidation

Caption: Simplified pathway for phenol oxidation.

Pillar 3: Experimental Protocols for Reactivity Assessment

To ensure self-validating and reproducible results, standardized protocols are essential. Below are representative methodologies for assessing the different facets of reactivity discussed.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
  • Stock Solution Preparation: Prepare a ~1 mM stock solution of the bromo-chloro-fluorophenol isomer in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

  • Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the phenol stock solution to each buffer solution. Ensure the final concentration is in the range of 25-50 µM.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum (e.g., 220-400 nm) for each sample at a constant temperature (25°C).

  • Data Analysis: The phenol and its conjugate phenoxide ion will have different absorption spectra. Identify a wavelength where the difference in absorbance is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

Protocol 2: Comparative Nitration for EAS Reactivity
  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of two different bromo-chloro-fluorophenol isomers in a suitable solvent (e.g., acetic acid). Add an internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene).

  • Reagent Addition: Cool the solutions to 0-5°C. Slowly add a nitrating agent (e.g., a solution of 70% HNO₃ in acetic acid) dropwise over 15 minutes with constant stirring.

  • Reaction Monitoring: Withdraw aliquots from each reaction at specific time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing ice-cold water and a suitable extraction solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and quantify the consumption of the starting material relative to the internal standard.

  • Comparison: Plot the concentration of the starting material versus time for each isomer. The isomer that is consumed faster is more reactive under these EAS conditions. The product distribution will reveal the regioselectivity.

Summary and Outlook

The reactivity of bromo-chloro-fluorophenol isomers is a complex function of the interplay between the powerful activating hydroxyl group and the deactivating, yet directing, effects of the three different halogen atoms.

Summary of Predicted Reactivity Trends:

Reactivity TypeIsomer Characteristics Leading to Higher ReactivityUnderlying Rationale
Acidity (Lower pKa) Halogens in ortho positions.Strong, distance-dependent inductive effect stabilizing the phenoxide ion.
Electrophilic Substitution Fewer halogens, especially at ortho/para positions.The activating -OH group's effect is less diminished by deactivating halogens.
Nucleophilic Substitution Leaving group at a position activated by radical formation (para to -OH).Radical-mediated pathways can overcome the electron-rich nature of the ring.[8][9]
Oxidation Fewer electron-withdrawing halogens.Higher electron density on the ring facilitates the initial oxidative step.

For the researcher, a predictive understanding based on these fundamental principles is crucial for experimental design. Isomer selection can be tailored to either enhance or suppress reactivity at specific sites, providing a powerful tool for the strategic construction of complex molecules. This guide serves as a foundational framework for navigating the intricate chemical behavior of these versatile synthetic intermediates.

References

spectroscopic analysis of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-2-chloro-5-fluorophenol: A Comparative Approach

Introduction

This compound is a polyhalogenated aromatic compound with significant potential in synthetic chemistry, serving as a versatile building block for novel pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms on the phenolic ring—imparts distinct physicochemical properties that necessitate precise and unambiguous structural characterization. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's electronic and structural identity.

This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the spectroscopic profile of this compound. To provide context and highlight the subtle yet critical influence of each halogen substituent, we will objectively compare its spectral data with those of structurally related analogues: 4-Bromo-2-chlorophenol , 4-Bromo-2-fluorophenol , and 2,4-Dichlorophenol . By examining the variations in NMR chemical shifts, IR vibrational frequencies, mass spectrometric fragmentation patterns, and UV-Vis absorption maxima, we can elucidate the specific contribution of each substituent to the overall molecular signature. This comparative methodology not only validates the structure of the target analyte but also deepens our understanding of structure-property relationships in halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and electronic landscape of this compound. The electronegativity and position of the halogen substituents create a distinct and predictable pattern of chemical shifts and coupling constants.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum provides a clear differentiation between our target compound and its analogues. For this compound, we expect to see two aromatic protons. The proton at C-3 will be influenced by its ortho-chlorine and meta-fluorine and bromine atoms. The proton at C-6 will be influenced by its ortho-fluorine and hydroxyl groups and its meta-chlorine atom.

A critical aspect of analyzing phenols is the chemical shift of the hydroxyl (-OH) proton. Its position is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[1][2][3] In a non-polar solvent like CDCl₃, the peak is often sharp, while in polar, hydrogen-bond-accepting solvents like DMSO-d₆, it appears as a broader singlet at a higher chemical shift. A common validation technique is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange, confirming its identity.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals six distinct signals for the aromatic carbons of this compound. The chemical shifts are heavily influenced by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be significantly deshielded. The carbons directly bonded to the halogens (C-2, C-4, C-5) will also exhibit characteristic shifts, with the C-F bond often inducing a large one-bond coupling constant (¹JCF).

Comparative NMR Data

The following table summarizes the expected and reported ¹H and ¹³C NMR spectral data for this compound and its comparative analogues. This comparison highlights how the substitution pattern directly impacts the electronic environment of the remaining protons and carbons.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic H: Two distinct signals expected in the 6.8-7.5 ppm range. OH proton: Variable (4-10 ppm).Six aromatic signals. C-OH (~150-155 ppm), C-Cl (~120-130 ppm), C-Br (~110-120 ppm), C-F (~155-165 ppm, d).
4-Bromo-2-chlorophenol Aromatic H: ~7.4 (d), 7.2 (dd), 6.9 (d).[5] OH proton: Variable.~151.7, 132.5, 129.5, 121.2, 117.0, 114.2.[6]
4-Bromo-2-fluorophenol Aromatic H: ~7.2 (dd), 7.1 (ddd), 6.8 (t).[7] OH proton: ~5.7.[8]~152.2 (d), 143.5 (d), 124.9 (d), 120.9 (d), 117.5, 115.6 (d).[9][10]
2,4-Dichlorophenol Aromatic H: ~7.4 (d), 7.2 (dd), 6.9 (d).[10] OH proton: Variable.~152.3, 129.0, 127.8, 122.6, 120.6, 117.6.[10]

Note: Data for the target compound is predicted based on established substituent effects. Data for comparative compounds are from literature sources.[5][6][7][8][9][10] Chemical shifts are solvent-dependent.

Standard Operating Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the phenol sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Selection Rationale: Chloroform-d (CDCl₃) is a good starting point for general solubility and provides a clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred for samples with poor solubility in CDCl₃ and for observing hydrogen bonding, as it reliably shifts the -OH proton downfield to ~9-10 ppm, away from aromatic signals.[3]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans. Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width should be set from 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).

  • Validation (Optional): To confirm the hydroxyl proton signal, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The -OH peak should diminish or disappear.[4]

G cluster_structure This compound Structure cluster_protons Expected ¹H NMR Splitting S H3 H-3 H6 H-6 H3->H6 ⁴JHF (small) H6->H3 ⁴JHH (small) OH OH

Caption: Expected proton relationships in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present. For halogenated phenols, key absorptions include the O-H stretch, C-O stretch, aromatic C=C stretches, and the C-X (halogen) stretches.[11][12]

The O-H stretching vibration is typically a strong, broad band in the 3200-3600 cm⁻¹ region, with the broadening caused by hydrogen bonding.[13] The C-O stretching vibration for phenols appears at a higher frequency (around 1220 cm⁻¹) compared to aliphatic alcohols due to the partial double bond character from resonance with the aromatic ring.[12] The carbon-halogen stretches are found in the fingerprint region and their positions are mass-dependent: C-F > C-Cl > C-Br.[14]

Comparative IR Data
Vibrational ModeThis compound (Expected)Phenol (Reference)Key Observations
O-H Stretch 3200-3550 cm⁻¹ (Broad)3200-3600 cm⁻¹ (Broad)[12]Characteristic broad peak due to hydrogen bonding.[13]
Aromatic C-H Stretch 3000-3100 cm⁻¹3000-3100 cm⁻¹[12]Sharp peaks, typical for sp² C-H bonds.
Aromatic C=C Stretch 1500-1600 cm⁻¹1500-1600 cm⁻¹[12]Multiple bands indicating the aromatic ring.
C-O Stretch ~1230-1260 cm⁻¹~1220 cm⁻¹[12]Strong band, position sensitive to ring substitution.
C-F Stretch ~1000-1100 cm⁻¹N/AStrong absorption.
C-Cl Stretch ~700-850 cm⁻¹N/APosition can vary.[15]
C-Br Stretch ~515-690 cm⁻¹N/ALower frequency due to higher mass of Br.[15]
Standard Operating Protocol for FT-IR Analysis
  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, convenient method. Place a single drop of the liquid phenol sample (or a small amount of the solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Scan: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the key functional group absorptions.

G cluster_regions Key Regions in an IR Spectrum cluster_bonds Vibrational Modes A Functional Group Region (4000-1500 cm⁻¹) B Fingerprint Region (<1500 cm⁻¹) OH O-H Stretch OH->A CH Aromatic C-H CH->A CO C-O Stretch CO->B CX C-X Stretches CX->B

Caption: Division of the IR spectrum into functional group and fingerprint regions.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while electron ionization (EI) can induce fragmentation, providing valuable structural information.

A key diagnostic feature of this molecule is the isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The molecular ion (M⁺) peak will therefore appear as a cluster of peaks. The most intense peak will be for the lightest isotopes (⁷⁹Br, ³⁵Cl). There will be a significant M+2 peak (from ⁸¹Br or ³⁷Cl) and a smaller M+4 peak (from ⁸¹Br and ³⁷Cl). This pattern is a definitive indicator of the presence of one bromine and one chlorine atom.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragmentation Pathways
This compound C₆H₃BrClFO223.90Loss of Br, loss of CO, loss of HCl.
4-Bromo-2-chlorophenol C₆H₄BrClO205.91[16]Loss of Br, loss of CO, loss of HCl.
4-Bromo-2-fluorophenol C₆H₄BrFO189.94[8]Loss of Br, loss of CO.
2,4-Dichlorophenol C₆H₄Cl₂O161.96[17]Loss of Cl, loss of CO, loss of HCl.

Monoisotopic mass calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ¹⁹F, ³⁵Cl, ⁷⁹Br).

Standard Operating Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A typical temperature program might be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

  • MS Ionization: As the analyte elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak cluster to confirm the molecular weight and halogen content. Interpret the major fragment ions to corroborate the proposed structure.

G M Molecular Ion (M⁺) m/z ≈ 224, 226, 228 M_Br [M - Br]⁺ M->M_Br - Br• M_Cl [M - Cl]⁺ M->M_Cl - Cl• M_Br_CO [M - Br - CO]⁺ M_Br->M_Br_CO - CO

Caption: A plausible fragmentation pathway for this compound in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands arising from π → π* transitions of the benzene ring.[18] The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring and the solvent used.

The primary band (B-band) is often found around 270-280 nm for phenol itself.[19] Electron-donating groups (like -OH) and halogens cause a bathochromic shift (shift to longer wavelengths) of these absorptions. Changing to a more polar solvent or increasing the pH can also cause significant shifts, particularly for the band at longer wavelength.[18][20]

Comparative UV-Vis Data
CompoundSolventλmax 1 (nm)λmax 2 (nm)
This compound Methanol~285-295~220-230
4-Bromo-2-chlorophenol Not specifiedNot specifiedNot specified
4-Bromo-2-fluorophenol Not specifiedNot specifiedNot specified
2,4-Dichlorophenol Water285[21]245[21]
Phenol (Reference) Methanol275[22]~210

Note: Data for the target compound and some analogues are estimated based on known substituent effects. λmax values are highly solvent-dependent.

Standard Operating Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

  • Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample holder. Scan a spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

G Prep Sample Preparation (Dilute Solution) Blank Instrument Blanking (Pure Solvent) Prep->Blank Scan Spectral Acquisition (200-400 nm Scan) Blank->Scan Analyze Data Analysis (Identify λmax) Scan->Analyze

Caption: General experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive , when contextualized by comparison with its structural analogues, provides an unequivocal confirmation of its identity. Each technique offers a unique and complementary piece of the structural puzzle:

  • NMR spectroscopy elucidates the precise connectivity and electronic environment of the carbon and hydrogen framework.

  • IR spectroscopy confirms the presence of key functional groups, notably the phenolic hydroxyl and the carbon-halogen bonds.

  • Mass spectrometry provides the exact molecular weight and elemental formula, with the isotopic distribution pattern serving as a definitive confirmation of the halogen content.

  • UV-Vis spectroscopy characterizes the electronic transitions of the conjugated π-system.

By integrating the data from these orthogonal techniques, researchers can be highly confident in the structural assignment of this compound, a critical requirement for its application in the rigorous fields of chemical synthesis and drug discovery. This guide provides the foundational data, comparative insights, and validated protocols necessary to achieve that confidence.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-5-fluorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing granular insights into the chemical environment of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-chloro-5-fluorophenol, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science.

This guide moves beyond a simple spectral interpretation. It provides a comparative analysis with structurally related halogenated phenols, grounding the interpretation in established principles and experimental data from analogous systems. We will explore the causal relationships behind the observed chemical shifts and coupling patterns, offering a robust framework for predicting and interpreting the spectra of similarly complex molecules.

The Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of public, experimentally verified spectra for this compound, we will utilize a high-quality predicted spectrum as our primary reference. This prediction, generated by reputable algorithms, serves as an excellent educational and analytical tool when contextualized with experimental data from similar compounds.

The structure of this compound presents two aromatic protons and one phenolic hydroxyl proton.

Predicted Spectral Data (Simulated in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
H-37.35Doublet of doublets (dd)⁴J(H-F) ≈ 6.5 Hz, ⁴J(H-H) ≈ 2.5 Hz
H-67.15Doublet of doublets (dd)³J(H-F) ≈ 8.5 Hz, ⁴J(H-H) ≈ 2.5 Hz
-OH5.5 - 6.5Broad singletN/A

Deconstructing the Spectrum: An Analysis of Electronic and Steric Effects

The predicted chemical shifts and coupling patterns for this compound are a direct consequence of the interplay between the electronic effects of the five substituents on the benzene ring.

  • The Hydroxyl Group (-OH): As a potent activating group, the hydroxyl substituent donates electron density into the aromatic ring via resonance, particularly at the ortho and para positions. This shielding effect would typically shift the signals of nearby protons upfield (to a lower ppm value). The chemical shift of the phenolic proton itself is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][2] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet.

  • Halogen Substituents (Br, Cl, F): Halogens exert a dual influence: they are inductively electron-withdrawing due to their high electronegativity, which deshields protons and shifts their signals downfield. Conversely, they are weakly electron-donating through resonance. For bromine and chlorine, the inductive effect generally dominates. Fluorine, being the most electronegative, has a strong deshielding inductive effect, but its resonance contribution is also more significant than the other halogens.

Proton Assignments and Rationale:

  • H-3 (Predicted at 7.35 ppm): This proton is situated meta to the hydroxyl group and the bromine atom, and ortho to the chlorine atom. The strong deshielding effect of the adjacent chlorine atom is the dominant factor, shifting this proton significantly downfield.

  • H-6 (Predicted at 7.15 ppm): This proton is ortho to the hydroxyl group and meta to both the chlorine and fluorine atoms. The shielding resonance effect of the hydroxyl group is expected to shift this proton upfield relative to H-3.

The Signature of Fluorine: Understanding ¹H-¹⁹F Coupling

A key feature in the ¹H NMR spectrum of fluorinated organic molecules is the presence of spin-spin coupling between protons and the fluorine-19 nucleus (¹⁹F), which has a nuclear spin of I = ½, just like a proton. This coupling provides invaluable structural information.

  • ³J(H-F) Coupling (through 3 bonds): The predicted spectrum for H-6 shows a large coupling constant of approximately 8.5 Hz, attributed to the through-bond coupling with the fluorine atom at C-5. This is a typical value for a three-bond H-F coupling in an aromatic system.

  • ⁴J(H-F) Coupling (through 4 bonds): The proton at H-3 exhibits a smaller coupling of around 6.5 Hz due to its four-bond separation from the fluorine atom. Long-range couplings over four or more bonds are common for fluorine and are often referred to as "through-space" or having contributions from through-space interactions, although the through-bond mechanism is still significant.

The following diagram illustrates the key coupling interactions within this compound:

Caption: Spin-spin coupling relationships in this compound.

A Comparative Analysis with Structurally Related Phenols

To build confidence in our predicted spectrum and to understand the incremental effects of each substituent, it is instructive to compare the ¹H NMR data of this compound with experimentally determined spectra of simpler, related molecules.

¹H NMR Spectral Data for Comparative Phenols (Experimental, in CDCl₃)

CompoundH-3 Chemical Shift (ppm) & MultiplicityH-5 Chemical Shift (ppm) & MultiplicityH-6 Chemical Shift (ppm) & MultiplicityReference
4-Bromo-2-chlorophenol 7.46 (d, J=2.4 Hz)7.28 (dd, J=8.8, 2.4 Hz)6.90 (d, J=8.8 Hz)--INVALID-LINK--
4-Bromo-2-fluorophenol ~7.3 (m)~7.2 (m)~6.9 (m)--INVALID-LINK--
2-Bromo-4-fluorophenol ~7.3 (m)~6.8 (m)~7.1 (m)--INVALID-LINK--

Key Observations from the Comparison:

  • Effect of Chlorine at C-2: In 4-Bromo-2-chlorophenol, the proton at H-3 is significantly deshielded (7.46 ppm) due to the adjacent chlorine atom, which aligns well with our prediction for H-3 in the target molecule.

  • Effect of Fluorine: The spectra of the fluorinated analogs are more complex due to H-F coupling, resulting in multiplets ("m"). The introduction of fluorine at C-5 in our target molecule is expected to have a similar effect, leading to the predicted doublet of doublets for both H-3 and H-6.

  • Additive Nature of Substituent Effects: By comparing these simpler systems, we can appreciate how the chemical environment of each proton in this compound is a composite of the shielding and deshielding effects of all five substituents. The predicted values for our target molecule are chemically reasonable and consistent with the trends observed in these related compounds.

Experimental Protocol for ¹H NMR Spectroscopy of Halogenated Phenols

For researchers aiming to acquire their own experimental data, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the halogenated phenol sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans will improve the signal-to-noise ratio for dilute samples.

    • Spectral Width (SW): A typical range for ¹H NMR is -2 to 12 ppm.

  • Ensure the sample is properly shimmed to achieve optimal spectral resolution.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and measure the coupling constants for each signal.

The following diagram outlines the general workflow for acquiring and analyzing the ¹H NMR spectrum of a halogenated phenol:

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis Sample_Weighing Sample_Weighing Dissolution_in_Deuterated_Solvent Dissolution_in_Deuterated_Solvent Sample_Weighing->Dissolution_in_Deuterated_Solvent Transfer_to_NMR_Tube Transfer_to_NMR_Tube Dissolution_in_Deuterated_Solvent->Transfer_to_NMR_Tube Instrument_Setup Instrument_Setup Transfer_to_NMR_Tube->Instrument_Setup Shimming Shimming Instrument_Setup->Shimming Data_Acquisition Data_Acquisition Shimming->Data_Acquisition Fourier_Transform Fourier_Transform Data_Acquisition->Fourier_Transform Phasing Phasing Fourier_Transform->Phasing Calibration Calibration Phasing->Calibration Integration Integration Calibration->Integration Analysis Analysis Integration->Analysis

Caption: General workflow for ¹H NMR analysis of halogenated phenols.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how the principles of chemical shift theory and spin-spin coupling can be applied to elucidate the structure of a complex molecule. By leveraging a high-quality predicted spectrum and contextualizing it with experimental data from analogous compounds, we can confidently assign the proton signals and understand the nuanced electronic effects of the various halogen and hydroxyl substituents. The presence of H-F coupling, in particular, provides a distinctive signature that aids in the structural confirmation. This guide provides a comprehensive framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to other novel halogenated compounds.

References

A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 4-Bromo-2-chloro-5-fluorophenol: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For complex substituted aromatic compounds such as 4-Bromo-2-chloro-5-fluorophenol, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a powerful analytical technique. This guide provides an in-depth, practical framework for the ¹³C NMR analysis of this compound. In the absence of a publicly available experimental spectrum, we will employ a robust predictive methodology, buttressed by a rigorous comparative analysis with structurally analogous compounds. This approach not only offers a reliable characterization of the target molecule but also hones the essential skills of spectral interpretation and prediction that are crucial for today's research scientist.

The Structural Challenge: Assigning the Carbons of this compound

The molecular structure of this compound presents a fascinating case for ¹³C NMR analysis. The interplay of four different substituents on the benzene ring—a hydroxyl group and three distinct halogens—creates a unique electronic environment for each of the six aromatic carbons. Our primary objective is to predict and assign the chemical shift for each of these carbons with a high degree of confidence.

To achieve this, we will first generate a predicted ¹³C NMR spectrum using a reliable online prediction engine. Subsequently, we will delve into a comparative analysis, leveraging experimental data from simpler, structurally related phenols. This will allow us to understand the individual and combined effects of the hydroxyl, bromo, chloro, and fluoro substituents on the carbon chemical shifts.

Caption: Numbering of the carbon atoms in this compound.

Methodology: Acquiring a High-Quality ¹³C NMR Spectrum

While we are working with a predicted spectrum for our target molecule, it is imperative to outline a standardized experimental protocol for acquiring a high-quality ¹³C NMR spectrum in a laboratory setting. This ensures that any future experimental validation or analysis of similar compounds is conducted under optimal and reproducible conditions.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm which can serve as an internal reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz Spectrometer):

    • Nucleus: ¹³C

    • Frequency: Approximately 100 MHz

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Baseline correct the spectrum to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C NMR Spectrum of this compound

The following table presents the predicted ¹³C NMR chemical shifts for this compound, generated using the online NMR predictor, NMRDB.org.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)150.1
C2 (C-Cl)120.5
C3 (C-H)115.8
C4 (C-Br)112.9
C5 (C-F)155.3 (d, ¹JCF ≈ 240 Hz)
C6 (C-H)105.7

Note: The signal for C5 is expected to be a doublet due to one-bond coupling with the ¹⁹F nucleus.

Comparative Analysis with Structurally Related Phenols

To validate and understand the predicted chemical shifts, we will now compare them with the experimental ¹³C NMR data of several structurally related halogenated phenols. This comparative approach allows us to dissect the substituent effects on the aromatic carbon chemical shifts.

CompoundC1 (C-OH)C2C3C4C5C6Solvent
4-Bromo-2-chlorophenol 150.9121.7131.9115.8117.5130.0CDCl₃
2,4-Dichlorophenol 150.9122.9129.8125.7117.8128.8CDCl₃
4-Bromophenol 154.5117.5132.8113.8132.8117.5CDCl₃
4-Chlorophenol 153.9116.8129.6125.8129.6116.8CDCl₃
2-Fluorophenol 142.1 (d)153.2 (d)116.1 (d)125.1121.6 (d)116.9CDCl₃
2-Chloro-5-fluorophenol 152.3117.6107.5131.1163.2 (d)104.9CDCl₃

Note: (d) indicates a doublet due to C-F coupling. The provided data for some compounds may not have explicit assignments for each carbon, and the table reflects the reported chemical shifts.

Analysis of Substituent Effects:

  • Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance and deshields the ipso-carbon (C1) significantly, placing its signal in the downfield region (typically 150-160 ppm).

  • Halogens (-F, -Cl, -Br): The effect of halogens on the chemical shifts of aromatic carbons is a combination of their inductive and resonance effects.

    • Inductive Effect: All halogens are electronegative and withdraw electron density through the sigma bond, which generally leads to a deshielding (downfield shift) of the directly attached carbon.

    • Resonance Effect: Halogens can donate electron density to the aromatic ring through their lone pairs (a +R effect). This effect is most pronounced for fluorine and decreases down the group. The resonance effect tends to shield the ortho and para carbons.

  • Combined Effects in this compound:

    • C1 (C-OH): The predicted value of 150.1 ppm is consistent with a carbon attached to a hydroxyl group.

    • C2 (C-Cl): The chlorine at the ortho position to the hydroxyl group has a significant inductive effect. The predicted shift of 120.5 ppm is in a reasonable range.

    • C3 (C-H): This carbon is ortho to the fluorine and meta to the chlorine and bromine. The electron-donating resonance effect of the fluorine likely contributes to its relatively upfield predicted shift of 115.8 ppm.

    • C4 (C-Br): The bromine atom's effect is a balance of its inductive and resonance effects. The predicted shift of 112.9 ppm is in the expected upfield region for a carbon bearing a bromine.

    • C5 (C-F): The carbon attached to the highly electronegative fluorine atom is expected to be significantly downfield. The predicted value of 155.3 ppm, combined with the large one-bond C-F coupling constant, is a key characteristic of this carbon.

    • C6 (C-H): This carbon is ortho to the hydroxyl group and meta to the fluorine. The strong electron-donating effect of the hydroxyl group via resonance should shield this carbon, leading to a more upfield chemical shift, which is consistent with the predicted value of 105.7 ppm.

Workflow for ¹³C NMR Analysis of a Novel Substituted Phenol

The following diagram illustrates a systematic workflow for the ¹³C NMR analysis of a novel substituted phenol, such as this compound.

Workflow for ¹³C NMR Analysis cluster_0 Data Acquisition & Prediction cluster_1 Data Analysis & Comparison cluster_2 Interpretation & Assignment cluster_3 Final Elucidation A Acquire Experimental ¹³C NMR Spectrum C Process Experimental Spectrum A->C B Predict ¹³C NMR Spectrum (Online Tools) E Compare Experimental/ Predicted Spectrum with Analogs B->E C->E D Compile Data for Analogous Compounds D->E F Analyze Substituent Effects E->F G Assign Chemical Shifts F->G H Confirm Structure G->H

Caption: A systematic workflow for the structural elucidation of a novel substituted phenol using ¹³C NMR spectroscopy.

Conclusion

This guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By combining a predicted spectrum with a detailed comparative analysis of structurally related compounds, we have established a reliable set of expected chemical shifts and a clear rationale for their assignment. The methodologies and analytical workflows presented here are not only applicable to the target molecule but also serve as a valuable template for researchers and scientists engaged in the structural elucidation of other novel and complex organic compounds. The principles of understanding substituent effects and leveraging comparative data are fundamental to the robust application of ¹³C NMR spectroscopy in modern chemical research.

A Comparative Guide to Mass Spectrometry of 4-Bromo-2-chloro-5-fluorophenol for Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective therapeutics. This guide provides an in-depth technical comparison of mass spectrometry techniques for the purity assessment of 4-Bromo-2-chloro-5-fluorophenol, a halogenated phenol potentially used as a building block in complex molecule synthesis. We will delve into the principles behind experimental choices, compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a comprehensive, self-validating protocol for its analysis.

The Critical Role of Purity in Pharmaceutical Development

The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety and efficacy of a final drug product.[1][2] Regulatory bodies worldwide mandate stringent control and characterization of these impurities.[3][4] For a compound like this compound, potential impurities could arise from the synthetic route, degradation, or storage. Therefore, a robust and reliable analytical method for purity determination is paramount. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.[2]

Comparing Analytical Strategies: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound depends on the analyte's physicochemical properties and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6][7] Phenolic compounds are amenable to GC analysis, often without the need for derivatization.[5]

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency, crucial for resolving closely related impurities.[5]

    • Reproducible Fragmentation: Electron Ionization (EI), the most common ionization source in GC-MS, provides detailed and reproducible fragmentation patterns that are valuable for structural elucidation and library matching.[8]

    • Established Libraries: Extensive mass spectral libraries (e.g., NIST) are available for compound identification.[9]

  • Disadvantages:

    • Thermal Lability: While many phenols are stable, some impurities or the parent compound itself might degrade at the high temperatures of the GC inlet.

    • Derivatization Requirement: For less volatile or more polar impurities, derivatization might be necessary to improve chromatographic behavior, adding a step to the sample preparation and a potential source of variability.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is highly versatile and suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[6][7]

  • Advantages:

    • Wide Applicability: Can analyze a vast array of compounds without the need for derivatization.

    • Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically produce an intact molecular ion with minimal fragmentation.[11][12][13] This is advantageous for confirming the molecular weight of the analyte and its impurities.

    • High Sensitivity: LC-MS/MS, particularly with triple quadrupole instruments, offers exceptional sensitivity and selectivity for quantitative analysis.[14]

  • Disadvantages:

    • Matrix Effects: The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting quantitation.[15]

    • Less Informative Fragmentation (in single MS mode): Soft ionization techniques provide limited structural information from fragmentation in a single quadrupole mass spectrometer. Tandem mass spectrometry (MS/MS) is often required for structural elucidation.

Recommendation for this compound:

For routine purity analysis and identification of volatile impurities, GC-MS with Electron Ionization is an excellent starting point due to its high resolving power and the informative nature of the resulting mass spectra. However, for a comprehensive impurity profile that may include non-volatile or thermally sensitive species, LC-MS/MS would be the more appropriate and robust technique. This guide will focus on a GC-MS approach as a primary method for purity assessment.

Understanding the Mass Spectrum of this compound

The molecular weight of this compound (C₆H₃BrClFO) is 225.44 g/mol .[16] The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive isotopic cluster for the molecular ion and any fragments containing these halogens.

Predicted Fragmentation Pattern (Electron Ionization):

Under electron ionization, the this compound molecule will first lose an electron to form the molecular ion (M⁺•) at m/z 224/226/228. This molecular ion is expected to be relatively abundant. Subsequent fragmentation is likely to proceed through the following pathways:

  • Loss of Halogens: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway for halogenated compounds. Expect to see fragments corresponding to the loss of Br• (M-79/81) and Cl• (M-35/37).

  • Loss of CO: Phenols often undergo rearrangement and lose a molecule of carbon monoxide (CO), leading to a fragment at M-28.

  • Aromatic Ring Cleavage: At higher energies, the aromatic ring can fragment, leading to smaller, characteristic ions.

A reference mass spectrum for the closely related compound, 4-bromo-2-chlorophenol, is available in the NIST WebBook, which can provide further guidance on expected fragmentation.[9]

Experimental Protocol: Purity Analysis by GC-MS

This protocol provides a starting point for the development and validation of a GC-MS method for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard (highest available purity)

  • High-purity solvent for sample dissolution (e.g., methanol, acetonitrile, or dichloromethane, HPLC or GC grade)

  • Helium (99.999% purity) for carrier gas

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer with an electron ionization (EI) source

  • Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. GC-MS Parameters (Starting Conditions):

ParameterSettingRationale
Injector
Temperature250 °CEnsures complete volatilization of the analyte without thermal degradation.
ModeSplitless (1 min)Maximizes the transfer of analyte to the column for trace impurity analysis.
Oven Program
Initial Temperature80 °C (hold for 2 min)Allows for proper focusing of the analyte at the head of the column.
Ramp Rate10 °C/minProvides good separation of potential impurities with varying volatilities.
Final Temperature280 °C (hold for 5 min)Ensures elution of any less volatile compounds.
Carrier Gas
GasHeliumInert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for identification.
Electron Energy70 eVStandard energy for generating comparable mass spectra.
Source Temperature230 °CMaintains the analyte in the gas phase within the ion source.
Quadrupole Temp.150 °CStandard operating temperature.
Scan Rangem/z 40-350Covers the expected mass range of the parent compound and its fragments.

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.

  • Prepare a working solution for injection by diluting the stock solution to an appropriate concentration (e.g., 10 µg/mL).

  • Dissolve the sample to be tested at the same concentration as the working standard.

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) for both the standard and the sample.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

6. Method Validation:

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[1][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Polysubstituted Phenols in Synthesis

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic core is paramount to achieving desired biological activity or material properties. 4-Bromo-2-chloro-5-fluorophenol is a highly functionalized building block, offering multiple, orthogonally reactive sites for stepwise elaboration. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the chlorine and fluorine atoms modulate the electronic properties and lipophilicity of the ring, and the phenolic hydroxyl group provides a site for etherification, esterification, or can act as a directing group.

However, reliance on a single, highly specialized reagent can introduce vulnerabilities into a synthetic campaign, including supply chain dependencies, high costs, and specific reactivity profiles that may not be optimal for every application. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers and process chemists the data and rationale needed to make informed strategic decisions. We will delve into the nuanced effects of substituent changes on reactivity in key transformations and provide actionable experimental protocols.

Core Reagent Profile: this compound

Before exploring alternatives, it is crucial to understand the inherent characteristics of the primary reagent.

  • Structure and Reactivity:

    • CAS Number: 1036383-21-7[1]

    • Molecular Weight: 225.44 g/mol

    • Key Reactive Sites:

      • C4-Bromine: The primary site for oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The C-Br bond is weaker than the C-Cl bond, allowing for selective reactivity.[2]

      • C2-Chlorine & C5-Fluorine: These electron-withdrawing groups acidify the phenolic proton and influence the regioselectivity of further substitutions.

      • C1-Hydroxyl: A nucleophilic site and a potent ortho-, para-directing group for electrophilic aromatic substitution, although the ring is already heavily substituted.

The specific arrangement of halogens creates a unique electronic environment that dictates its utility as an intermediate in the synthesis of complex molecules, such as agrochemicals and pharmaceuticals.[3]

Caption: Key reactive and modulating sites on this compound.

Comparative Analysis of Alternative Phenolic Reagents

The selection of an alternative is a multi-faceted decision, balancing reactivity, cost, availability, and the specific demands of the synthetic route. We will compare our primary reagent with three structurally related, commercially available alternatives.

  • 4-Bromo-2-chlorophenol (CAS: 3964-56-5): Evaluates the impact of removing the C5-fluorine.

  • 4-Bromo-2,5-difluorophenol (CAS: 486424-36-6): Assesses the effect of replacing the C2-chlorine with a smaller, more electronegative fluorine atom.

  • 2,4-Dichloro-5-fluorophenol: Examines the significant reactivity shift from replacing the primary C4-bromine with a more robust chlorine atom.

Physicochemical and Cost Comparison

The physical properties and commercial cost are primary considerations in reagent selection, particularly for scale-up operations.

ReagentCAS NumberMolecular Wt.Melting Point (°C)PurityRepresentative Cost (1g)
This compound 1036383-21-7225.44N/A95%~£206.00[1]
4-Bromo-2-chlorophenol3964-56-5207.4547-4999%~$129.00 (for 25g)
4-Bromo-2,5-difluorophenol486424-36-6209.00N/A97%~$12.00[4]
2,4-Dichloro-5-fluorophenol199527-33-6181.0058-6097%Varies; specialty chemical

Expert Interpretation: The data clearly shows that alternatives can offer significant cost advantages. 4-Bromo-2,5-difluorophenol is substantially more economical than the target reagent. The parent compound, 4-Bromo-2-chlorophenol, is also significantly cheaper, especially when purchased at a slightly larger scale. This cost differential is a powerful driver for considering these alternatives in process development.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and the most common application for these types of aryl bromides.[5][6] The performance of these reagents in a model reaction with phenylboronic acid provides a direct measure of their relative reactivity.

ReagentHalide ReactivityTypical ConditionsExpected YieldKey Considerations
This compound C-Br >> C-ClPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80-90 °C85-95%Highly reliable and selective for the C-Br position.
4-Bromo-2-chlorophenolC-Br >> C-ClPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80-90 °C88-98%Slightly higher reactivity due to less electron-withdrawing character without C5-F.
4-Bromo-2,5-difluorophenolC-Br >> C-FPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80-90 °C80-90%The additional fluorine atom slightly retards the reaction rate but maintains high yield.
2,4-Dichloro-5-fluorophenolC-Cl (both)Pd₂(dba)₃/XPhos (2 mol%), K₃PO₄, Dioxane, 110 °C70-85%Requires more advanced catalyst systems (Buchwald-type ligands) and higher temperatures due to the stronger C-Cl bond.[2]

Causality Behind Performance Differences: The observed reactivity trend (C-Br > C-Cl) is a direct consequence of bond dissociation energies. The C-Br bond is weaker and thus undergoes oxidative addition to the Pd(0) catalyst more readily and under milder conditions than the C-Cl bond.[2] This is the rate-determining step in many cross-coupling cycles.

  • Removal of C5-Fluorine (4-Bromo-2-chlorophenol): Removing the electron-withdrawing fluorine atom slightly increases the electron density of the aromatic ring, which can facilitate a faster oxidative addition, often leading to marginally higher yields or faster reaction times under identical conditions.

  • Replacing C2-Chlorine with Fluorine (4-Bromo-2,5-difluorophenol): While both are electron-withdrawing, the stronger inductive effect of the second fluorine atom can slightly decrease the rate of oxidative addition compared to the target reagent, resulting in comparable or slightly lower yields.

  • Replacing C4-Bromine with Chlorine (2,4-Dichloro-5-fluorophenol): This represents the most significant change. The stronger C-Cl bond necessitates a more electron-rich and sterically hindered phosphine ligand (like XPhos) to promote the difficult oxidative addition step, along with higher reaction temperatures. While viable, this adds catalyst cost and may limit functional group tolerance.

Strategic Reagent Selection Workflow

Choosing the right building block is a critical decision point. The following workflow, presented as a decision tree, can guide a researcher to the optimal choice based on project priorities.

Reagent_Selection_Workflow start Project Start: Need a substituted 4-halophenol building block q1 Is the C-Br bond's specific reactivity profile essential? start->q1 q2 Are mild reaction conditions (T < 100°C) a priority? q1->q2 Yes res_alt2 Alternative: 2,4-Dichloro-5-fluorophenol (Requires forcing conditions) q1->res_alt2 No, C-Cl is acceptable q3 Is the C5-Fluorine atom structurally required for the target? q2->q3 Yes q2->res_alt2 No, high temp is OK q4 Is minimizing reagent cost the primary driver? q3->q4 Yes res_alt1 Alternative: 4-Bromo-2-chlorophenol (Higher yield, lower cost) q3->res_alt1 No res_target Use Target: This compound q4->res_target No, performance is key res_alt3 Alternative: 4-Bromo-2,5-difluorophenol (Lowest cost, similar reactivity) q4->res_alt3 Yes

Caption: Decision workflow for selecting the optimal halogenated phenol reagent.

Experimental Protocols

The following protocols are self-validating systems, providing clear steps for execution and monitoring.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Target Reagent)

This protocol describes the synthesis of 2'-chloro-5'-fluoro-[1,1'-biphenyl]-4-ol.

Materials:

  • This compound (225 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.

Protocol 2: Modified Suzuki-Miyaura Coupling for 2,4-Dichloro-5-fluorophenol (Alternative Reagent)

This protocol highlights the necessary adjustments for activating a less reactive aryl chloride.

Materials:

  • 2,4-Dichloro-5-fluorophenol (181 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (29 mg, 0.06 mmol)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add the 2,4-Dichloro-5-fluorophenol and phenylboronic acid.

  • Remove the tube from the glovebox, add anhydrous dioxane via syringe.

  • Degas the mixture by sparging with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. Reaction may require 12-24 hours.

  • Follow workup and purification steps as described in Protocol 1.

Conclusion and Future Outlook

While this compound is a potent and reliable synthetic building block, its high cost and specialized nature warrant the consideration of strategic alternatives. This guide demonstrates that structurally similar phenols can offer significant advantages in cost and, in some cases, reactivity, without compromising the core synthetic transformation.

  • 4-Bromo-2-chlorophenol is an excellent drop-in alternative when the C5-fluorine is not essential, offering lower cost and potentially higher yields.

  • 4-Bromo-2,5-difluorophenol provides the most significant cost savings for applications where a second fluorine is tolerable and the C-Br coupling site is maintained.

  • 2,4-Dichloro-5-fluorophenol serves as a viable, albeit more challenging, alternative when bromine must be avoided, but requires investment in more sophisticated catalyst systems and process optimization.

The principles outlined here—evaluating bond dissociation energies, understanding catalyst-substrate interactions, and balancing cost against performance—are universally applicable. As synthetic chemistry evolves, the ability to rationally select from a portfolio of building blocks, rather than relying on a single intermediate, will become an increasingly critical skill for researchers and drug development professionals aiming to build efficient, robust, and economically viable synthetic routes.

References

A Senior Application Scientist's Guide to the Strategic Synthesis of 4-Bromo-2-chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of poly-halogenated aromatic compounds is a cornerstone of modern medicinal chemistry. These structures serve as versatile scaffolds and key intermediates for a vast array of pharmacologically active molecules. This guide provides an in-depth validation and comparative analysis of a proposed synthetic route to 4-Bromo-2-chloro-5-fluorophenol, a valuable, yet sparsely documented, building block. We will dissect the strategic considerations, present a validated protocol based on analogous reactions, and compare it with other potential, albeit less favorable, synthetic strategies.

The Synthetic Challenge: Regioselectivity in a Crowded Ring

The primary challenge in synthesizing this compound lies in achieving precise regiochemical control of halogenation on a phenol ring already bearing two different halogen atoms. The key to a successful synthesis is to leverage the directing effects of the existing substituents to install the final halogen at the desired position with high selectivity, thereby avoiding tedious and costly purification of isomeric byproducts.

Proposed Prime Synthetic Route: Electrophilic Bromination of 2-Chloro-5-fluorophenol

The most logical and scientifically sound approach to synthesizing this compound is via the direct electrophilic bromination of 2-chloro-5-fluorophenol. This strategy is predicated on the powerful and predictable directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Causality

In electrophilic aromatic substitution, the hydroxyl (-OH) group of a phenol is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1] This effect overwhelmingly governs the position of incoming electrophiles. Let's analyze the starting material, 2-chloro-5-fluorophenol:

  • Position 1 (-OH): The primary director. It strongly activates positions 2, 4, and 6.

  • Position 2 (-Cl): This position is blocked.

  • Position 4: This is the para position relative to the hydroxyl group. It is vacant and highly activated. The fluorine at C5 also directs ortho to itself, further activating the C4 position.

  • Position 6: This is an ortho position relative to the hydroxyl group. While activated, it is subject to significant steric hindrance from the adjacent chlorine atom at C2.

Therefore, an incoming electrophile, such as Br⁺, will be overwhelmingly directed to the sterically accessible and electronically enriched C4 position. This high degree of regioselectivity makes this route exceptionally attractive. This principle is well-demonstrated in the high-yield synthesis of 4-bromo-2-fluorophenol from 2-fluorophenol, where the bromine is selectively introduced at the para position.[1][2]

Experimental Protocols and Supporting Data

While no direct experimental procedure for the target molecule is published, we can construct a robust protocol based on highly analogous and well-documented bromination reactions of similar phenols.[1][2][3]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2-chloro-5-fluorophenol.

Materials:

  • 2-Chloro-5-fluorophenol (starting material)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Bromine (Br₂)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours, then allow it to warm to room temperature and stir for another hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing a stirred, cold 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer is separated. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Comparative Analysis of Synthetic Strategies

To validate our chosen route, we must compare it with other hypothetical alternatives.

ParameterRoute 1: Bromination of 2-Chloro-5-fluorophenolAlternative A: Fluorination of 4-Bromo-2-chlorophenolAlternative B: Chlorination of 4-Bromo-5-fluorophenol
Starting Material 2-Chloro-5-fluorophenol (Synthesizable from p-fluoroaniline[4])4-Bromo-2-chlorophenol (Commercially available)4-Bromo-5-fluorophenol (Not readily available)
Key Transformation Electrophilic BrominationElectrophilic FluorinationElectrophilic Chlorination
Regioselectivity Excellent. Directing groups strongly favor substitution at C4.Poor. Directing groups (-OH, -Cl, -Br) would lead to a mixture of products. No strong director for C5.Poor. Directing groups (-OH, -Br, -F) would likely lead to a mixture of isomers.
Reaction Conditions Mild (0 °C to room temp.), standard reagents (Br₂).[1][2]Often requires specialized, expensive, and highly reactive fluorinating agents (e.g., Selectfluor).Can be less selective than bromination; may require catalysts.
Feasibility & Cost High. Relies on a predictable, high-yielding reaction and a synthesizable starting material.Low. Poor selectivity and expensive reagents make this route economically unviable.Low. Unavailability of the starting material and poor selectivity are major drawbacks.
Overall Assessment Highly Recommended Not RecommendedNot Recommended

Visualization of Synthetic Logic

The following diagrams illustrate the strategic choice of the prime synthetic route based on the principles of electrophilic aromatic substitution.

Caption: Logical workflow for the proposed synthesis.

G cluster_0 Prime Synthetic Route cluster_1 Alternative Route A (Not Recommended) start1 2-Chloro-5-fluorophenol reagent1 + Br₂ start1->reagent1 product1 This compound (High Yield, High Purity) reagent1->product1 start2 4-Bromo-2-chlorophenol reagent2 + 'F⁺' start2->reagent2 product2 Mixture of Isomers (Low Yield of Target) reagent2->product2

Caption: Comparison of the recommended vs. alternative route.

Conclusion

The synthesis of this compound is most strategically approached via the electrophilic bromination of 2-chloro-5-fluorophenol. This route is underpinned by the powerful para-directing effect of the phenolic hydroxyl group, which ensures high regioselectivity and is supported by extensive literature on analogous transformations. Alternative routes involving fluorination or chlorination are synthetically unviable due to a lack of regiochemical control and, in some cases, the unavailability of starting materials. The provided protocol, derived from established procedures for similar substrates, offers a reliable and efficient pathway for researchers to access this valuable chemical intermediate.

References

A Comparative Yield Analysis of 4-Bromo-2-chloro-5-fluorophenol Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise synthesis of polyhalogenated aromatic compounds is a cornerstone of modern medicinal chemistry. 4-Bromo-2-chloro-5-fluorophenol is a highly valuable, yet synthetically challenging, building block. Its specific substitution pattern offers a unique scaffold for the development of novel pharmaceuticals and agrochemicals, where the interplay of inductive and steric effects of the three different halogens can significantly influence molecular properties and biological activity.

This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound. As direct, single-step syntheses are not prominently described in the literature, this analysis focuses on logical, multi-step pathways constructed from well-established and high-yielding transformations. We will dissect two primary strategies, providing detailed experimental protocols, mechanistic rationale, and a quantitative comparison of their theoretical yields to empower chemists in selecting the most efficient route for their research and development needs.

Understanding the Synthetic Challenge: Regioselectivity

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry. In electrophilic aromatic substitution, the hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group. The chloro (-Cl) and fluoro (-F) substituents are deactivating yet also ortho-, para-directing. Navigating the combined influence of these groups to install the bromine atom specifically at the C-4 position, para to the hydroxyl group, is the critical strategic consideration. The proposed synthetic routes are designed to leverage these directing effects to maximize the yield of the desired isomer.

Route 1: Sequential Halogenation of 3-Fluorophenol

This strategy employs a commercially available starting material, 3-fluorophenol, and introduces the chloro and bromo substituents in a stepwise fashion. The success of this route hinges on the selective chlorination at the C-2 position, ortho to the strongly directing hydroxyl group.

Mechanistic Rationale & Workflow

The hydroxyl group of 3-fluorophenol is the most powerful activating group and will direct the incoming electrophiles (chlorine and bromine) to its ortho and para positions (C2, C4, C6). The fluorine at C3 also directs ortho/para, but its influence is weaker. By first chlorinating, we aim to install the chlorine at the C2 position. Subsequently, the powerful para-directing influence of the hydroxyl group is exploited to introduce bromine at the C4 position, which is the only remaining unsubstituted position para to the -OH group.

Route_1_Workflow start 3-Fluorophenol step1 2-Chloro-5-fluorophenol start->step1  Step 1: Ortho-Chlorination  Reagent: SO₂Cl₂  Catalyst: Amine  Est. Yield: ~90% end_product This compound step1->end_product  Step 2: Para-Bromination  Reagent: Br₂ or NBS  Solvent: CH₂Cl₂  Est. Yield: ~95%

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Chloro-5-fluorophenol via Ortho-Chlorination

This protocol is adapted from a highly regioselective method for the ortho-chlorination of phenol[1].

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-fluorophenol (11.2 g, 0.10 mol) and a non-polar solvent such as hexane (100 mL).

  • Catalyst Addition: Add a secondary amine catalyst, such as di-s-butylamine (0.10 g, 0.8 mmol, 0.8 mol%).

  • Reagent Addition: Heat the mixture to 70°C. Add sulfuryl chloride (SO₂Cl₂) (13.5 g, 0.10 mol) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Maintain the reaction at 70°C and stir for 1 hour after the addition is complete. Monitor the reaction progress by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chloro-5-fluorophenol.

Step 2: Synthesis of this compound via Para-Bromination

This protocol is based on high-yield brominations of similar halophenols.

  • Reaction Setup: Dissolve the 2-chloro-5-fluorophenol (14.6 g, 0.10 mol) obtained from Step 1 in 150 mL of dichloromethane (CH₂Cl₂) in a 250 mL flask cooled in an ice bath to 0-5°C.

  • Reagent Addition: In a separate dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in 50 mL of dichloromethane. Add this solution dropwise to the stirred phenol solution over 1 hour, maintaining the temperature below 5°C.

  • Reaction: Stir the resulting solution at 0-5°C for two hours, followed by one hour at room temperature.

  • Work-up: Pour the reaction mixture into 300 mL of water containing an excess of sodium bisulfite to quench any remaining bromine. Separate the organic phase.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Route 2: Synthesis via Diazotization of a Halogenated Aniline

This alternative pathway constructs the aromatic core first and then converts an amino group into the final hydroxyl group using a Sandmeyer-type reaction. This approach can offer excellent regiochemical control if the required aniline precursor is accessible.

Mechanistic Rationale & Workflow

This route begins with 2-chloro-5-fluoroaniline. The strongly activating amino group directs electrophilic bromination to the vacant para position (C4), definitively setting the required substitution pattern. The resulting 4-bromo-2-chloro-5-fluoroaniline is then converted to a diazonium salt, which is subsequently hydrolyzed to the target phenol. This final step is a classic transformation that replaces the amino group with a hydroxyl group, preserving the halogen substitution pattern.

Route_2_Workflow start 2-Chloro-5-fluoroaniline step1 4-Bromo-2-chloro-5-fluoroaniline start->step1  Step 1: Para-Bromination  Reagent: Br₂ or NBS  Catalyst: Quaternary Ammonium Bromide  Est. Yield: ~97% end_product This compound step1->end_product  Step 2: Diazotization & Hydrolysis  Reagents: NaNO₂, H₂SO₄, H₂O  Conditions: Heat  Est. Yield: ~75%

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-5-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 4-Bromo-2-chloro-5-fluorophenol (CAS No. 1036383-21-7), a halogenated phenol derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The procedural recommendations outlined below are synthesized from established safety protocols for halogenated phenols and general hazardous waste management guidelines. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the properties of structurally similar compounds, such as 4-Bromo-2-chlorophenol and 2-Bromo-4-fluorophenol.[1][2]

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. Based on data from analogous compounds, it should be handled as a hazardous substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[4]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if ingested.Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Irritant Causes skin irritation upon contact.Wear chemical-resistant gloves and a lab coat.
Eye Irritant Causes serious eye irritation.Wear safety goggles or a face shield.
Aquatic Toxicity Toxic to aquatic organisms.Prevent release to the environment. Do not dispose of down the drain.

Personal Protective Equipment (PPE) and Handling

Proper handling is the first line of defense against chemical exposure. The following PPE and handling procedures are mandatory when working with this compound:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[5]

  • Skin Protection: A standard laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for integrity before each use and practice proper glove removal techniques to avoid skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Waste Segregation and Container Management

Effective hazardous waste management begins with proper segregation at the source. This prevents dangerous chemical reactions and facilitates compliant disposal.

  • Waste Classification: this compound is classified as a halogenated organic waste .[6]

  • Container Requirements:

    • Use a designated, chemically compatible, and leak-proof waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Keep the waste container securely closed except when adding waste.

  • Segregation Principles:

    • DO NOT mix with non-halogenated organic waste. Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.

    • DO NOT mix with incompatible waste streams such as acids, bases, or oxidizers.[6] Phenols are incompatible with strong oxidizing agents.[2]

    • DO NOT dispose of this chemical down the drain. Halogenated phenols are persistent in the environment and harmful to aquatic life.

Disposal Workflow

The required method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. The primary and most effective disposal technology for halogenated organic compounds is high-temperature incineration.[7][8]

Step-by-Step Disposal Protocol:

  • Collection:

    • Solid Waste: Carefully collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves) and weighing papers, in the designated halogenated waste container. Minimize dust generation during transfer.[2]

    • Liquid Waste: If the compound is in solution, collect it in a designated halogenated liquid waste container.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that is grossly contaminated should be collected as solid halogenated waste. For glassware, the first rinse with a suitable solvent should be collected as halogenated liquid waste.

  • Labeling: Ensure the waste container is accurately and legibly labeled with its contents and associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted professional chemical waste disposal service to schedule a pickup.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start This compound Waste Generated assess_state Is the waste solid or liquid? start->assess_state collect_solid Collect in designated 'Halogenated Solid Waste' container. assess_state->collect_solid Solid collect_liquid Collect in designated 'Halogenated Liquid Waste' container. assess_state->collect_liquid Liquid label_solid Ensure container is properly labeled. collect_solid->label_solid storage Store sealed container in Satellite Accumulation Area. label_solid->storage label_liquid Ensure container is properly labeled. collect_liquid->label_liquid label_liquid->storage contact_ehs Contact EHS or licensed waste disposal vendor for pickup. storage->contact_ehs incineration High-Temperature Incineration (>1100 °C for halogenated waste) contact_ehs->incineration

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the spilled material and absorbent into a sealed, labeled container for disposal as halogenated hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

The Causality of Protocol: Why These Steps Matter

The stringent protocols for disposing of halogenated phenols like this compound are rooted in their chemical properties. The carbon-halogen bonds in these molecules are strong, making them resistant to natural degradation. If released into the environment, they can persist for long periods, potentially bioaccumulating in organisms and causing long-term ecological damage.

High-temperature incineration is the preferred disposal method because it provides the necessary energy to break these stable carbon-halogen bonds. For hazardous waste containing more than 1% halogenated organic substances, temperatures of at least 1100°C are required to ensure complete destruction and prevent the formation of highly toxic byproducts such as dioxins and furans.[9][10] The segregation from non-halogenated waste is an economic and environmental imperative, as it prevents the unnecessary high-temperature treatment of less stable compounds.

By adhering to these scientifically-grounded procedures, researchers and drug development professionals can ensure their work is conducted safely, responsibly, and in full compliance with environmental regulations, thereby building a foundation of trust and operational excellence.

References

A Researcher's Guide to the Safe Handling of 4-Bromo-2-chloro-5-fluorophenol: Personal Protective Equipment, Emergency Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous handling of specialized chemical reagents is paramount to both groundbreaking research and the safety of our scientific community. This guide provides an in-depth operational plan for the safe handling of 4-Bromo-2-chloro-5-fluorophenol, a halogenated phenol derivative. While this compound is a valuable building block in medicinal chemistry and materials science, its structural similarity to other toxic and corrosive phenols necessitates a rigorous approach to personal protection. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound, as a halogenated phenol, is classified as a hazardous substance. Analogous compounds, such as 4-bromo-2-chlorophenol, are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Phenols, in general, are not only corrosive but also systemically toxic upon absorption through the skin, which can sometimes have an anesthetic effect, delaying the immediate sensation of a chemical burn.[5][6] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is mandatory when handling this compound. The rationale behind each selection is to provide a comprehensive barrier against potential exposure.

Primary Protection: Preventing Direct Contact
PPE ComponentMaterial/Type SpecificationRationale
Gloves Double-gloving with an inner nitrile glove and an outer glove of butyl rubber or neoprene (minimum 0.3 mm thickness).[6]Nitrile gloves offer good dexterity for fine motor tasks, while the outer layer of butyl rubber or neoprene provides robust protection against phenol breakthrough.[6][7] Double-gloving is a best practice to prevent exposure from a single point of failure.
Eye and Face Protection Chemical splash goggles and a full-face shield.[8]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[8]
Lab Coat A chemically resistant lab coat, preferably one that is cuffed at the wrists.This provides a barrier against accidental spills and splashes on the arms and torso.
Footwear Closed-toe, liquid-resistant shoes.Protects the feet from spills and falling objects.
Secondary Containment and Ventilation

All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood.[5] This engineering control is your primary defense against the inhalation of any dust or vapors.

Procedural Workflow for Safe Handling

The following workflow diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Next prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials Next handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve Next handle_reaction Conduct Experiment handle_dissolve->handle_reaction Next cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste Next cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe Final Step

Caption: A workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[2] If available, after initial water flushing, wipe the area with polyethylene glycol (PEG-300 or PEG-400).[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Management and Waste Disposal

Spill Cleanup

In the event of a small spill within a fume hood:

  • Alert others in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The responsible use of this compound is contingent upon a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-5-fluorophenol
Reactant of Route 2
4-Bromo-2-chloro-5-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.